4-(Ethoxycarbonyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFVYWCDAKWKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221457 | |
| Record name | 1,4-Benzenedicarboxylic acid, monoethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713-57-5 | |
| Record name | Monoethyl terephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedicarboxylic acid, monoethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOETHYL TEREPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S78Y8ZUH8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(Ethoxycarbonyl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 4-(ethoxycarbonyl)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The document delves into the mechanistic underpinnings of the primary synthetic strategies, offers detailed, field-proven experimental protocols, and presents a comparative analysis of the available methods. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the preparation of this important building block.
Introduction: The Significance of this compound
This compound, also known as mono-ethyl terephthalate, is a bifunctional organic compound containing both a carboxylic acid and an ester group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs) and in materials science for the production of specialized polymers. Its strategic importance necessitates robust and efficient synthetic methodologies. This guide will primarily focus on the most common and practical laboratory-scale synthesis: the selective mono-esterification of terephthalic acid.
Strategic Approaches to Synthesis
Several synthetic pathways can be envisioned for the preparation of this compound. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale, and required purity of the final product. The principal strategies include:
-
Selective Mono-Fischer Esterification of Terephthalic Acid: This is the most direct and widely employed method. It involves the acid-catalyzed reaction of terephthalic acid with ethanol. The primary challenge lies in controlling the reaction to favor the formation of the mono-ester over the di-ester by-product (diethyl terephthalate).
-
Oxidation of Ethyl p-Toluate: This two-step approach involves the initial esterification of p-toluic acid to form ethyl p-toluate, followed by oxidation of the methyl group to a carboxylic acid.
-
Partial Hydrolysis of Diethyl Terephthalate: This method starts with the corresponding di-ester and involves the selective hydrolysis of one of the ester groups to the carboxylic acid.
This guide will provide a detailed exploration of the selective mono-Fischer esterification method due to its prevalence and practicality.
In-Depth Analysis: Selective Mono-Fischer Esterification of Terephthalic Acid
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water generated is removed.[1]
Mechanistic Insights
The mechanism of the Fischer esterification involves several key steps, each of which is in equilibrium.[2][3] Understanding this mechanism is crucial for optimizing the reaction conditions to favor the desired mono-ester.
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygens of terephthalic acid by a strong acid catalyst (e.g., sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and yielding the protonated ester.
-
Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another molecule of ethanol) to give the final ester product and regenerate the acid catalyst.
To achieve selective mono-esterification, the reaction conditions must be carefully controlled to minimize the second esterification of the remaining carboxylic acid group.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where careful control of stoichiometry and reaction time are paramount to achieving a high yield of the desired mono-ester.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Terephthalic Acid | 166.13 | 16.6 g | 0.1 | Starting material |
| Ethanol (Absolute) | 46.07 | 230 mL | ~4.0 | Reagent and solvent |
| Sulfuric Acid (Conc.) | 98.08 | 2.0 mL | ~0.036 | Catalyst |
| Sodium Bicarbonate | 84.01 | As needed | - | For neutralization |
| Diethyl Ether | 74.12 | As needed | - | For extraction |
| Anhydrous MgSO4 | 120.37 | As needed | - | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add terephthalic acid (16.6 g, 0.1 mol).
-
Addition of Reagents: To the flask, add absolute ethanol (230 mL). The large excess of ethanol serves as both a reactant and a solvent.[1]
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise to the mixture. The addition should be slow to control the exothermic reaction.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the mono-ester and the di-ester.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 500 mL of cold water.
-
Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous solution with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, which will be a mixture of the mono-ester, di-ester, and unreacted terephthalic acid, can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient. Alternatively, recrystallization from a suitable solvent system like ethanol-water can be employed.[1][4]
-
Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[1]
Causality Behind Experimental Choices
-
Excess Ethanol: The use of a large excess of ethanol serves a dual purpose. Firstly, it acts as the solvent for the sparingly soluble terephthalic acid. Secondly, according to Le Chatelier's principle, the excess reactant drives the equilibrium towards the formation of the ester products.[1]
-
Sulfuric Acid as Catalyst: Concentrated sulfuric acid is a strong acid and an effective dehydrating agent, making it an excellent catalyst for Fischer esterification.[2]
-
Controlled Reaction Time: Limiting the reflux time is crucial for maximizing the yield of the mono-ester. Prolonged reaction times will inevitably lead to an increase in the formation of the undesired diethyl terephthalate.
-
Aqueous Work-up with Bicarbonate: The neutralization step with sodium bicarbonate is essential to remove the sulfuric acid catalyst and any unreacted terephthalic acid, which will be deprotonated to the water-soluble sodium salt.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Strategies
While the selective mono-esterification of terephthalic acid is a primary route, other methods offer advantages in specific contexts.
Oxidation of Ethyl p-Toluate
This two-step sequence provides an alternative that avoids the statistical mixture of products seen in the direct esterification of terephthalic acid.
-
Fischer Esterification of p-Toluic Acid: p-Toluic acid is first esterified with ethanol in the presence of an acid catalyst to yield ethyl p-toluate.[5] This reaction typically proceeds with high yield as there is only one carboxylic acid group to react.
-
Oxidation of the Methyl Group: The methyl group of ethyl p-toluate is then oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or through catalytic air oxidation processes similar to the industrial Amoco process for terephthalic acid production.[6]
Caption: Two-step synthesis via oxidation of ethyl p-toluate.
Partial Hydrolysis of Diethyl Terephthalate
This approach begins with the readily available diethyl terephthalate and involves the saponification of one of the ester groups.
-
Saponification: Diethyl terephthalate is treated with one equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[7] This results in the hydrolysis of one ester group to the corresponding carboxylate salt.
-
Acidification: The reaction mixture is then acidified with a strong acid (e.g., HCl) to protonate the carboxylate and yield this compound.
The main challenge in this method is controlling the stoichiometry of the base to prevent the hydrolysis of both ester groups.
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes. The selective mono-Fischer esterification of terephthalic acid remains a highly practical and cost-effective method for laboratory-scale preparations, provided that the reaction conditions are carefully controlled to maximize the yield of the desired mono-ester. For applications requiring very high purity and where the statistical formation of by-products is a concern, the multi-step synthesis involving the oxidation of ethyl p-toluate offers a viable alternative. The choice of the optimal synthetic strategy will ultimately depend on the specific requirements of the researcher, including scale, purity, and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 7. US2808428A - Preparation of monoesters of terephthalic acid - Google Patents [patents.google.com]
4-(ethoxycarbonyl)benzoic acid chemical properties
An In-depth Technical Guide to 4-(Ethoxycarbonyl)benzoic Acid: Properties, Reactivity, and Applications
Introduction
This compound, also known as monoethyl terephthalate, is a bifunctional aromatic compound that holds significant importance as a versatile building block in organic synthesis. Its structure, featuring both a carboxylic acid and an ethyl ester group at the para positions of a benzene ring, allows for selective chemical transformations. This dual reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, polymers, and advanced materials. This guide provides a comprehensive overview of its chemical properties, analytical characterization, synthetic applications, and handling protocols, tailored for researchers and professionals in chemical and pharmaceutical development.
Physicochemical and Structural Properties
This compound is a solid at room temperature.[1] The presence of both a hydrogen bond donor (the carboxylic acid) and acceptor (both carbonyls) contributes to its crystalline nature and relatively high melting point.
Structural and Identification Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 713-57-5[2] |
| Molecular Formula | C₁₀H₁₀O₄[1] |
| Molecular Weight | 194.19 g/mol [3] |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)O |
| InChI Key | ADFVYWCDAKWKPH-UHFFFAOYSA-N[1] |
| Synonyms | Monoethyl terephthalate, Terephthalic acid monoethyl ester |
Physical and Chemical Properties
| Property | Value | Source(s) |
| Physical Form | Solid / Crystalline Powder | [1] |
| Melting Point | 169.9 °C | [1] |
| Boiling Point | 342 °C at 760 mmHg | [4] |
| Purity | Typically ≥98% | [1][4] |
| Storage | Sealed in dry, room temperature conditions | [2] |
Synthesis and Reactivity
The synthetic utility of this compound stems from the differential reactivity of its two functional groups, which can be addressed sequentially.
Synthesis Routes
The most common laboratory and industrial synthesis involves the partial hydrolysis of diethyl terephthalate or the monoesterification of terephthalic acid. The choice of method depends on the desired scale and available starting materials. A controlled reaction environment is crucial to prevent the formation of terephthalic acid or unreacted starting material.
Core Reactivity
The molecule's chemistry is dominated by the carboxylic acid and the ethyl ester functionalities.
-
Carboxylic Acid Group: This group is the more reactive site for many transformations. It can be readily converted into acid chlorides, amides, or other esters, or it can be reduced. This reactivity is central to its use as a building block where the ester group is retained as a less reactive handle or for later modification.
-
Ethyl Ester Group: The ester is less reactive than the carboxylic acid. It is susceptible to hydrolysis under basic or acidic conditions, typically requiring more forcing conditions than transformations of the free acid. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. However, the presence of two deactivating carboxyl-type groups makes these reactions challenging and typically requires harsh conditions.
This differential reactivity allows for a logical synthetic flow, as illustrated below.
Caption: Logical workflow for selective reactions of this compound.
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation of this compound and its derivatives.
Spectroscopic Data
| Technique | Expected Signature |
| ¹H NMR | - Aromatic Protons: Two doublets in the ~7.9-8.2 ppm region, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring. - Ethyl Group: A quartet around ~4.4 ppm (CH₂) and a triplet around ~1.4 ppm (CH₃). - Carboxylic Acid Proton: A very broad singlet, typically >12 ppm, which may not always be observed depending on the solvent and concentration. |
| ¹³C NMR | - Carbonyl Carbons: Two distinct signals in the ~165-175 ppm range for the ester and acid carbonyls.[5] - Aromatic Carbons: Four signals in the ~129-135 ppm range, with two quaternary carbons and two protonated carbons.[5] - Ethyl Group: Two signals, one around ~61 ppm (CH₂) and one around ~14 ppm (CH₃). |
| IR Spectroscopy | - O-H Stretch (Acid): A very broad band from ~2500-3300 cm⁻¹. - C=O Stretch (Ester): A strong, sharp peak around ~1720 cm⁻¹.[6] - C=O Stretch (Acid): A strong peak around ~1680 cm⁻¹, often appearing broader than the ester C=O.[6] - C-O Stretches: Strong bands in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 194. - Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 149), loss of the carboxylic acid group (-COOH, m/z = 149), and loss of the entire ester group (-COOC₂H₅, m/z = 121). |
Note: Specific chemical shifts can vary based on the solvent and instrument used. The provided data are typical reference values.
Applications in Research and Drug Development
The utility of this compound lies in its capacity to act as a rigid linker or a key intermediate in the construction of more complex molecules.
Pharmaceutical Synthesis
This compound is a precursor in the synthesis of various active pharmaceutical ingredients (APIs). The carboxylic acid can be coupled with amine-containing fragments to build molecules with amide bonds, a ubiquitous feature in drug candidates. For instance, derivatives of 4-aminobenzoic acid, which can be synthesized from this precursor, are foundational to many local anesthetics like benzocaine.[7] The synthesis of ethyl 4-aminobenzoate (Benzocaine) often proceeds from the reduction of ethyl 4-nitrobenzoate, which itself can be derived from transformations involving the this compound scaffold.[8][9]
Materials Science and Coordination Chemistry
In materials science, it serves as a monomer or a functionalizing agent for polymers. In coordination chemistry, it is used to synthesize metal-organic frameworks (MOFs) and coordination polymers. For example, it reacts with barium carbonate to form a two-dimensional barium(II) coordination polymer, demonstrating its utility in creating structured inorganic-organic hybrid materials.[10][11]
Organic Synthesis Intermediate
It is a valuable starting material for producing other important synthetic intermediates.
-
Ethyl 4-formylbenzoate: Selective reduction of the carboxylic acid group (or its corresponding acid chloride) yields ethyl 4-formylbenzoate, a key reagent for introducing a benzaldehyde moiety into molecules.[12][13][14]
-
Ethyl 4-aminobenzoate: Conversion of the carboxylic acid to an amine via reactions like the Curtius or Hofmann rearrangement provides access to aniline derivatives.[15]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential to ensure safety.
Hazard Identification
Based on available safety data, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1]
-
Handling: Avoid breathing dust.[1] Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[2]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]
Representative Experimental Protocol: Amide Synthesis
This protocol details the synthesis of N-benzyl-4-(ethoxycarbonyl)benzamide, a representative amide coupling reaction that highlights the utility of this compound in building molecular complexity relevant to drug discovery.
Objective: To synthesize an amide by activating the carboxylic acid group of this compound and coupling it with benzylamine.
Materials and Reagents
-
This compound
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, dropping funnel, separatory funnel
Step-by-Step Procedure
Step 1: Activation to the Acid Chloride
-
In a fume hood, add this compound (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add an excess of thionyl chloride (e.g., 5.0 eq).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate traps) to yield the crude 4-(ethoxycarbonyl)benzoyl chloride as an oil or solid. This intermediate is moisture-sensitive and is typically used immediately without further purification.
Step 2: Amide Coupling
-
Dissolve the crude acid chloride from Step 1 in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Triethylamine acts as a base to neutralize the HCl byproduct.
-
Cool the amine solution to 0 °C in an ice bath.
-
Add the acid chloride solution dropwise to the stirred amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield pure N-benzyl-4-(ethoxycarbonyl)benzamide.
Workflow Diagram
Caption: Experimental workflow for the synthesis of an amide derivative.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 713-57-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 713-57-5 [sigmaaldrich.com]
- 4. 713-57-5 | this compound - Moldb [moldb.com]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. 4-Aminobenzoic acid-ethyl ester | CymitQuimica [cymitquimica.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 4-Formylbenzoic acid 97 619-66-9 [sigmaaldrich.com]
- 11. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. ethyl 4-formylbenzoate | 6287-86-1 [chemicalbook.com]
- 14. Ethyl 4-formylbenzoate | C10H10O3 | CID 80498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
4-(ethoxycarbonyl)benzoic acid melting point
An In-Depth Technical Guide to the Melting Point of 4-(Ethoxycarbonyl)benzoic Acid
Abstract
The melting point of a chemical compound is a fundamental physical property, serving as a primary indicator of both identity and purity. For this compound (CAS 713-57-5), a versatile bifunctional molecule used as a building block in the synthesis of pharmaceuticals, liquid crystals, and advanced polymers, an accurate determination of its melting point is of paramount importance.[1] This guide provides a comprehensive overview of the theoretical principles, advanced methodologies, and field-proven protocols for the precise measurement of this critical parameter. It is designed for researchers, scientists, and drug development professionals who require a robust and self-validating framework for the characterization of this and similar organic compounds.
Physicochemical Profile of this compound
This compound, also known as monoethyl terephthalate, is a derivative of terephthalic acid. Its structure features a benzene ring substituted with a carboxylic acid group and an ethyl ester group at the para position. This unique structure imparts both acidic and ester functionalities, making it a valuable intermediate in organic synthesis.[2]
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | Monoethyl terephthalate, Ethyl hydrogen terephthalate | [2][3] |
| CAS Number | 713-57-5 | [4][5] |
| Molecular Formula | C₁₀H₁₀O₄ | [4] |
| Molecular Weight | 194.18 g/mol | [4] |
| Literature Melting Point | 169 - 171 °C | [4][5] |
The Molecular Basis of Melting: Theoretical Considerations
The melting point is the temperature at which a substance transitions from a solid to a liquid state. At a molecular level, this phase change represents the point at which the thermal energy supplied is sufficient to overcome the intermolecular forces holding the molecules in a fixed, ordered crystal lattice. For this compound, several factors contribute to its relatively high melting point:
-
Intermolecular Forces: The strength of the forces between molecules is the primary determinant of the melting point.
-
Hydrogen Bonding: The carboxylic acid moiety (-COOH) is a potent hydrogen bond donor and acceptor. In the solid state, molecules of this compound typically form strong dimeric structures through hydrogen bonding between their carboxylic acid groups. This is a significant energy barrier that must be overcome for melting to occur.
-
Dipole-Dipole Interactions: The polar ester group (-COOEt) and the carboxylic acid group create permanent dipoles within the molecule, leading to attractive dipole-dipole forces that further stabilize the crystal lattice.
-
-
Molecular Symmetry and Packing: The para-substitution pattern of the functional groups on the benzene ring gives the molecule a high degree of symmetry. Symmetrical molecules can pack more efficiently and tightly into a crystal lattice, maximizing intermolecular contact and increasing the energy required to disrupt the structure.
-
The Effect of Impurities: The presence of impurities disrupts the regularity of the crystal lattice. This disruption weakens the intermolecular forces, resulting in two observable effects: a depression of the melting point and a broadening of the melting range. A pure compound typically exhibits a sharp melting range of 1-2°C, whereas an impure sample will melt over a wider and lower temperature range.[6]
Methodologies for Accurate Melting Point Determination
Two primary methods are employed for determining the melting point of organic solids, each offering a different balance of speed, precision, and quantitative data.
Capillary Method (Melting Point Apparatus)
This is the most common technique for routine analysis. It involves heating a small sample packed into a glass capillary tube and visually observing the temperature range over which melting occurs.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that provides more detailed and quantitative information. It measures the difference in heat flow between a sample and an inert reference as a function of temperature. When the sample melts, it absorbs heat (an endothermic process), which is detected as a significant change in heat flow. The resulting plot, or thermogram, provides precise data on the melting onset temperature, the peak melting temperature, and the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.
A Self-Validating Workflow for Melting Point Determination
To ensure the highest degree of confidence in the measured melting point, a systematic, self-validating workflow is essential. This process begins with purity verification and sample preparation before proceeding to the physical measurement.
Caption: Workflow for Accurate Melting Point Determination.
Protocol 1: Purity Verification by RP-HPLC
Before any thermal analysis, the purity of the this compound sample must be established. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: Begin with a high percentage of Mobile Phase A, ramping to a higher percentage of Mobile Phase B to elute the compound and any less polar impurities. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 254 nm.[7]
-
Procedure:
-
Prepare a standard solution of high-purity this compound (~0.1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Prepare the sample to be analyzed at the same concentration.
-
Inject the standard to determine its retention time.
-
Inject the sample. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
-
-
Acceptance Criteria: For accurate melting point determination, the sample purity should be ≥99%. If it is not, the sample must be purified.
Protocol 2: Purification by Recrystallization
Recrystallization is a robust technique for purifying solid organic compounds. An ethanol/water mixture is a suitable solvent system for this compound.
-
Place the impure this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Gradually add hot water to the solution until it becomes slightly cloudy (the point of saturation).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath for 15-20 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.
-
Dry the crystals thoroughly in a vacuum oven. Incomplete drying will introduce a solvent impurity, leading to an inaccurate melting point.
Protocol 3: Melting Point Determination by Capillary Method
-
Sample Preparation: Ensure the purified sample is a fine, dry powder.
-
Loading: Tap the open end of a capillary melting point tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.
-
Preliminary Run: Place the tube in the melting point apparatus. Heat rapidly (10-15°C/min) to determine an approximate melting range.
-
Accurate Run: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the preliminary run.
-
Reduce the heating rate to 1-2°C per minute.
-
Record the Range:
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the entire sample has turned into a clear liquid.
-
-
Report the melting point as the range T1 - T2. For a pure sample, this range should be narrow (e.g., 169.5 - 171.0°C).
Protocol 4: Analysis by Differential Scanning Calorimetry (DSC)
-
Calibration: Calibrate the DSC instrument using a certified standard (e.g., Indium).
-
Sample Preparation: Accurately weigh 3-5 mg of the purified, dry sample into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan to serve as the reference.
-
Experimental Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) through the melting region to a temperature well above the melt (e.g., 200°C).
-
Maintain a constant nitrogen purge (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis: The resulting thermogram will show an endothermic peak. The software is used to determine:
-
Onset Temperature: The extrapolated start of the melting transition, often taken as the melting point.
-
Peak Temperature: The temperature at which the rate of heat absorption is maximal.
-
Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, reported in J/g.
-
Conclusion
The accurate determination of the melting point of this compound, with a literature value in the range of 169-171°C , is a critical component of its quality control and characterization.[4][5] A sharp melting range within these values is a strong indicator of high purity. By employing a self-validating workflow that integrates purity analysis via HPLC with robust purification and measurement techniques like the capillary method and DSC, researchers can ensure the integrity of their material and the reliability of their subsequent experimental work. This guide provides the necessary theoretical foundation and practical protocols to achieve this standard with confidence and precision.
References
An In-Depth Technical Guide to 4-(Ethoxycarbonyl)benzoic Acid: Synthesis, Characterization, and Applications in Drug Development
Abstract
4-(Ethoxycarbonyl)benzoic acid, a monoester derivative of terephthalic acid, is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and an ethyl ester, provides a versatile scaffold for the synthesis of more complex molecules. This technical guide offers a comprehensive overview of this compound, including its precise chemical identity, detailed laboratory-scale synthesis protocols, purification methodologies, and in-depth spectroscopic characterization. Furthermore, this document explores its burgeoning role in drug development, particularly as a stable linker in advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this valuable chemical entity.
Introduction and Chemical Identity
This compound is a para-substituted aromatic compound. The IUPAC name for this molecule is indeed This compound .[1] It possesses two distinct functional groups: a carboxylic acid (-COOH) and an ethyl ester (-COOCH₂CH₃). The carboxylic acid group is the higher priority functional group, hence the "benzoic acid" suffix in its name.[1] The ethoxycarbonyl group is located at the para (4-) position of the benzene ring relative to the carboxylic acid.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Mono-ethyl terephthalate, Terephthalic acid monoethyl ester | |
| CAS Number | 713-57-5 | [2] |
| Molecular Formula | C₁₀H₁₀O₄ | |
| Molecular Weight | 194.19 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | Approximately 169.9 °C | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO. | [3] |
Synthesis of this compound
The synthesis of this compound on a laboratory scale can be approached through several methods. The primary challenge lies in the selective mono-esterification of the symmetrical terephthalic acid.
Selective Mono-esterification of Terephthalic Acid
The direct Fischer-Speier esterification of terephthalic acid with ethanol is a common approach.[4] However, this reaction can readily proceed to form the diester, diethyl terephthalate. To favor the formation of the monoester, the reaction conditions must be carefully controlled.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend terephthalic acid (1 equivalent) in a moderate excess of absolute ethanol. The use of a large excess of ethanol would drive the equilibrium towards the formation of the diester.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the stirred suspension.
-
Reaction Monitoring: Heat the mixture to reflux. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to maximize the yield of the monoester and minimize the formation of the diester.
-
Work-up: Upon reaching the optimal conversion, cool the reaction mixture. The unreacted terephthalic acid, being poorly soluble, can be partially removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove the acidic catalyst and any remaining terephthalic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
Caption: Fischer-Speier esterification of terephthalic acid.
Selective Hydrolysis of Diethyl Terephthalate
An alternative and often more selective method involves the partial hydrolysis of diethyl terephthalate. By using a stoichiometric amount of a base, one ester group can be selectively hydrolyzed to the corresponding carboxylate, which upon acidification yields the desired monoester.
-
Reaction Setup: Dissolve diethyl terephthalate (1 equivalent) in a suitable solvent mixture, such as ethanol and water.
-
Base Addition: Add a solution of one equivalent of a strong base, such as potassium hydroxide or sodium hydroxide, dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure the consumption of the starting material and the formation of the monoester.
-
Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. The remaining aqueous solution is washed with an organic solvent like diethyl ether to remove any unreacted diester. The aqueous layer is then cooled in an ice bath and acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
Caption: Selective hydrolysis of diethyl terephthalate.
Purification
Purification of this compound is typically achieved by recrystallization to remove unreacted starting materials and the diester byproduct.
Experimental Protocol: Recrystallization
-
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.[5][6] For this compound, a mixed solvent system such as ethanol/water or a single solvent like hot water can be effective.[7][8][9]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Spectroscopic Characterization
A thorough spectroscopic analysis is crucial to confirm the identity and purity of the synthesized this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the proton environments in the molecule.
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.2-8.2 ppm). The protons ortho to the carboxylic acid group will appear as one doublet, and the protons ortho to the ester group will appear as another, both showing coupling to their respective meta protons.
-
Ethyl Group Protons: A quartet corresponding to the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃) of the ethyl ester will be observed in the upfield region. The quartet will be downfield from the triplet due to the deshielding effect of the adjacent oxygen atom.
-
Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton will be present, typically at a very downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
-
Carbonyl Carbons: Two signals in the downfield region (typically δ 165-175 ppm) corresponding to the ester and carboxylic acid carbonyl carbons.[10]
-
Aromatic Carbons: Four signals are expected for the aromatic carbons due to the molecule's symmetry.
-
Ethyl Group Carbons: Two signals in the upfield region for the methylene and methyl carbons of the ethyl group.
FT-IR Spectroscopy
The FT-IR spectrum is instrumental in identifying the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[11]
-
C=O Stretch (Ester and Carboxylic Acid): A strong, sharp absorption band around 1720-1680 cm⁻¹. This band may appear as a single, slightly broadened peak or as two closely spaced peaks representing the ester and carboxylic acid carbonyls.[11]
-
C-O Stretch: Absorptions in the 1300-1100 cm⁻¹ region corresponding to the C-O stretching of the ester and carboxylic acid.[11]
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 194.19. Fragmentation patterns can also provide structural information, such as the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the carboxylic acid group (-COOH, 45 Da).
Applications in Drug Development
The bifunctional nature of this compound makes it a valuable building block in medicinal chemistry, particularly in the design of linkers for targeted drug delivery systems.
Linker in Antibody-Drug Conjugates (ADCs)
In ADCs, a linker tethers a potent cytotoxic drug to a monoclonal antibody. The stability of this linker is critical; it must be stable in systemic circulation to prevent premature drug release and associated toxicity, yet cleavable at the target tumor site. Benzoate esters, such as the one in this compound, can serve as stable linkers.[1] The carboxylic acid end can be functionalized to attach to the payload, while the ester can be part of a larger linker system connected to the antibody. The stability of the ester bond can be modulated by the surrounding chemical environment.
Caption: Role of this compound in an ADC.
Component of PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A linker connects the target-binding ligand to the E3 ligase-binding ligand. The length, rigidity, and chemical nature of the linker are crucial for optimal ternary complex formation and subsequent degradation. The this compound scaffold can be incorporated into these linkers to provide a balance of rigidity from the aromatic ring and synthetic handles for further elaboration.
Conclusion
This compound is a versatile and valuable chemical intermediate with well-defined synthetic routes and clear spectroscopic signatures. Its utility extends beyond a simple building block, with significant potential in the sophisticated design of linker technologies for next-generation therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize, purify, and characterize this compound, enabling its effective application in their scientific endeavors. The continued exploration of its derivatives and their incorporation into novel drug delivery platforms is a promising area for future research.
References
- 1. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. youtube.com [youtube.com]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
4-(ethoxycarbonyl)benzoic acid CAS number
An In-Depth Technical Guide to 4-(Ethoxycarbonyl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 713-57-5), a bifunctional organic compound of significant interest to researchers, scientists, and professionals in drug development. This document elucidates the molecule's fundamental physicochemical properties, outlines detailed protocols for its synthesis and characterization, explores its critical role as a molecular linker and building block in medicinal chemistry, and provides robust safety and handling guidelines. By integrating established chemical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for leveraging this compound in advanced research and development applications.
Core Molecular Profile and Physicochemical Properties
This compound, also known as terephthalic acid monoethyl ester, is a unique aromatic compound featuring two distinct functional groups: a carboxylic acid and an ethyl ester. This dual functionality, positioned at the para positions of a benzene ring, makes it an exceptionally versatile building block in organic synthesis. The carboxylic acid moiety provides a reactive handle for amide bond formation, while the ester group can be hydrolyzed or used in transesterification reactions, allowing for sequential and controlled chemical modifications.
Key Identifiers and Structural Information
| Identifier | Value |
| CAS Number | 713-57-5[1][2] |
| Molecular Formula | C₁₀H₁₀O₄[1] |
| Molecular Weight | 194.18 g/mol [1] |
| IUPAC Name | This compound |
| Synonyms | Terephthalic acid monoethyl ester, Monoethyl 1,4-benzenedicarboxylate, Ethyl hydrogen terephthalate, p-Ethoxycarbonylbenzoic acid[3] |
| SMILES | CCOC(=O)c1ccc(cc1)C(=O)O[4] |
| InChIKey | ADFVYWCDAKWKPH-UHFFFAOYSA-N[1] |
Physicochemical Data
The physical and chemical properties of a compound are critical determinants of its behavior in experimental settings, influencing everything from reaction kinetics to purification strategies.
| Property | Value / Description | Source |
| Appearance | White to off-white solid/crystalline powder. | [1] |
| Melting Point | ~169.9 °C | [1] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | [3] |
| XLogP3 (Predicted) | 2.4 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5] Its solubility profile is governed by the hydrophobic benzene ring and the polar functional groups. Solubility in alcohols like ethanol and methanol is moderate and increases with temperature.[6][7] | |
| pKa | The pKa is not widely reported but can be estimated to be slightly higher than that of benzoic acid (~4.2) due to the electron-withdrawing nature of the para-ester group, which stabilizes the carboxylate anion. |
Synthesis and Purification
The most common and industrially scalable method for synthesizing this compound is the mono-esterification of its parent dicarboxylic acid, terephthalic acid. The Fischer-Speier esterification is the foundational reaction, employing an excess of alcohol in the presence of a strong acid catalyst to drive the equilibrium toward the mono-ester product.[8][9][10]
Logical Workflow for Synthesis
The synthesis strategy hinges on statistical control and reaction kinetics. Using a large excess of terephthalic acid relative to ethanol would favor the mono-ester, but this presents practical challenges due to the low solubility of terephthalic acid. A more common approach is to use a moderate excess of ethanol and control the reaction time to prevent significant formation of the diethyl terephthalate diester.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes a laboratory-scale synthesis. The causality behind using excess ethanol is to act as both reactant and solvent, while the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for nucleophilic attack by the alcohol.[11][12]
Materials:
-
Terephthalic acid
-
Absolute Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend terephthalic acid (e.g., 0.1 mol) in absolute ethanol (e.g., 200 mL). The ethanol serves as both the solvent and the reactant.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 mL) to the suspension. The addition should be slow to control the exothermic reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for a controlled period (e.g., 4-6 hours). Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to maximize the yield of the mono-ester while minimizing the formation of the diethyl diester.
-
Work-up - Quenching: After the reaction period, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of cold deionized water. This will cause the product to precipitate.
-
Neutralization & Isolation: Stir the aqueous mixture and slowly add saturated sodium bicarbonate solution until the pH is neutral (~7). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid groups, which will form the water-soluble sodium salt.
-
Filtration: Collect the precipitated solid product by vacuum filtration. Wash the solid with copious amounts of deionized water to remove any soluble salts and impurities.
-
Purification - Recrystallization: The crude product can be purified by recrystallization from an ethanol/water mixture.[13] Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70 °C to a constant weight.
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system of characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is typically employed for benzoic acid derivatives.[14][15]
Typical HPLC Parameters:
| Parameter | Specification | Rationale |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm | Provides excellent retention and separation for aromatic acids. |
| Mobile Phase | Gradient elution with A: 0.1% Formic Acid in Water, B: Acetonitrile | The acidic mobile phase ensures the carboxylic acid is protonated for good peak shape. |
| Gradient | 70% A to 30% A over 15 minutes | A standard gradient to elute the compound and separate it from potential impurities like unreacted terephthalic acid (more polar) and the diethyl ester (less polar). |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV/DAD at 254 nm | The benzene ring provides strong chromophoric activity. |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8-10 minutes (highly method-dependent) | |
Spectroscopic Identification
Spectroscopy provides unambiguous structural confirmation.
1. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500 to 3300 cm⁻¹. This broadness is characteristic of the hydrogen-bonded dimers of carboxylic acids.[16]
-
C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.
-
C=O Stretch (Ester & Carboxylic Acid): Two distinct carbonyl peaks are expected. The carboxylic acid C=O stretch typically appears around 1700-1680 cm⁻¹. The ester C=O stretch is usually at a higher wavenumber, around 1720 cm⁻¹.[16]
-
C-O Stretch (Ester & Carboxylic Acid): Strong bands in the 1320-1210 cm⁻¹ region.[16]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR (400 MHz, DMSO-d₆):
-
~13.3 ppm (s, 1H): The acidic proton of the carboxylic acid (COOH). This peak is broad and its chemical shift is concentration-dependent.
-
~8.1 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.
-
~8.0 ppm (d, 2H): Aromatic protons ortho to the ester group. The two doublets create a characteristic AA'BB' system for the para-substituted ring.
-
~4.4 ppm (q, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester, coupled to the methyl protons.
-
~1.4 ppm (t, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester, coupled to the methylene protons.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
~166.5 ppm: Carbonyl carbon of the carboxylic acid.
-
~165.0 ppm: Carbonyl carbon of the ethyl ester.
-
~134-135 ppm: Quaternary aromatic carbon attached to the carboxylic acid.
-
~132-133 ppm: Quaternary aromatic carbon attached to the ester.
-
~129-130 ppm: Aromatic CH carbons. Due to symmetry, two signals are expected for the four aromatic CH carbons.[17]
-
~61.5 ppm: Methylene carbon (-OCH₂CH₃) of the ethyl ester.
-
~14.5 ppm: Methyl carbon (-OCH₂CH₃) of the ethyl ester.
-
Applications in Drug Development and Medicinal Chemistry
The true value of this compound lies in its bifunctional nature, which positions it as a premier heterobifunctional linker . In drug development, linkers are crucial components that connect two or more molecular entities, such as an antibody and a cytotoxic payload in an Antibody-Drug Conjugate (ADC).[18][19]
Role as a Heterobifunctional Linker
The differential reactivity of the carboxylic acid and the ester allows for orthogonal chemical strategies. The carboxylic acid can be readily activated (e.g., with EDC/NHS or by conversion to an acid chloride) to form a stable amide bond with an amine-containing molecule. The ethyl ester remains unreactive under these conditions. Subsequently, the ester can be hydrolyzed under basic conditions to reveal a new carboxylic acid for further conjugation, or it can be used in other transformations.
Caption: Orthogonal conjugation strategy using the linker.
Use in PROTACs and ADCs
-
PROTACs (PROteolysis TArgeting Chimeras): These are molecules designed to hijack the cell's ubiquitin-proteasome system to degrade specific target proteins. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. Benzoic acid derivatives are frequently used as part of the linker scaffold to provide rigidity and defined spatial orientation.[20]
-
ADCs (Antibody-Drug Conjugates): In ADCs, the linker's role is to stably connect a potent cytotoxic drug to a monoclonal antibody. The linker must be stable in circulation but allow for the release of the payload at the target cancer cell. The chemistry afforded by this compound is well-suited for constructing such linkers.[19]
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified as an irritant.
Hazard Identification
| GHS Classification | Statement |
| Skin Irritation | H315: Causes skin irritation.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] |
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid prolonged or repeated contact.
-
Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design and construction. Its defined structure, predictable reactivity, and bifunctional nature make it an invaluable asset in the synthesis of complex molecules, particularly in the development of targeted therapeutics like PROTACs and ADCs. This guide has provided the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this versatile building block into their research endeavors, from bench-scale synthesis to advanced application.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 713-57-5|this compound|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. 4-[(Ethoxycarbonyl)oxy]benzoic acid | C10H10O5 | CID 20463509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 11. cerritos.edu [cerritos.edu]
- 12. athabascau.ca [athabascau.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. helixchrom.com [helixchrom.com]
- 15. researchgate.net [researchgate.net]
- 16. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. eurekaselect.com [eurekaselect.com]
- 19. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Solubility of 4-(ethoxycarbonyl)benzoic Acid in Organic Solvents
Foreword
Introduction to 4-(ethoxycarbonyl)benzoic Acid: A Molecule of Interest
This compound, a derivative of benzoic acid, is a bifunctional molecule featuring a carboxylic acid group and an ethyl ester. This structure imparts a unique combination of polarity, hydrogen bonding capabilities, and lipophilicity, making its interaction with various organic solvents a subject of critical interest in pharmaceutical and chemical research. Understanding its solubility is paramount for processes such as reaction optimization, purification, crystallization, and the formulation of drug delivery systems.
Molecular Structure and Physicochemical Properties:
-
Molecular Formula: C₁₀H₁₀O₄
-
Molecular Weight: 194.19 g/mol
-
Appearance: White to off-white crystalline solid
-
Melting Point: Approximately 169-172 °C
The interplay between the polar carboxylic acid group, the moderately polar ester group, and the nonpolar benzene ring dictates the molecule's solubility profile.
Theoretical Framework: The Science of Dissolution
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex thermodynamic interplay between the solute, the solvent, and the resulting solution.[1] The process of dissolution can be conceptually broken down into three steps:
-
Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the crystalline lattice of this compound together.
-
Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when the solute and solvent molecules interact.
The overall enthalpy of solution (ΔHsol) is the sum of the energy changes in these three steps. For dissolution to be favorable, the Gibbs free energy of solution (ΔGsol) must be negative, which is also influenced by the entropy of solution (ΔSsol).
Key Factors Influencing Solubility
-
Solvent Polarity: Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. This compound, with its polar functional groups, is expected to be more soluble in polar organic solvents.
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the ester group can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.
-
Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[2] This is because the dissolution process is often endothermic, meaning it absorbs heat.
-
pH: In protic solvents, the acidity of the carboxylic acid group means that the solubility can be significantly influenced by pH. In basic conditions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally much more soluble in polar solvents.
Predicted Solubility Profile of this compound
In the absence of extensive experimental data, we can predict the solubility of this compound based on the behavior of similar compounds and theoretical principles. The solubility of its parent compound, benzoic acid, is well-documented and serves as a useful, albeit imperfect, reference.[3]
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | These solvents are polar and can act as both hydrogen bond donors and acceptors, effectively solvating both the carboxylic acid and ester functional groups. |
| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Moderate to High | These solvents are polar and can accept hydrogen bonds, interacting favorably with the carboxylic acid group. The ethyl group of the ester will have favorable interactions with ethyl acetate. |
| Nonpolar Solvents (e.g., Toluene, Hexane) | Low | The significant polarity of the carboxylic acid and ester groups will lead to poor interactions with nonpolar solvents, resulting in low solubility. |
| Chlorinated Solvents (e.g., Dichloromethane) | Moderate | These solvents have intermediate polarity and can engage in dipole-dipole interactions, leading to moderate solubility. |
Experimental Determination of Solubility: A Practical Guide
As a Senior Application Scientist, I emphasize that empirically determining solubility is crucial for accurate process development and formulation. The following are robust, self-validating protocols for this purpose.
The Equilibrium Shake-Flask Method
This is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Caption: Workflow for the equilibrium shake-flask solubility determination method.
-
Preparation: To a series of sealed vials, add a known volume or mass of the desired organic solvent. Add an excess of this compound to each vial, ensuring that a significant amount of undissolved solid remains.
-
Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent any undissolved solid from being transferred.
-
Analysis: Quantify the concentration of this compound in the filtered supernatant using one of the following methods:
-
Gravimetric Analysis: Accurately weigh a portion of the clear solution into a pre-weighed vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight is achieved. The final weight of the residue is the mass of the dissolved solute.
-
High-Performance Liquid Chromatography (HPLC): Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute the saturated solution with a suitable mobile phase and analyze by HPLC. The concentration can then be determined from the calibration curve.
-
Titrimetric Analysis: For acidic solutes like this compound, titration with a standardized basic solution can be employed.[3] Dilute a known volume of the saturated solution in a suitable solvent (e.g., ethanol) and titrate with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein).
-
-
Calculation: Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.
Advanced Insights: Thermodynamic Modeling and Predictive Approaches
For a deeper understanding and to estimate solubility in solvents where experimental data is unavailable, thermodynamic models and quantitative structure-property relationship (QSPR) models are invaluable tools.
Thermodynamic Models
Models such as the modified Apelblat equation and the Wilson model can be used to correlate the experimental solubility data with temperature.[4][5] These models are powerful for interpolating and extrapolating solubility at different temperatures within a validated range.
The Van't Hoff equation can be used to estimate the thermodynamic parameters of dissolution, such as the enthalpy (ΔHsol) and entropy (ΔSsol) of solution, from the temperature dependence of solubility. This provides insight into the driving forces of the dissolution process.
Predictive Models
In modern drug discovery and development, machine learning and QSPR models are increasingly used to predict solubility.[6][7][8] These models use a large dataset of known solubilities to learn the relationship between a molecule's structure and its solubility in various solvents. By inputting the structure of this compound, these models can provide a reasonably accurate prediction of its solubility.
Caption: A simplified workflow for predicting solubility using QSPR or machine learning models.
Conclusion and Future Outlook
While specific experimental solubility data for this compound in a wide range of organic solvents is not extensively published, this guide has provided a comprehensive framework for understanding and determining its solubility. By leveraging the principles of physical organic chemistry, drawing comparisons with related compounds, and employing robust experimental and computational methods, researchers can confidently navigate the challenges associated with the solubility of this important molecule. The continued development of predictive solubility models will undoubtedly further enhance our ability to design and optimize chemical processes and pharmaceutical formulations with greater speed and accuracy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzoic acid, 4-ethoxy- (CAS 619-86-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Crystal Structure Analysis of 4-(Ethoxycarbonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Solid-State Architecture of a Key Chemical Intermediate
In the landscape of pharmaceutical development and materials science, a profound understanding of the solid-state properties of chemical intermediates is paramount. The crystalline form of a compound dictates its fundamental physicochemical properties, including solubility, stability, and bioavailability—critical parameters that influence the efficacy and manufacturability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical analysis of the crystal structure of 4-(ethoxycarbonyl)benzoic acid, a versatile building block in organic synthesis. As a Senior Application Scientist, my objective is to present not just a collection of data, but a cohesive narrative that elucidates the causal relationships between molecular structure, supramolecular assembly, and macroscopic properties, thereby offering actionable insights for researchers in the field.
The Molecular Blueprint: Synthesis and Spectroscopic Identity
This compound, with the molecular formula C₁₀H₁₀O₄, is an aromatic carboxylic acid derivative featuring an ethoxycarbonyl group at the para position of the benzene ring.
Synthesis Protocol: A Reliable Pathway
A robust and reproducible method for the synthesis of this compound involves the esterification of terephthalic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend terephthalic acid (1 equivalent) in a suitable solvent such as toluene.
-
Esterification: Add a molar excess of ethanol (e.g., 10 equivalents) and a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reaction Execution: Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Spectroscopic Confirmation
Prior to crystallographic analysis, confirmation of the molecular structure is essential. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide the necessary verification.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethyl group, and the methyl protons of the ethyl group, along with a broad singlet for the carboxylic acid proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons, and the carbons of the ethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the ester functionalities, and the C-O stretches.
From Molecule to Crystal: The Art and Science of Single Crystal Growth
The acquisition of high-quality single crystals is the sine qua non for accurate single-crystal X-ray diffraction analysis. For this compound, slow evaporation from a mixed solvent system has proven effective.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a "good" solvent, such as ethyl acetate, at room temperature.
-
Inducing Supersaturation: To this solution, slowly add a "poor" solvent, such as petroleum ether, dropwise until the solution becomes faintly turbid. This indicates the point of saturation.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Loosely cover the container to allow for slow evaporation of the solvent mixture at room temperature. Over a period of several days to a week, well-formed, colorless block-like crystals suitable for X-ray diffraction should form.
The Crystalline Architecture: A Deep Dive into the Solid State
The definitive three-dimensional arrangement of atoms and molecules in the solid state is elucidated by single-crystal X-ray diffraction (SC-XRD).
The SC-XRD Workflow: From Diffraction to Structure
The process of determining a crystal structure is a systematic and data-intensive endeavor.
Crystallographic Data for this compound
The crystal structure of this compound has been determined and the key crystallographic parameters are summarized below.[1]
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.464(6) |
| b (Å) | 10.302(7) |
| c (Å) | 10.589(7) |
| α (°) | 90 |
| β (°) | 114.174(11) |
| γ (°) | 90 |
| Volume (ų) | 941.8(10) |
| Z | 4 |
| Temperature (K) | 173 |
| R-factor (%) | 4.53 |
Table 1: Key crystallographic data for this compound.[1]
Supramolecular Assembly: The Role of Intermolecular Interactions
The crystal packing of this compound is dictated by a network of non-covalent interactions, which are fundamental to the stability and properties of the crystalline solid.
The Dominance of Hydrogen Bonding
As is characteristic of many benzoic acid derivatives, the primary supramolecular synthon is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two adjacent molecules.[2][3] This robust interaction is a key determinant of the crystal packing.
The Influence of Weaker Interactions
While hydrogen bonding is the most energetic intermolecular interaction, other weaker forces, such as π-π stacking and van der Waals interactions, also play a crucial role in the overall crystal packing. The aromatic rings of adjacent dimers can engage in π-π stacking, further stabilizing the three-dimensional architecture. The nature and geometry of these stacking interactions can significantly influence the density and stability of the crystal.
Structure-Property Relationships: Implications for Drug Development
The detailed understanding of the crystal structure of this compound provides valuable insights into its physicochemical properties.
-
Polymorphism: The existence of multiple crystalline forms (polymorphs) is a critical consideration in drug development. While the current data points to a single stable polymorphic form under the investigated conditions, a thorough polymorphic screen is always recommended for pharmaceutical intermediates.
-
Solubility and Dissolution Rate: The strength of the intermolecular interactions within the crystal lattice directly impacts the energy required to break the lattice and dissolve the compound. The strong hydrogen bonding in the dimeric structure of this compound suggests a relatively high lattice energy, which would correlate with its solubility.
-
Mechanical Properties: The arrangement of molecules in the crystal lattice influences the mechanical properties of the solid, such as its tabletability and flowability, which are important considerations in the formulation of solid dosage forms.
Conclusion: A Foundation for Rational Design
The comprehensive analysis of the crystal structure of this compound presented in this guide underscores the importance of a detailed understanding of the solid state for both fundamental research and industrial application. The interplay of strong hydrogen bonding and weaker intermolecular forces governs the supramolecular assembly and, consequently, the macroscopic properties of this key chemical intermediate. This knowledge serves as a critical foundation for the rational design of new materials and the informed development of pharmaceutical products.
References
1H NMR spectrum of 4-(ethoxycarbonyl)benzoic acid
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Ethoxycarbonyl)benzoic Acid
Authored by: A Senior Application Scientist
Introduction: The Structural Elucidation of a Key Chemical Intermediate
This compound, also known as terephthalic acid monoethyl ester, serves as a crucial building block in the synthesis of various polymers, pharmaceuticals, and other fine chemicals. Its bifunctional nature, possessing both a carboxylic acid and an ethyl ester group, makes it a versatile intermediate. Accurate and unambiguous structural confirmation is paramount in its application, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the definitive analytical technique for this purpose.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire, interpret, and leverage this data for structural verification and purity assessment. We will delve into the theoretical underpinnings of the observed spectral features, provide a field-proven experimental protocol, and discuss the causality behind key analytical choices.
Deciphering the Spectrum: A Proton-by-Proton Analysis
The structure of this compound gives rise to a distinct and interpretable ¹H NMR spectrum. The molecule can be dissected into three primary spin systems: the para-substituted aromatic ring, the ethyl ester group, and the carboxylic acid proton. Each system provides a unique set of signals that, when analyzed together, confirm the compound's identity.
Caption: Structure of this compound with proton environments labeled.
The Aromatic Region (δ 8.0 - 8.2 ppm)
The para-substituted benzene ring gives rise to what is known as an AA'BB' system, which often simplifies to appear as two distinct doublets, especially at higher field strengths.[1][2]
-
Hₐ Protons (δ ≈ 8.15 ppm, 2H, doublet): These two protons are ortho to the electron-withdrawing carboxylic acid group and meta to the ester group. The strong deshielding effect of the adjacent carbonyl from the carboxylic acid shifts this signal significantly downfield. The signal appears as a doublet due to coupling with the adjacent Hₑ protons. The typical coupling constant for ortho protons on a benzene ring (³J) is in the range of 7-10 Hz.[1][3]
-
Hₑ Protons (δ ≈ 8.05 ppm, 2H, doublet): These two protons are ortho to the ethoxycarbonyl group and meta to the carboxylic acid. While still deshielded by the aromatic ring current and the ester, the effect is slightly less pronounced than that of the carboxylic acid, causing them to appear slightly upfield relative to the Hₐ protons. This signal is also a doublet, as it couples to the Hₐ protons with the same ³J coupling constant. The reciprocity of coupling constants is a fundamental principle; if Hₐ splits Hₑ with a J value of 8.5 Hz, then Hₑ must split Hₐ with the same 8.5 Hz value.[3][4]
The Aliphatic Region (δ 1.0 - 4.5 ppm)
The ethyl group (-CH₂CH₃) presents a classic and easily identifiable pattern in ¹H NMR spectroscopy.[2][5]
-
Methylene Protons (Hₓ, δ ≈ 4.40 ppm, 2H, quartet): The methylene (-CH₂-) protons are directly attached to the ester oxygen, which is an electronegative atom. This proximity causes a strong deshielding effect, shifting the signal significantly downfield.[6] These two protons are coupled to the three neighboring methyl (Hᵧ) protons. Following the n+1 rule, where n is the number of neighboring protons, the signal is split into n+1 = 4 peaks, a quartet.[6] The typical vicinal coupling constant (³J) in a freely rotating ethyl group is around 7 Hz.[5]
-
Methyl Protons (Hᵧ, δ ≈ 1.40 ppm, 3H, triplet): The terminal methyl (-CH₃) protons are further removed from the deshielding ester group and therefore appear much further upfield, in the typical aliphatic region.[7] These three protons are coupled to the two neighboring methylene (Hₓ) protons. Applying the n+1 rule, this signal is split into n+1 = 3 peaks, a triplet, with the same ~7 Hz coupling constant observed in the quartet.[5]
The Acidic Proton (δ > 10 ppm)
-
Carboxylic Acid Proton (H, δ ≈ 12-13 ppm, 1H, broad singlet): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. Its chemical shift is highly dependent on the solvent, concentration, and temperature.[8][9] It typically appears as a broad singlet because it does not couple with other protons and can undergo rapid chemical exchange with trace amounts of water in the solvent or with other acid molecules. This exchange can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the acidic proton signal will disappear as the proton is replaced by deuterium.
Summary of ¹H NMR Data
| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH ) | ~12.5 | 1H | Broad Singlet | - |
| Aromatic (H ₐ) | ~8.15 | 2H | Doublet (d) | ~8.5 |
| Aromatic (H ₑ) | ~8.05 | 2H | Doublet (d) | ~8.5 |
| Methylene (-OCH ₂CH₃) | ~4.40 | 2H | Quartet (q) | ~7.1 |
| Methyl (-OCH₂CH ₃) | ~1.40 | 3H | Triplet (t) | ~7.1 |
Experimental Protocol: Acquiring a High-Quality Spectrum
The integrity of NMR data is fundamentally linked to meticulous sample preparation and proper instrument setup. The following protocol outlines a robust procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.
Workflow for ¹H NMR Analysis
Caption: Standardized workflow for NMR sample preparation, acquisition, and analysis.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound. While modern spectrometers are highly sensitive, this quantity ensures a strong signal-to-noise ratio for rapid data acquisition.[10][11]
-
Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice as it dissolves many organic compounds.[12] However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior as it minimizes hydrogen exchange and typically results in a sharper carboxylic acid proton signal. For this protocol, we will proceed with CDCl₃.
-
Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.7 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved; vortexing or brief sonication may be required. A homogeneous solution is critical for acquiring high-resolution spectra.[10]
-
Filtration: Particulate matter in an NMR sample will severely degrade the magnetic field homogeneity, leading to broad lines and poor spectral resolution.[10] To prevent this, filter the solution into a clean, high-quality 5 mm NMR tube. A common and effective method is to pass the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.
-
Sample Loading & Shimming: Insert the NMR tube into the spectrometer spinner and place it in the magnet. The instrument's software is then used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field. Following the lock, the field homogeneity is optimized through a process called "shimming" to ensure sharp, symmetrical peaks.
-
Data Acquisition: A standard ¹H acquisition experiment is performed. Key parameters include a 90° pulse angle, a sufficient number of scans (typically 8 to 16 for a sample of this concentration), and a relaxation delay of 1-2 seconds.
-
Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phase-corrected to ensure all peaks are upright and have a flat baseline. The chemical shift axis is calibrated by setting the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to its known value.[13] Finally, the signals are integrated to determine the relative ratios of the protons.
Conclusion: A Definitive Spectroscopic Signature
The ¹H NMR spectrum of this compound provides an unambiguous fingerprint of its molecular structure. The characteristic pair of doublets in the aromatic region confirms the 1,4-disubstitution pattern, while the distinct quartet and triplet signals unequivocally identify the ethyl ester moiety. The downfield, broad singlet corresponding to the carboxylic acid proton completes the structural confirmation. By following a rigorous experimental protocol and applying fundamental principles of spectral interpretation, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific endeavors.
References
- 1. fiveable.me [fiveable.me]
- 2. askthenerd.com [askthenerd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acdlabs.com [acdlabs.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. thieme-connect.de [thieme-connect.de]
- 10. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
An In-depth Technical Guide to the ¹³C NMR Characterization of 4-(ethoxycarbonyl)benzoic acid
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4-(ethoxycarbonyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of ¹³C NMR spectroscopy, outlines a detailed experimental protocol, and offers an in-depth interpretation of the expected spectrum. The causality behind experimental choices and the logic of spectral assignment are emphasized to ensure scientific integrity and practical utility.
Introduction: The Role of ¹³C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule.[1][2][3] Unlike ¹H NMR, which provides information about the protons in a molecule, ¹³C NMR probes the ¹³C isotope of carbon.[1][4] Due to the low natural abundance of ¹³C (approximately 1.1%), the resulting spectra are typically acquired using signal averaging techniques.[1] A key advantage of proton-decoupled ¹³C NMR is that each unique carbon atom in a molecule generally gives rise to a single, sharp signal, simplifying spectral interpretation.[2][3]
The chemical shift (δ), reported in parts per million (ppm), of each signal provides crucial information about the electronic environment of the corresponding carbon atom.[5][6] Electronegative atoms or groups deshield a carbon nucleus, causing its signal to appear at a higher chemical shift (downfield).[5] This principle is fundamental to the structural elucidation of molecules like this compound, where the arrangement of carbonyl groups and the aromatic ring dictates the chemical shift of each carbon.
This compound, also known as terephthalic acid monoethyl ester, possesses a molecular formula of C₁₀H₁₀O₄.[7] Its structure features a para-substituted benzene ring with a carboxylic acid group and an ethoxycarbonyl (ethyl ester) group. This dissymmetry in substitution leads to a unique ¹³C NMR spectrum that can be fully assigned to confirm the molecular structure.
Predicted ¹³C NMR Spectrum and Peak Assignment
Due to the para-substitution on the benzene ring, the molecule has a plane of symmetry. This results in fewer than ten signals in the ¹³C NMR spectrum, as some carbon atoms are chemically equivalent. Specifically, we expect to observe eight distinct signals. The predicted chemical shifts are based on established ranges for similar functional groups and data from analogous compounds.[5][8][9][10]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (DEPT-135) | Rationale |
| C10 (CH₃) | ~14 | Positive | Aliphatic methyl carbon, shielded. |
| C9 (CH₂) | ~61 | Negative | Aliphatic methylene carbon attached to an electronegative oxygen. |
| C2 & C6 (CH) | ~129 | Positive | Aromatic methine carbons ortho to the carboxylic acid group. |
| C3 & C5 (CH) | ~130 | Positive | Aromatic methine carbons ortho to the ethoxycarbonyl group. |
| C1 (C) | ~131 | No Signal | Quaternary aromatic carbon attached to the carboxylic acid group. |
| C4 (C) | ~135 | No Signal | Quaternary aromatic carbon attached to the ethoxycarbonyl group, deshielded by the ester. |
| C8 (COO) | ~165 | No Signal | Carbonyl carbon of the ethyl ester. |
| C7 (COOH) | ~171 | No Signal | Carbonyl carbon of the carboxylic acid, typically the most deshielded carbon. |
In-depth Spectral Interpretation:
-
Aliphatic Region (10-70 ppm): Two signals are expected in this region corresponding to the ethyl group of the ester. The terminal methyl carbon (C10) will appear at the highest field (lowest ppm value), around 14 ppm. The methylene carbon (C9), being directly attached to an electronegative oxygen atom, will be significantly deshielded and is predicted to appear around 61 ppm.
-
Aromatic Region (120-140 ppm): Due to the para-substitution, four signals are expected for the six aromatic carbons. The two quaternary carbons (C1 and C4), directly attached to the substituent groups, will not have attached protons and will typically show weaker signals in a standard ¹³C NMR spectrum. C4, attached to the electron-withdrawing ester group, is expected to be more deshielded (~135 ppm) than C1, which is attached to the carboxylic acid group (~131 ppm). The protonated aromatic carbons (C2, C3, C5, C6) will give rise to two signals due to symmetry. C2 and C6 are equivalent, as are C3 and C5. Their chemical shifts are expected to be around 129-130 ppm.
-
Carbonyl Region (160-180 ppm): Two distinct signals for the carbonyl carbons will be observed in the most downfield region of the spectrum. The carboxylic acid carbonyl carbon (C7) is generally more deshielded than the ester carbonyl carbon (C8). Therefore, the signal at approximately 171 ppm is assigned to C7, while the signal around 165 ppm is assigned to C8.[5][8]
Experimental Protocol
This section provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. However, the carboxylic acid proton may undergo exchange. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative that can solubilize the compound well and allows for the observation of the acidic proton in ¹H NMR. For this guide, we will proceed with DMSO-d₆.
-
Sample Weighing: Accurately weigh approximately 15-20 mg of this compound.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be necessary if the sample is not readily soluble.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard and is assigned a chemical shift of 0.00 ppm.[11] Modern NMR spectrometers often use the solvent signal as a secondary reference.
NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
-
Nucleus: ¹³C
-
Frequency: Approximately 100 MHz
-
Technique: Proton-decoupled ¹³C NMR
-
Pulse Program: Standard single-pulse with broadband proton decoupling
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (a longer delay ensures proper relaxation of quaternary carbons)
-
Number of Scans: 1024-4096 (signal averaging is necessary due to the low natural abundance of ¹³C)
-
Spectral Width: 0-220 ppm
DEPT (Distortionless Enhancement by Polarization Transfer) Analysis
To further confirm the assignments, a DEPT experiment is highly recommended. This technique differentiates carbon signals based on the number of attached protons.
-
DEPT-90: This experiment will only show signals for CH (methine) carbons. In our case, the signals for C2, C3, C5, and C6 should be visible.
-
DEPT-135: This experiment displays CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. C10 (CH₃) and the aromatic CH carbons will be positive, while C9 (CH₂) will be a negative peak. Quaternary carbons (C1, C4, C7, C8) will be absent in both DEPT spectra.
Data Processing and Analysis
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the solvent signal (DMSO-d₆ at 39.52 ppm).
-
Peak Picking and Integration: Identify all significant peaks and list their chemical shifts. While integration in ¹³C NMR is not always quantitative, the relative intensities can sometimes provide useful information (quaternary carbons are often weaker).
Conclusion
The ¹³C NMR characterization of this compound is a straightforward process that yields a wealth of structural information. By analyzing the chemical shifts and employing techniques like DEPT, each of the eight unique carbon environments can be unambiguously assigned. This guide provides the theoretical foundation and practical methodology for researchers to confidently perform and interpret the ¹³C NMR spectrum of this compound, ensuring its structural integrity in various scientific applications.
References
- 1. 4-[(Ethoxycarbonyl)oxy]benzoic acid | C10H10O5 | CID 20463509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. DIETHYL TEREPHTHALATE(636-09-9) 13C NMR spectrum [chemicalbook.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290) [np-mrd.org]
- 6. spectrabase.com [spectrabase.com]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the FT-IR Analysis of 4-(Ethoxycarbonyl)benzoic Acid
This guide provides a comprehensive examination of 4-(ethoxycarbonyl)benzoic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal relationships between molecular structure and spectral features, establishes a self-validating experimental protocol, and grounds its claims in authoritative references.
Introduction: The Role of FT-IR in Structural Elucidation
This compound is a bifunctional organic molecule containing a carboxylic acid group and an ethyl ester group attached to a central benzene ring in a para configuration. This structure is of significant interest in organic synthesis, polymer science, and as a building block in pharmaceutical chemistry. Verifying the integrity and purity of such compounds is paramount.
FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By measuring the absorption of infrared radiation by the molecule, we can identify its constituent functional groups and glean insights into its molecular environment, such as intermolecular hydrogen bonding. Each functional group possesses unique vibrational modes (stretching, bending) that absorb IR radiation at characteristic frequencies, producing a distinct spectral "fingerprint."
Molecular Structure and Expected Vibrational Modes
The diagnostic power of FT-IR lies in its ability to probe the specific bonds within a molecule. For this compound, we anticipate characteristic absorptions from three key regions: the carboxylic acid, the ethyl ester, and the para-substituted aromatic ring.
The analysis is complicated and enriched by the fact that in the solid state, the carboxylic acid moieties will form hydrogen-bonded dimers. This dimerization significantly influences the position and shape of the hydroxyl (O-H) and carbonyl (C=O) stretching bands.[1]
Caption: Key vibrational modes of this compound.
Detailed Spectral Interpretation
The FT-IR spectrum of this compound is a composite of absorptions from its functional groups. Below is a detailed breakdown of the expected peaks.
Carboxylic Acid Group (-COOH)
-
O-H Stretch: The most telling feature of a carboxylic acid is an extremely broad absorption band due to O-H stretching, typically found between 2500 and 3300 cm⁻¹.[1][2][3][4] The significant breadth of this peak is a direct consequence of strong intermolecular hydrogen bonding as the molecules form stable dimers in the solid state.[1] This broad feature is often superimposed on the sharper C-H stretching peaks.[1]
-
C=O Stretch: The carbonyl stretch of a hydrogen-bonded carboxylic acid dimer is strong and appears in the 1680-1725 cm⁻¹ region. Conjugation with the aromatic ring tends to lower this frequency further, placing it near 1690 cm⁻¹.[2][4]
-
C-O Stretch & O-H Bend: A medium intensity C-O stretching vibration is expected between 1210-1320 cm⁻¹.[1] Additionally, out-of-plane O-H bending can give rise to a broad absorption around 900-950 cm⁻¹.
Ethyl Ester Group (-COOCH₂CH₃)
-
C=O Stretch: The ester carbonyl stretch is also strong and sharp but typically occurs at a higher frequency than the acid carbonyl. For an aromatic ester, this peak is expected in the range of 1715-1730 cm⁻¹.[5] This absorption will likely be distinct from, but close to, the carboxylic acid C=O stretch.
-
C-O Stretches: Aromatic esters exhibit two characteristic C-O stretching bands.[5] The asymmetric C-C-O stretch is found between 1250-1310 cm⁻¹, while the symmetric O-C-C stretch appears between 1100-1130 cm⁻¹.[5] These bands are typically strong and sharp.
Para-Substituted Benzene Ring
-
Aromatic C-H Stretch: Weak to medium sharp peaks appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of C-H bonds on the aromatic ring.[6][7]
-
Aromatic C=C Stretches: The vibrations of the entire ring system produce a series of medium-intensity absorptions in the 1450-1600 cm⁻¹ region.[6][7]
-
Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring gives rise to strong bands in the fingerprint region. For a 1,4-disubstituted (para) ring, a strong C-H "wag" absorption is expected in the 790-860 cm⁻¹ range.[8] The presence of this band is a key indicator of the para isomer.
Alkyl C-H Stretches (Ethyl Group)
-
The C-H bonds of the ethyl group (-CH₂CH₃) will produce strong, sharp stretching absorptions just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[9]
Summary of Expected FT-IR Absorptions
The following table summarizes the key diagnostic peaks for the structural confirmation of this compound.
| Wavenumber (cm⁻¹) | Functional Group / Bond | Vibrational Mode | Expected Intensity |
| 2500 - 3300 | Carboxylic Acid (O-H) | O-H Stretch (H-bonded) | Strong, Very Broad |
| 3030 - 3100 | Aromatic (C-H) | C-H Stretch | Weak to Medium |
| 2850 - 2960 | Alkyl (C-H) | C-H Stretch | Strong |
| ~1715 - 1730 | Ester (C=O) | C=O Stretch | Strong, Sharp |
| ~1680 - 1710 | Carboxylic Acid (C=O) | C=O Stretch (Dimer) | Strong, Sharp |
| 1450 - 1600 | Aromatic (C=C) | C=C Ring Stretches | Medium, Multiple Peaks |
| 1250 - 1310 | Aromatic Ester (C-O) | Asymmetric C-C-O Stretch | Strong |
| 1210 - 1320 | Carboxylic Acid (C-O) | C-O Stretch | Medium |
| 1100 - 1130 | Aromatic Ester (C-O) | Symmetric O-C-C Stretch | Strong |
| 790 - 860 | Aromatic (C-H) | Out-of-Plane Bend (Para) | Strong |
Experimental Protocol: Analysis via ATR-FT-IR
Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid powder samples due to its simplicity, speed, and reproducibility, requiring minimal to no sample preparation.[10][11][12]
Causality and Method Choice
The ATR technique relies on an infrared beam passing through a crystal of high refractive index (e.g., diamond or zinc selenide).[10][13] At the crystal surface, the beam creates an evanescent wave that penetrates a few microns into the sample placed in direct contact with it.[13][14] This shallow penetration depth makes the technique insensitive to sample thickness and ideal for strongly absorbing solid samples, eliminating the need for laborious KBr pellet preparation. Ensuring firm, uniform contact between the solid sample and the ATR crystal is critical for acquiring a high-quality spectrum.[11][14]
Caption: Standard workflow for ATR-FT-IR analysis of a solid sample.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to fully evaporate.
-
Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This crucial step measures the absorbance of the ambient environment (e.g., H₂O, CO₂) and the instrument itself, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the powder. This ensures intimate contact between the sample and the crystal, which is essential for a strong signal.[11]
-
Sample Spectrum Acquisition: Acquire the FT-IR spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum. Apply an ATR correction (if available and desired for comparison with transmission spectra) and a baseline correction to improve the quality of the final spectrum.
-
Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface as described in Step 2.
Conclusion
FT-IR spectroscopy, particularly when utilizing the ATR technique, is an indispensable tool for the structural verification of this compound. By systematically analyzing the key absorption bands corresponding to the carboxylic acid dimer, the aromatic ester, and the para-substituted ring, a definitive identification can be achieved. The presence of the very broad O-H stretch, two distinct carbonyl peaks, characteristic C-O stretches, and a strong out-of-plane bending mode in the 800 cm⁻¹ region collectively provide a robust and self-validating spectral signature for the target molecule.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 11. agilent.com [agilent.com]
- 12. mt.com [mt.com]
- 13. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 14. s4science.at [s4science.at]
Mass Spectrometry of 4-(Ethoxycarbonyl)benzoic Acid: An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-(ethoxycarbonyl)benzoic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the ionization and fragmentation behavior of this and similar molecules. We will explore the theoretical underpinnings and practical considerations for obtaining high-quality mass spectra, with a focus on both structural elucidation and quantitative analysis.
Introduction: The Analytical Significance of this compound and its Analogs
This compound is a bifunctional aromatic molecule containing both a carboxylic acid and an ethyl ester group. This structure is representative of a class of compounds frequently encountered in pharmaceutical sciences, polymer chemistry, and organic synthesis. Its analysis by mass spectrometry is crucial for identity confirmation, purity assessment, and metabolic studies. The interplay between the acidic proton of the carboxyl group and the fragmentation-prone ester moiety presents unique challenges and opportunities in mass spectrometric analysis, necessitating a nuanced approach to method development.
Foundational Chemical Properties
A solid understanding of the physicochemical properties of this compound is paramount for selecting the appropriate mass spectrometry technique and sample preparation protocol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | CymitQuimica[1] |
| Molecular Weight | 194.186 g/mol | CymitQuimica[1] |
| Monoisotopic Mass | 194.0579 Da | - |
| Physical State | Solid | CymitQuimica[1] |
| Melting Point | 169.9°C | CymitQuimica[1] |
Ionization Techniques: A Dichotomy of Approaches
The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of this compound. The molecule's dual functionality allows for analysis by both "hard" and "soft" ionization methods, with the selection dependent on the analytical goal.
Electron Ionization (EI): Unveiling the Structural Blueprint through Fragmentation
Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. It is typically coupled with Gas Chromatography (GC-MS) for the analysis of volatile or semi-volatile compounds.
Causality of Choice: EI is the method of choice when the primary objective is structural elucidation and confirmation of the covalent structure of the molecule. The resulting fragmentation pattern is highly reproducible and can be used for library matching and identification of unknown compounds. Due to the relatively high melting point of this compound, a heated inlet is necessary for its introduction into the GC system.
Predicted Fragmentation Pathways:
Upon electron impact, the this compound molecule will form a molecular ion (M•+), which is energetically unstable and undergoes a series of fragmentation reactions.[2] The fragmentation pattern can be predicted based on the established behavior of aromatic esters and carboxylic acids.[3][4]
Predicted EI Fragmentation of this compound.
Key Predicted Fragments:
-
m/z 194 (Molecular Ion): The presence of the molecular ion peak is crucial for confirming the molecular weight.
-
m/z 149: A significant peak resulting from the loss of the ethoxy radical (•OC₂H₅) from the ester group. This is a common fragmentation pathway for ethyl esters.
-
m/z 121: Arising from the subsequent loss of carbon monoxide (CO) from the m/z 149 fragment.
-
m/z 149: Another potential fragment at this m/z could be due to the loss of the carboxyl radical (•COOH).
-
m/z 165: Resulting from the loss of an ethyl group (•C₂H₅).
-
m/z 122: A peak corresponding to the benzoic acid radical cation, formed via a McLafferty-type rearrangement with the elimination of ethylene.
-
m/z 105: A prominent peak corresponding to the benzoyl cation, formed by the loss of the ethoxy group and subsequent rearrangement. This is often the base peak for similar aromatic esters.[1]
-
m/z 77: The phenyl cation, resulting from the loss of CO from the benzoyl cation.
Electrospray Ionization (ESI): A Gentle Approach for Intact Molecular Analysis
Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation. It is the preferred method for analyzing polar and thermally labile compounds and is commonly coupled with Liquid Chromatography (LC-MS).
Causality of Choice: ESI is the ideal technique when the analytical goal is to determine the molecular weight of the intact molecule, for quantitative analysis, or for studying non-covalent interactions. Given the presence of the acidic carboxylic acid group, this compound is readily ionizable by ESI, particularly in the negative ion mode.
Ionization in Negative and Positive Modes:
-
Negative Ion Mode (ESI-): This is the most sensitive mode for this compound. The acidic proton of the carboxylic acid group is easily abstracted, forming the deprotonated molecule [M-H]⁻ at m/z 193. This process is highly efficient and results in a strong signal.
-
Positive Ion Mode (ESI+): While less sensitive than the negative mode, ionization can be achieved in the positive mode through the formation of adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺ at m/z 217) or potassium ([M+K]⁺ at m/z 233). Protonation to form [M+H]⁺ at m/z 195 is less favorable due to the electron-withdrawing nature of the aromatic ring and the carbonyl groups.
ESI Ionization Pathways for this compound.
Experimental Protocols: A Guide to Practical Implementation
The success of any mass spectrometric analysis hinges on meticulous sample preparation and appropriate instrument parameters.
Sample Preparation
Proper sample preparation is crucial to ensure accurate and reproducible results, enhance sensitivity, and reduce background noise.[5]
For GC-MS Analysis:
-
Dissolution: Dissolve the sample in a volatile organic solvent such as dichloromethane (DCM), ethyl acetate, or methanol to a concentration of approximately 1 mg/mL.
-
Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, the carboxylic acid group can be derivatized. A common method is methylation using diazomethane or silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This will shift the molecular weight accordingly.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
Filtration: If any particulate matter is present, filter the sample through a 0.22 µm syringe filter before injection.
For LC-MS Analysis:
-
Solvent Selection: Dissolve the sample in a solvent compatible with the reverse-phase HPLC mobile phase, such as a mixture of acetonitrile and water or methanol and water. The initial concentration is typically around 1 mg/mL.
-
pH Adjustment: For negative ion mode ESI, ensuring the pH of the sample and mobile phase is above the pKa of the carboxylic acid group (approximately 4-5) will promote deprotonation and enhance sensitivity. A small amount of a volatile base like ammonium hydroxide can be added. Conversely, for positive ion mode, acidifying the mobile phase with formic acid can aid in the formation of protonated adducts for other analytes, though it may suppress the signal for the target compound in negative mode.[6]
-
Dilution: Dilute the stock solution to a final concentration in the range of 1-100 ng/mL, depending on the sensitivity of the mass spectrometer.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system and ESI needle.
Instrumentation Parameters
Typical GC-MS Parameters (for EI):
| Parameter | Setting | Rationale |
| Injector Temperature | 250-280°C | Ensures complete volatilization of the analyte. |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min | Provides good chromatographic separation from impurities. |
| Carrier Gas | Helium at 1 mL/min | Inert and provides good chromatographic efficiency. |
| Ion Source Temperature | 230°C | Standard temperature for EI. |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Mass Range | m/z 40-400 | Covers the expected molecular ion and fragment ions. |
Typical LC-MS Parameters (for ESI):
| Parameter | Setting | Rationale |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention and separation for aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid or Ammonium Acetate (5mM) | Aqueous component. Additive depends on ionization mode. |
| Mobile Phase B | Acetonitrile or Methanol | Organic component for elution. |
| Gradient | 5% to 95% B over 5-10 minutes | Elutes the compound with good peak shape. |
| Flow Rate | 0.2-0.4 mL/min | Compatible with standard ESI sources. |
| Ion Source | ESI | - |
| Ionization Mode | Negative or Positive | As discussed previously. |
| Capillary Voltage | 3-4 kV | Optimizes the electrospray. |
| Drying Gas Temperature | 300-350°C | Aids in desolvation of the droplets. |
| Drying Gas Flow | 8-12 L/min | Removes solvent vapor. |
| Nebulizer Pressure | 30-50 psi | Assists in droplet formation. |
Data Interpretation and Applications
The data obtained from the mass spectrometric analysis of this compound can be applied in various scientific contexts:
-
Structural Confirmation: In synthetic chemistry, the fragmentation pattern from EI-MS serves as a definitive confirmation of the synthesized structure.
-
Purity Analysis: Both GC-MS and LC-MS can be used to identify and quantify impurities in a sample of this compound.
-
Quantitative Bioanalysis: LC-MS/MS is a powerful tool for quantifying the levels of this compound and its metabolites in biological matrices such as plasma or urine, which is essential in drug development. In this application, a stable isotope-labeled internal standard would be used for accurate quantification.
-
Metabolite Identification: By comparing the mass spectra of a parent drug containing this moiety with the spectra of its metabolites, researchers can identify metabolic transformations such as hydrolysis of the ester or hydroxylation of the aromatic ring.
Conclusion
The mass spectrometric analysis of this compound is a versatile undertaking that can be tailored to meet a variety of analytical objectives. By carefully selecting the ionization technique—Electron Ionization for detailed structural information or Electrospray Ionization for intact molecular analysis—and optimizing sample preparation and instrument parameters, researchers can obtain high-quality, reproducible data. This guide provides the foundational knowledge and practical insights necessary for the successful application of mass spectrometry in the study of this and structurally related compounds.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comprehensive Guide to the Theoretical Investigation of 4-(Ethoxycarbonyl)benzoic Acid: A Quantum Chemical Approach
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 4-(ethoxycarbonyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. We detail a multi-faceted computational approach leveraging Density Functional Theory (DFT) to elucidate its structural, vibrational, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and practical, step-by-step protocols for performing and interpreting these calculations. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound, with the molecular formula C₁₀H₁₀O₄, is a derivative of benzoic acid featuring both a carboxylic acid and an ester functional group.[1][2] This bifunctionality makes it an interesting candidate for various applications, including as a building block in the synthesis of pharmaceuticals and polymers. Understanding its molecular geometry, electronic structure, and reactivity is paramount for predicting its behavior in different chemical environments and for designing novel molecules with desired properties.
Theoretical calculations, particularly those based on quantum chemistry, offer a powerful and cost-effective means to gain deep insights into the molecular world. By solving the Schrödinger equation for a given molecule, we can predict a wide range of properties that are often difficult or expensive to measure experimentally. This guide will walk through the essential theoretical calculations for a thorough characterization of this compound.
Theoretical Framework and Computational Methodology
The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT methods are known for providing a good balance between accuracy and computational cost, making them ideal for studying organic molecules.[3][4]
The Choice of Functional and Basis Set: The B3LYP/6-311++G(d,p) Level of Theory
For the theoretical calculations outlined in this guide, we recommend the B3LYP hybrid functional in conjunction with the 6-311++G(d,p) basis set.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid exchange-correlation functional that combines the strengths of both Hartree-Fock theory and DFT. It is widely used and has been shown to provide reliable results for a vast range of chemical systems.[3][5]
-
6-311++G(d,p): This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are essential for accurately describing bonding and non-spherical electron distributions.[6][7]
This combination of functional and basis set has a proven track record for providing accurate geometries, vibrational frequencies, and electronic properties for organic molecules.[3][4][7]
Computational Workflow
The following diagram illustrates the general workflow for the theoretical investigation of this compound.
Caption: A general workflow for the theoretical characterization of a molecule.
Molecular Structure and Geometric Optimization
The first and most crucial step in any theoretical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry.
Protocol for Geometric Optimization
-
Input Structure: Build the initial 3D structure of this compound using a molecular modeling software.
-
Computational Method: Specify the B3LYP/6-311++G(d,p) level of theory.
-
Optimization Algorithm: Employ a gradient-based optimization algorithm (e.g., Berny optimization) to locate the minimum energy structure on the potential energy surface.
-
Convergence Criteria: Ensure that the calculation converges to a true minimum by checking that all calculated vibrational frequencies are real (i.e., not imaginary).
Expected Structural Parameters
The geometric optimization will yield key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, particular attention should be paid to:
-
The planarity of the benzene ring.
-
The bond lengths within the carboxylic acid and ester groups, which can provide insights into conjugation effects.
-
The orientation of the ethoxycarbonyl group relative to the benzoic acid moiety.
Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C=O (Carboxylic Acid) | ~1.21 |
| C-O (Carboxylic Acid) | ~1.35 | |
| O-H (Carboxylic Acid) | ~0.97 | |
| C=O (Ester) | ~1.22 | |
| C-O (Ester) | ~1.34 | |
| O-C (Ethyl) | ~1.45 | |
| **Bond Angles (°) ** | O=C-O (Carboxylic Acid) | ~123 |
| C-C-C (Ring) | ~120 | |
| O=C-O (Ester) | ~124 | |
| Dihedral Angles (°) | C-C-C=O (Ester) | ~0 or ~180 |
Note: These are illustrative values based on similar compounds. Actual calculated values should be reported.
Vibrational Analysis: Unveiling the Molecular Dance
Vibrational spectroscopy is a powerful tool for identifying functional groups and characterizing the bonding within a molecule. Theoretical frequency calculations can aid in the assignment of experimental infrared (IR) and Raman spectra.
Protocol for Vibrational Frequency Calculation
-
Optimized Geometry: Use the optimized geometry of this compound as the starting point.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory used for the optimization (B3LYP/6-311++G(d,p)).
-
Frequency Scaling: It is a common practice to scale the calculated harmonic vibrational frequencies to account for anharmonicity and the approximate nature of the theoretical method. A scaling factor of ~0.967 for B3LYP/6-311++G(d,p) is often used for vibrational frequencies.[8]
Interpreting the Vibrational Spectra
The calculation will provide the vibrational frequencies and their corresponding IR and Raman intensities. Key vibrational modes to analyze for this compound include:
-
O-H stretch of the carboxylic acid group (typically a broad band around 3000 cm⁻¹).[6]
-
C=O stretches of the carboxylic acid and ester groups (strong bands in the region of 1680-1750 cm⁻¹).[6]
-
C-O stretches of the carboxylic acid and ester groups (in the 1200-1300 cm⁻¹ region).
-
Aromatic C-H and C=C stretches. [6]
Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹) for this compound (Illustrative)
| Vibrational Mode | Predicted Scaled Frequency | Experimental Range |
| O-H stretch | ~3050 | 2500-3300 |
| Aromatic C-H stretch | ~3080 | 3000-3100 |
| C=O stretch (Carboxylic Acid) | ~1720 | 1680-1710 |
| C=O stretch (Ester) | ~1735 | 1735-1750 |
| Aromatic C=C stretch | ~1600, ~1500 | 1450-1600 |
| C-O stretch (Carboxylic Acid) | ~1290 | 1210-1320 |
| C-O stretch (Ester) | ~1250 | 1150-1250 |
Electronic Properties: Understanding Reactivity and Spectra
The electronic structure of a molecule governs its reactivity and its interaction with light. Key electronic properties to investigate include the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[9]
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are prone to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are prone to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[9][10]
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an excellent tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[3][11]
-
Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these are expected around the oxygen atoms of the carbonyl groups.
-
Blue regions (positive potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are expected around the acidic hydrogen of the carboxylic acid group.
-
Green regions (neutral potential): Indicate areas of relatively neutral charge.
Spectroscopic Predictions
Beyond vibrational spectra, theoretical calculations can also predict other types of spectra, which can be invaluable for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[7][12] These calculations can help in the assignment of complex NMR spectra.
Protocol for NMR Chemical Shift Calculation:
-
Use the B3LYP/6-311++G(d,p) optimized geometry.
-
Perform a GIAO calculation at the same level of theory.
-
Reference the calculated chemical shifts to a standard, such as tetramethylsilane (TMS), which is calculated at the same level of theory.
UV-Visible Spectroscopy
Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum.[13][14]
Protocol for TD-DFT Calculation:
-
Use the B3LYP/6-311++G(d,p) optimized geometry.
-
Perform a TD-DFT calculation to obtain the excitation energies and oscillator strengths of the lowest-lying electronic transitions.
-
The results can be used to simulate the UV-Vis spectrum and identify the nature of the electronic transitions (e.g., π → π*).
Conclusion
The theoretical framework and protocols detailed in this guide provide a robust and comprehensive approach for the in-depth characterization of this compound. By systematically applying these computational methods, researchers can gain valuable insights into its structural, vibrational, and electronic properties, which can guide experimental work and accelerate the design of new molecules with tailored functionalities. The principles and methodologies outlined here are broadly applicable to the study of other organic molecules, serving as a valuable resource for the scientific community.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. The IUPAC name of the following compound is 4ethoxycarbonyl class 12 chemistry CBSE [vedantu.com]
- 3. actascientific.com [actascientific.com]
- 4. Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Alternative Synthetic Routes for 4-(Ethoxycarbonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Ethoxycarbonyl)benzoic acid, also known as mono-ethyl terephthalate, is a valuable bifunctional molecule widely utilized as a building block in the synthesis of pharmaceuticals, polymers, and other fine chemicals. Its structure, featuring both a carboxylic acid and an ethyl ester group on a benzene ring, allows for selective chemical modifications at two distinct points. This versatility makes it a crucial intermediate in the production of a diverse array of complex molecules. This guide provides an in-depth exploration of established and alternative synthetic routes for this compound, offering field-proven insights and detailed experimental protocols to aid researchers and drug development professionals in their synthetic endeavors.
Route 1: Selective Esterification of Terephthalic Acid
The most direct and economically viable approach to this compound is the selective mono-esterification of terephthalic acid. Terephthalic acid is a readily available bulk chemical, making this route highly attractive for large-scale production.[1] The primary challenge lies in controlling the reaction to favor the formation of the monoester over the diester, diethyl terephthalate.
Mechanistic Considerations
The esterification of a carboxylic acid with an alcohol is a reversible reaction, typically catalyzed by a strong acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.
To achieve selective mono-esterification, the reaction conditions must be carefully controlled. Key factors include the stoichiometry of the reactants, reaction temperature, and the choice of catalyst. Using a limited amount of ethanol relative to terephthalic acid can favor the formation of the monoester. However, this can also lead to incomplete conversion of the starting material.
A more effective strategy involves leveraging the difference in solubility between terephthalic acid, its monoester, and its diester. By carefully selecting the solvent and reaction temperature, it is possible to precipitate the desired monoester as it is formed, thus shifting the equilibrium towards its production.[2][3][4]
Experimental Protocol: Selective Mono-esterification of Terephthalic Acid[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend terephthalic acid (1 equivalent) in a large excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reflux: Heat the mixture to reflux and maintain for a specified period (typically 4-16 hours), monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After cooling, the reaction mixture is poured into a dilute aqueous solution of sodium carbonate. This neutralizes the acidic catalyst and any unreacted terephthalic acid, which precipitates as its disodium salt.
-
Isolation: The desired monoester, being less polar, can be extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | Terephthalic Acid | [1] |
| Reagents | Ethanol, Sulfuric Acid | [1] |
| Reaction Time | 16 hours | [1] |
| Yield | High | [1] |
Workflow Diagram:
Caption: Selective Esterification of Terephthalic Acid Workflow.
Route 2: Oxidation of Ethyl p-Toluate
An alternative strategy involves the oxidation of the methyl group of ethyl p-toluate (ethyl 4-methylbenzoate).[5][6] This approach is advantageous when ethyl p-toluate is a more readily available or cost-effective starting material. The key to this synthesis is the selective oxidation of the benzylic methyl group to a carboxylic acid without affecting the ethyl ester functionality.
Mechanistic Considerations
The oxidation of alkylbenzenes to carboxylic acids is a well-established transformation, often employing strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. The reaction proceeds via a radical mechanism, where the benzylic hydrogen is abstracted to form a stable benzylic radical. This radical then reacts with the oxidant to form a series of intermediates, ultimately leading to the carboxylic acid.
Care must be taken to avoid hydrolysis of the ester group under the harsh oxidative conditions. Milder, more selective oxidizing agents or catalytic systems can be employed to mitigate this issue. For instance, catalytic systems involving transition metals like cobalt and manganese in the presence of a bromine source have been shown to be effective for the aerobic oxidation of alkylaromatics.[7][8][9][10]
Experimental Protocol: Oxidation of Ethyl p-Toluate
-
Starting Material Synthesis: Ethyl p-toluate can be synthesized from p-toluyl chloride and diethyl carbonate.[11]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, dissolve ethyl p-toluate (1 equivalent) in a suitable solvent such as acetic acid.
-
Catalyst Addition: Add a catalytic amount of a cobalt(II) salt (e.g., cobalt(II) acetate) and a manganese(II) salt (e.g., manganese(II) acetate), along with a bromine source like sodium bromide.
-
Oxidation: Heat the mixture to the desired temperature (typically 100-150°C) and bubble air or oxygen through the solution. Monitor the reaction's progress by GC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture and dilute it with water. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the precipitate, wash it with water to remove any inorganic salts, and then dry it. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | Ethyl p-toluate | [5][6] |
| Reagents | Co(OAc)₂, Mn(OAc)₂, NaBr, O₂ | [7][8][9][10] |
| Solvent | Acetic Acid | [7][8][9][10] |
| Temperature | 100-150 °C | [9] |
Reaction Scheme Diagram:
Caption: Oxidation of Ethyl p-Toluate to Product.
Route 3: Grignard Carbonation of Ethyl 4-Bromobenzoate
This route offers a classic and reliable method for introducing a carboxylic acid group onto an aromatic ring. It involves the formation of a Grignard reagent from ethyl 4-bromobenzoate, followed by its reaction with carbon dioxide (dry ice).[12][13][14]
Mechanistic Considerations
The first step is the formation of the Grignard reagent, an organomagnesium compound. This is achieved by reacting ethyl 4-bromobenzoate with magnesium metal in an anhydrous ether solvent.[15][16][17][18] The resulting Grignard reagent is a potent nucleophile and a strong base.
The carbonation step involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon atom of carbon dioxide. This forms a magnesium carboxylate salt. Subsequent acidification with a dilute mineral acid protonates the carboxylate to yield the final carboxylic acid product. A critical aspect of this synthesis is maintaining strictly anhydrous conditions, as Grignard reagents readily react with water, which would quench the reagent and reduce the yield.
Experimental Protocol: Grignard Carbonation[13][15]
-
Grignard Reagent Formation:
-
Ensure all glassware is rigorously dried.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Add a solution of ethyl 4-bromobenzoate (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction.
-
The reaction is exothermic and should be controlled with an ice bath if necessary. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.
-
-
Carbonation:
-
Crush solid carbon dioxide (dry ice) into a powder and add it in excess to a separate flask.
-
Slowly pour the Grignard reagent solution over the dry ice with vigorous stirring.
-
-
Work-up:
-
Allow the excess dry ice to sublime.
-
Carefully add a dilute aqueous solution of a strong acid (e.g., HCl or H₂SO₄) to the reaction mixture to protonate the carboxylate salt.
-
-
Isolation and Purification:
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
The crude product can be purified by recrystallization.
-
Data Summary:
| Parameter | Value | Reference |
| Starting Material | Ethyl 4-bromobenzoate | [15][16][17][18] |
| Reagents | Magnesium, Carbon Dioxide (dry ice), HCl | [12][13][14] |
| Solvent | Anhydrous Diethyl Ether or THF | [12] |
| Key Condition | Anhydrous |
Logical Relationship Diagram:
Caption: Grignard Carbonation Synthesis Pathway.
Conclusion
The synthesis of this compound can be achieved through several distinct and viable routes. The choice of the optimal pathway depends on various factors, including the availability and cost of starting materials, the desired scale of production, and the laboratory equipment at hand. The selective esterification of terephthalic acid is often the most industrially favored method due to the low cost of the starting material. The oxidation of ethyl p-toluate provides a solid alternative, particularly when this precursor is readily accessible. The Grignard carbonation route, while requiring more stringent reaction conditions, is a classic and highly effective method for smaller-scale laboratory syntheses. By understanding the mechanistic underpinnings and experimental nuances of each approach, researchers can make informed decisions to best suit their specific synthetic objectives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US2479066A - Preparation of mono-alkyl esters of terephthalic acid - Google Patents [patents.google.com]
- 3. EP4288485A1 - A process for preparing a monoester of terephthalic acid and its derivatives - Google Patents [patents.google.com]
- 4. US2808428A - Preparation of monoesters of terephthalic acid - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oxidation of p-toluic acid to terephthalic acid via a bromine-free process using nano manganese and manganese–copper mixed oxides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Efficient Syntheses of Biobased Terephthalic Acid, p-Toluic Acid, and p-Methylacetophenone via One-Pot Catalytic Aerobic Oxidation of Monoterpene Derived Bio- p-cymene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. Efficient Syntheses of Biobased Terephthalic Acid, p-Toluic Acid, and p-Methylacetophenone via One-Pot Catalytic Aerobic Oxidation of Monoterpene Derived Bio-p-cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. mason.gmu.edu [mason.gmu.edu]
- 13. youtube.com [youtube.com]
- 14. scribd.com [scribd.com]
- 15. Ethyl 4-bromobenzoate | 5798-75-4 [chemicalbook.com]
- 16. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 17. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. fishersci.fi [fishersci.fi]
A Guide to the Formation of 4-(Ethoxycarbonyl)benzoic Acid: Mechanism and Methodology
Abstract: 4-(Ethoxycarbonyl)benzoic acid is a valuable bifunctional molecule, serving as a versatile intermediate in the synthesis of pharmaceuticals, liquid crystals, and advanced polymers.[1] Its structure, containing both a carboxylic acid and an ethyl ester, allows for selective and sequential functionalization. This technical guide provides an in-depth exploration of the predominant synthesis route for this compound: the selective mono-esterification of terephthalic acid via the Fischer-Speier esterification mechanism. We will dissect the mechanistic steps, rationalize the experimental protocols, and present a framework for its practical synthesis, aimed at researchers, scientists, and professionals in drug development and materials science.
The Synthetic Challenge: Selective Mono-Esterification
The primary and most direct route to this compound is the acid-catalyzed reaction of terephthalic acid with ethanol.[2] Terephthalic acid is a symmetrical dicarboxylic acid, presenting two equally reactive sites for esterification. The core challenge, therefore, is not in initiating the reaction but in controlling it to favor the formation of the monoester over the diester, diethyl terephthalate.[3][4] Achieving high selectivity is paramount and is governed by careful control over reaction stoichiometry and conditions.
Chemical Equation:
HOOC-C₆H₄-COOH + CH₃CH₂OH ⇌ HOOC-C₆H₄-COOCH₂CH₃ + H₂O (Terephthalic Acid + Ethanol ⇌ this compound + Water)
The Core Mechanism: Fischer-Speier Esterification
The formation of the ester is a classic example of a nucleophilic acyl substitution, proceeding via the Fischer-Speier esterification mechanism.[5][6] This is a reversible, acid-catalyzed process involving several distinct, equilibrium-driven steps.[7][8][9]
The mechanism can be effectively remembered by the mnemonic PADPED : P rotonation, A ddition, D eprotonation, P rotonation, E limination, D eprotonation.[7]
Step 1: Protonation of the Carbonyl Oxygen The reaction is initiated by the protonation of one of the carbonyl oxygens of terephthalic acid by a strong acid catalyst (e.g., H₂SO₄). This step is critical as it activates the carbonyl group, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[5][10][11]
Step 2: Nucleophilic Attack by Ethanol A molecule of ethanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This addition step breaks the carbonyl π-bond and results in the formation of a tetrahedral oxonium ion intermediate.[5][6]
Step 3: Proton Transfer A proton is transferred from the newly added ethanol moiety to one of the existing hydroxyl groups on the tetrahedral intermediate. This can be facilitated by another molecule of ethanol or the conjugate base of the catalyst. The purpose of this step is to convert a poor leaving group (-OH) into an excellent leaving group (-OH₂⁺, water).[5][7]
Step 4: Elimination of Water The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is driven by the departure of the protonated hydroxyl group as a neutral water molecule.[7][8]
Step 5: Deprotonation In the final step, a base (such as water or another ethanol molecule) removes the proton from the carbonyl oxygen. This regenerates the acid catalyst, allowing it to participate in another catalytic cycle, and yields the final product, this compound.[5][8]
Mechanistic Diagram
Caption: Figure 1: Fischer Esterification Mechanism
Field-Proven Insights: Experimental Protocol and Causality
A robust protocol is a self-validating system. The choices made in the experimental setup are directly linked to the principles of chemical kinetics and equilibrium that govern the Fischer esterification.
Experimental Workflow
Caption: Figure 2: Experimental Workflow for Synthesis
Methodology Details and Rationale
-
Reaction Setup & Reagents:
-
Reactants : Terephthalic acid is combined with a significant excess of ethanol.
-
Causality : Ethanol serves as both the reactant and the reaction solvent. According to Le Châtelier's principle, using a large excess of a reactant shifts the equilibrium position to favor the formation of products.[2][9][11] This is a primary strategy to maximize the yield of the ester.
-
Catalyst : A catalytic amount of a strong acid, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is carefully added.[2]
-
Causality : Carboxylic acids are not sufficiently electrophilic to react readily with alcohols, which are weak nucleophiles. A strong acid catalyst is required to protonate the carbonyl and activate it for the reaction.[10] Sulfuric acid also acts as a dehydrating agent, further helping to drive the reaction forward.[10]
-
-
Reaction Conditions:
-
Heating : The mixture is heated to reflux for several hours.[2]
-
Causality : Esterification is a slow process at room temperature. Refluxing maintains a constant, elevated temperature (the boiling point of ethanol, approx. 78 °C), providing the necessary activation energy to increase the reaction rate.[10] The extended reaction time is necessary to allow the system to approach equilibrium.
-
Water Removal : As the reaction is reversible, the removal of water is crucial to drive the equilibrium towards the ester product.[6]
-
Causality : This is another application of Le Châtelier's principle. While the excess alcohol and the dehydrating properties of sulfuric acid help, for industrial-scale or high-yield preparations, azeotropic distillation using a Dean-Stark apparatus is often employed to continuously remove water as it is formed.[6]
-
-
Work-up and Purification:
-
Neutralization : After cooling, the reaction mixture is carefully poured into a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[2]
-
Causality : This step neutralizes the strong acid catalyst, making the mixture safer to handle. It also deprotonates the unreacted carboxylic acid groups on both the starting material and the product, converting them into their water-soluble carboxylate salts. Vigorous gas (CO₂) evolution is expected and must be managed carefully.
-
Isolation : The product's isolation depends on pH. By carefully acidifying the neutralized solution, the this compound can be precipitated out as it is less soluble in acidic aqueous media than terephthalic acid. The solid is then collected by vacuum filtration.[2]
-
Purification : The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to yield the pure product.
-
Data Presentation: Typical Reaction Parameters
| Reactant 1 | Reactant 2 | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) |
| Terephthalic Acid | Ethanol | Sulfuric Acid | ~1:10 | Reflux (~78) | 2-8 | Variable |
| Terephthalic Acid | Methanol | Sulfuric Acid | 1:10 | Reflux (~65) | 2 | 80 |
| Terephthalic Acid | Methanol | β-Zeolite | 1:30 (m:v) | 200 | 8 | 94.1 |
Table 1: Representative reaction parameters for the esterification of terephthalic acid. Note that yields for mono-esterification are highly dependent on precise stoichiometric and temporal control. Data adapted from BenchChem Application Notes.[2]
Alternative Synthetic Strategies
While direct esterification is the most common approach, other methods exist for synthesizing monoesters of terephthalic acid:
-
Controlled Monohydrolysis of Diesters : An alternative route involves the synthesis of the dialkyl terephthalate, followed by the selective hydrolysis of one ester group using a stoichiometric amount of a base (like potassium hydroxide) in an alcohol-based solvent system.[3][4][12] The resulting mono-salt is then acidified to yield the final product. This method can offer high selectivity if the hydrolysis conditions are carefully controlled.[12]
-
Oxidation of p-Toluic Acid Derivatives : A multi-step sequence can also be employed. For instance, p-xylene can be oxidized to p-toluic acid, which is then esterified to form ethyl p-toluate. Subsequent selective oxidation of the methyl group would yield the desired product.[13][14]
Conclusion
The formation of this compound via Fischer-Speier esterification is a foundational reaction in organic synthesis that masterfully illustrates the principles of catalysis, chemical equilibrium, and reaction control. For the practicing scientist, a deep understanding of the reaction mechanism is not merely academic; it is the key to troubleshooting and optimizing the synthesis for yield and purity. By appreciating the causality behind each experimental step—from the activation by the catalyst to the strategic removal of water—researchers can effectively harness this versatile reaction to produce this critical chemical intermediate for a wide array of applications.
References
- 1. This compound|CAS 713-57-5|Supplier [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US2808428A - Preparation of monoesters of terephthalic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. EP4288485A1 - A process for preparing a monoester of terephthalic acid and its derivatives - Google Patents [patents.google.com]
- 13. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 14. p-Toluic acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: Leveraging 4-(Ethoxycarbonyl)benzoic Acid for the Synthesis of Advanced Porous Materials
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(ethoxycarbonyl)benzoic acid as a versatile building block in the synthesis of porous materials, particularly Metal-Organic Frameworks (MOFs). We will delve into the underlying principles of its application, present a detailed protocol for a representative synthesis, outline essential characterization techniques, and discuss potential applications. The causality behind experimental choices is emphasized to provide a deeper understanding of the synthesis process.
Introduction: The Strategic Advantage of this compound in Porous Material Design
The field of porous materials has been revolutionized by the advent of Metal-Organic Frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters linked by organic ligands.[1][2] The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework.[3] this compound is an exemplary organic linker. Its bifunctional nature, possessing a carboxylic acid group for coordination with metal centers and an ethoxycarbonyl group, offers a strategic advantage in designing functional porous materials. The carboxylic acid provides a robust coordination site, a common feature in many stable MOFs, while the ethoxycarbonyl group can be used to fine-tune the pore environment or as a handle for post-synthetic modification.
Rationale for Ligand Selection: Chemical Causality
The selection of this compound is predicated on its distinct chemical functionalities that influence the structure and properties of the resulting porous material.
-
Coordination Chemistry: The primary interaction driving the formation of the porous framework is the coordination bond between the carboxylate group of the ligand and the metal centers.[4] This interaction is well-established in the synthesis of a vast array of MOFs.[5]
-
Modulation of Pore Environment: The ethoxycarbonyl group, being bulkier and more hydrophobic than a simple carboxylic acid, can influence the steric environment within the pores of the material. This can affect the selective adsorption of guest molecules.
-
Post-Synthetic Modification: The ester functionality of the ethoxycarbonyl group opens up possibilities for post-synthetic modification. For instance, it can be hydrolyzed to a carboxylic acid, creating additional functional sites within the pores, or it can undergo transesterification reactions to introduce other functional groups.
Caption: Structure of this compound highlighting its key functional groups.
Synthesis Protocol: Solvothermal Synthesis of a Zirconium-Based MOF
The following protocol details the solvothermal synthesis of a hypothetical zirconium-based MOF, designated as ZEB-1 (Zirconium EthoxycarbonylBenzoate-1), using this compound. This method is adapted from established procedures for zirconium MOFs.[6] Solvothermal synthesis is a widely used method for preparing MOFs as it allows for the crystallization of the material under elevated temperature and pressure.[1]
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| Zirconium(IV) chloride | ZrCl₄ | ≥99.5% | e.g., Sigma-Aldrich |
| This compound | C₁₀H₁₀O₅ | ≥98% | e.g., Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous | e.g., Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 37% | e.g., Fisher Scientific |
| Ethanol | C₂H₅OH | Anhydrous | e.g., Fisher Scientific |
Experimental Workflow
Caption: Solvothermal synthesis workflow for ZEB-1.
Step-by-Step Procedure
-
Preparation of the Synthesis Solution: In a 20 mL glass vial, dissolve 60 mg of Zirconium(IV) chloride (ZrCl₄) and 100 mg of this compound in 10 mL of N,N-dimethylformamide (DMF).
-
Addition of Modulator: To the solution, add 0.1 mL of concentrated hydrochloric acid (HCl). The acid acts as a modulator, influencing the crystallinity and defect density of the resulting MOF.
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution of all reagents.
-
Reaction: Transfer the vial into a Teflon-lined stainless-steel autoclave and seal it tightly.
-
Heating: Place the autoclave in a preheated oven at 120 °C for 24 hours.
-
Cooling and Product Collection: After 24 hours, remove the autoclave from the oven and allow it to cool down to room temperature naturally. A white crystalline powder should be visible at the bottom of the vial. Collect the solid product by centrifugation at 8000 rpm for 10 minutes.
-
Washing: Decant the supernatant and wash the solid product by re-dispersing it in 10 mL of fresh DMF and centrifuging again. Repeat this washing step three times. Following the DMF washes, perform three additional washes with ethanol to exchange the high-boiling point DMF with a more volatile solvent.[4]
-
Activation: After the final wash, decant the ethanol and dry the product under a dynamic vacuum at 150 °C for 12 hours. This step, known as activation, is crucial for removing any residual solvent molecules from the pores of the material.[4]
-
Storage: Store the activated MOF in a desiccator to prevent re-adsorption of moisture.
Characterization of the Synthesized Material
A thorough characterization is essential to confirm the successful synthesis of the desired porous material and to understand its properties.
| Technique | Purpose | Expected Outcome for ZEB-1 |
| Powder X-ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the material. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The peak positions can be used for structural identification. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the organic linker in the framework. | The spectrum should show the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic carboxylate stretches. The C=O stretch of the ethoxycarbonyl group should be present. |
| Nitrogen Adsorption-Desorption Isotherms | To determine the surface area and pore size distribution. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high Brunauer-Emmett-Teller (BET) surface area is expected. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the material. | A weight loss step corresponding to the removal of coordinated solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the product. | Images showing uniform, well-defined crystals. |
Potential Applications
The unique properties of a porous material derived from this compound open up a range of potential applications:
-
Gas Storage and Separation: The tailored pore environment could be beneficial for the selective adsorption of gases like CO₂ or methane.
-
Heterogeneous Catalysis: The MOF could serve as a catalyst or a catalyst support. The ethoxycarbonyl groups could be modified to introduce catalytically active sites.
-
Drug Delivery: The porous structure can be loaded with therapeutic agents for controlled release applications. The biocompatibility of zinc-based MOFs, for example, makes them promising candidates for drug delivery.[5]
-
Sensing: The framework could be designed to interact with specific analytes, leading to a detectable change in its physical or chemical properties.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Amorphous or poorly crystalline product | Incorrect reaction temperature or time; inappropriate modulator concentration. | Optimize the reaction conditions by systematically varying the temperature, time, and modulator concentration. |
| Low yield | Incomplete reaction; loss of product during washing. | Increase the reaction time or temperature. Be careful during the decanting steps of the washing process. |
| Low surface area | Incomplete activation; pore collapse. | Ensure complete solvent removal during activation by using a higher temperature or longer time. Consider a gentler activation method like supercritical CO₂ drying. |
| Presence of unreacted ligand | Incorrect stoichiometry; incomplete reaction. | Adjust the metal-to-ligand ratio. Ensure thorough washing to remove any unreacted starting materials. |
References
- 1. mdpi.com [mdpi.com]
- 2. wuttkescience.com [wuttkescience.com]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. ossila.com [ossila.com]
- 5. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
Application Notes and Protocols: The Strategic Role of 4-(Ethoxycarbonyl)benzoic Acid in Advanced Polymer Synthesis
An In-Depth Technical Guide
Introduction: Unpacking the Versatility of a Difunctional Monomer
4-(Ethoxycarbonyl)benzoic acid (EBA) is an aromatic compound possessing two distinct functional groups: a carboxylic acid and an ethyl ester, positioned at opposite ends of a rigid benzene ring. This unique A-B type structure, where 'A' is the carboxylic acid and 'B' is the ethyl ester, makes it a highly valuable monomer in step-growth polymerization.
The strategic value of EBA in polymer chemistry lies in several key attributes:
-
Dual Reactivity: The carboxylic acid group can undergo classic esterification with hydroxyl groups, while the ethoxycarbonyl group can participate in transesterification reactions, also with hydroxyl groups. This allows for self-polycondensation or controlled copolymerization.
-
Structural Rigidity: The para-substituted benzene ring provides a rigid, linear segment that, when incorporated into a polymer backbone, can significantly enhance thermal stability, mechanical strength, and, critically, induce liquid crystalline behavior.
-
Tunable Properties: As a comonomer, EBA allows for the precise tuning of polymer properties. By varying its concentration relative to other monomers, researchers can modulate characteristics such as melting point (T_m), glass transition temperature (T_g), and solubility.
This guide will elucidate the causality behind experimental choices, providing not just procedures but the scientific rationale required for successful synthesis and innovation.
Core Application: Synthesis of Aromatic Polyesters
Aromatic polyesters are a class of high-performance polymers known for their exceptional thermal and chemical stability. EBA serves as an excellent monomer for creating these materials, particularly through melt polycondensation, a solvent-free and industrially relevant technique.
Principle of Polycondensation
In melt polycondensation, EBA can undergo self-polymerization at high temperatures. The reaction proceeds through two primary pathways occurring simultaneously:
-
Esterification: The carboxylic acid group of one EBA molecule reacts with the terminal hydroxyl group of a growing polymer chain, eliminating water.
-
Transesterification: The ethoxycarbonyl group of another EBA molecule reacts with a terminal hydroxyl group, eliminating ethanol.
A catalyst, typically an antimony or titanium compound, is required to achieve high molecular weights. The reaction is driven to completion by the continuous removal of the condensation byproducts (water and ethanol) under vacuum.
Experimental Protocol: Synthesis of a Homopolyester via Melt Polycondensation
This protocol describes the synthesis of a homopolyester from this compound.
Materials:
-
This compound (EBA), polymer grade (≥99%)
-
Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide, catalyst
-
High-temperature, high-vacuum polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.
Protocol Steps:
-
Reactor Charging & Inerting:
-
Charge the reactor with this compound and the catalyst (e.g., 200-300 ppm Sb₂O₃ relative to the monomer).
-
Causality: Purity of the monomer is critical; impurities can act as chain terminators, limiting the final molecular weight. The catalyst is essential for accelerating the slow transesterification reaction.
-
Purge the reactor with dry, oxygen-free nitrogen for at least 30 minutes to remove air. Oxygen can cause oxidative side reactions at high temperatures, leading to polymer discoloration and degradation.
-
-
Stage 1: Esterification/Transesterification (Atmospheric Pressure):
-
Begin stirring and heat the reactor to a temperature just above the monomer's melting point (~160-180 °C) under a gentle nitrogen flow.
-
Slowly increase the temperature to 220-240 °C over 1-2 hours. During this stage, the initial oligomerization occurs, and the byproducts, water and ethanol, will begin to distill off.
-
Causality: A gradual temperature increase prevents sublimation of the monomer and ensures a controlled reaction rate. Maintaining atmospheric pressure initially prevents the loss of volatile monomer.
-
-
Stage 2: Polycondensation (Under Vacuum):
-
Once the distillation of byproducts slows significantly, gradually apply a vacuum to the system over 30-60 minutes, reducing the pressure to <1 Torr.
-
Simultaneously, increase the temperature to 260-280 °C.
-
Causality: The application of a high vacuum is the critical driving force for achieving high molecular weight. According to Le Châtelier's principle, removing the condensation products shifts the equilibrium toward polymer formation. The increase in temperature is necessary to maintain polymer melt fluidity as the molecular weight and viscosity increase.
-
Continue the reaction under these conditions for 2-4 hours. The reaction is complete when the desired melt viscosity is achieved (often monitored by the torque on the mechanical stirrer).
-
-
Polymer Extrusion and Quenching:
-
Once the reaction is complete, extrude the molten polymer from the reactor into a strand under nitrogen pressure.
-
Quench the polymer strand in a water bath to rapidly cool it below its T_g, rendering it amorphous and brittle.
-
Pelletize the cooled strand for subsequent analysis and processing.
-
Visualization: Melt Polycondensation Workflow
Caption: Workflow for the synthesis of aromatic polyesters via melt polycondensation.
Advanced Application: Building Blocks for Liquid Crystalline Polymers (LCPs)
LCPs are a fascinating class of materials that exhibit properties of both crystalline solids and isotropic liquids. Their ability to self-organize into highly ordered structures on a molecular level gives rise to outstanding mechanical properties and low melt viscosity. The synthesis of LCPs relies on monomers that possess a rigid, rod-like geometry, known as mesogens.
Structural Contribution of EBA to Liquid Crystallinity
The para-substituted aromatic ring of this compound provides the essential rigidity and linearity to act as a mesogenic unit. When polymerized, these units align into ordered domains, forming the basis of the liquid crystalline phase. To create tractable LCPs with accessible melting points, EBA is almost always used as a comonomer with other hydroxy-functionalized aromatic acids, such as 4-hydroxybenzoic acid (HBA) or 6-hydroxy-2-naphthoic acid (HNA).[1] This copolymerization strategy disrupts the crystalline packing just enough to lower the melting point while preserving the liquid crystalline order.
Visualization: Incorporation of EBA into an LCP Chain
Caption: Diagram showing the random incorporation of rigid EBA units into an LCP backbone.
Protocol: Synthesis of a Nematic Copolyester
This protocol describes the synthesis of a thermotropic LCP by copolymerizing EBA with acetylated 4-hydroxybenzoic acid.
Rationale: 4-hydroxybenzoic acid is first acetylated to form 4-acetoxybenzoic acid (ABA). This protects the phenolic hydroxyl group and makes it more suitable for melt polymerization, proceeding via an acidolysis mechanism where acetic acid is the byproduct.
Materials:
-
This compound (EBA)
-
4-Acetoxybenzoic acid (ABA)
-
Antimony(III) oxide (Sb₂O₃)
-
Polymerization reactor (as described in Protocol 2.2)
Protocol Steps:
-
Monomer Preparation & Charging:
-
Prepare ABA by reacting 4-hydroxybenzoic acid with acetic anhydride. Purify by recrystallization.
-
Charge the reactor with the desired molar ratio of EBA and ABA (e.g., 20:80) and the catalyst.
-
Causality: The monomer ratio is the primary control parameter for the final properties of the LCP, including its melting and nematic-isotropic transition temperatures.
-
Inert the reactor with nitrogen as in Protocol 2.2.
-
-
Reaction Stages:
-
Heat the mixture to ~250 °C for 2-3 hours under a nitrogen flow to facilitate the initial reaction and distill off the acetic acid byproduct.
-
Gradually increase the temperature to 280-320 °C while slowly applying a vacuum (<1 Torr).
-
Causality: The removal of acetic acid and any other condensation byproducts (ethanol, water) is essential to drive the polymerization to completion. The higher temperature is needed to keep the rigid LCP in a molten, processable state.
-
Hold under these conditions for 1-3 hours until the desired melt viscosity is reached.
-
-
Isolation and Characterization:
-
Isolate the polymer as described previously.
-
The resulting copolyester should be characterized by Differential Scanning Calorimetry (DSC) to identify the glass transition (T_g), melting (T_m), and nematic-to-isotropic transition (T_i) temperatures. Polarized optical microscopy should be used to confirm the presence of a nematic liquid crystalline phase.
-
Material Properties and Characterization
The polymers synthesized using this compound should be rigorously characterized to confirm their structure and properties.
| Property | Characterization Technique | Expected Results & Insights |
| Chemical Structure | ¹H and ¹³C NMR Spectroscopy | Confirms the successful incorporation of the EBA monomer into the polymer backbone. Integration of peaks can determine copolymer composition. |
| Functional Groups | FTIR Spectroscopy | Verification of ester bond formation (C=O stretch ~1720-1740 cm⁻¹) and disappearance of carboxylic acid O-H bands. |
| Molecular Weight | Gel Permeation (GPC/SEC) | Determines the number-average (M_n) and weight-average (M_w) molecular weights and the polydispersity index (PDI). High M_n is crucial for good mechanical properties. |
| Thermal Transitions | DSC | Measures T_g, T_m, and crystallization temperature (T_c). For LCPs, it also reveals the liquid crystalline phase transitions (e.g., T_i). |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the onset temperature of thermal decomposition, indicating the material's upper service temperature. Aromatic polyesters typically exhibit high stability (>400 °C).[2] |
| LC Phase | Polarized Optical Microscopy | Visual identification of the characteristic textures (e.g., Schlieren texture) of nematic or other liquid crystalline phases in LCPs. |
Conclusion and Future Outlook
This compound is a potent and versatile monomer for the synthesis of high-performance polymers. Its rigid structure and dual reactivity enable the creation of thermally stable aromatic polyesters and sophisticated liquid crystalline polymers with tailored properties. The protocols and principles outlined in this guide provide a robust framework for researchers to harness the potential of this valuable building block.
Future applications may focus on developing novel copolyesters for advanced composites, high-barrier packaging films, and functional materials for electronics. In the biomedical field, polyesters derived from EBA could be explored for creating rigid, degradable scaffolds or as components in targeted drug delivery systems, where the aromatic backbone can offer specific interactions and controlled degradation kinetics.[3] The continued exploration of this monomer will undoubtedly contribute to the next generation of advanced polymeric materials.
References
Application Note & Protocols: Strategic Esterification of 4-(Ethoxycarbonyl)benzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-(Ethoxycarbonyl)benzoic Acid
This compound, also known as mono-ethyl terephthalate, is a bifunctional aromatic compound featuring both a carboxylic acid and an ethyl ester group at the para positions of a benzene ring. This structural asymmetry makes it a highly valuable starting material in organic synthesis. While its symmetric counterpart, terephthalic acid, is a high-volume commodity chemical for polymers like PET, this compound offers a strategic advantage: the ability to selectively functionalize the carboxylic acid group while preserving the ethyl ester. This allows for the rational design and synthesis of unsymmetrical diesters and other complex molecules, which are pivotal in the development of liquid crystals, specialized polymers, and active pharmaceutical ingredients (APIs).
This guide provides a detailed exploration of two robust and widely adopted esterification methodologies applied to this compound: the classic Fischer-Speier esterification and the mild, modern Steglich esterification. We will delve into the mechanistic underpinnings of each reaction, explain the causality behind procedural choices, and provide detailed, replicable laboratory protocols.
Mechanistic Principles: Choosing the Right Path to Esterification
The primary challenge in esterifying this compound is achieving selective reaction at the carboxylic acid moiety without inducing transesterification of the existing ethyl ester. The choice of method depends on the stability of the alcohol substrate and other functional groups present in the target molecule.
Method A: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is an equilibrium-controlled process, and its mechanism consists of several reversible steps.[2][3][4]
Mechanism:
-
Protonation of the Carbonyl: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][6][7]
-
Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[4][5]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (water).[2][5]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3][7]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[2][5]
To drive the equilibrium towards the product side, Le Châtelier's principle is applied by using a large excess of the alcohol reactant or by actively removing the water as it is formed.[1][8]
Caption: Fischer-Speier Esterification Mechanism.
Method B: Steglich Esterification
For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a mild and highly efficient alternative.[9][10] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[11][12][13]
Mechanism:
-
Activation of Carboxylic Acid: The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[9][12]
-
Acyl Transfer to Catalyst: DMAP, being a superior nucleophile compared to the alcohol, attacks the O-acylisourea intermediate.[9] This forms a stable N,N'-dicyclohexylurea (DCU) byproduct and a highly electrophilic N-acylpyridinium salt.[14] This step is crucial as it prevents a potential side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[9][11]
-
Nucleophilic Attack by Alcohol: The alcohol attacks the activated N-acylpyridinium salt, which is a potent acylating agent.
-
Product Formation: The ester is formed, and the DMAP catalyst is regenerated, ready to participate in another catalytic cycle.
The reaction is driven by the formation of the highly stable and insoluble DCU byproduct, which can be easily removed by filtration.[11]
Caption: Catalytic Cycle of Steglich Esterification.
Experimental Protocols & Data
The following protocols provide step-by-step instructions for the esterification of this compound using the two methods discussed. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Fischer-Speier Synthesis of Butyl 4-(ethoxycarbonyl)benzoate
This protocol is a cost-effective method suitable for producing esters from simple, non-sensitive alcohols.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | n-Butanol (serves as reactant and solvent) |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |
| Temperature | Reflux (approx. 118 °C)[15] |
| Reaction Time | 2-4 hours |
| Workup | Aqueous extraction with NaHCO₃ |
| Purification | Vacuum Distillation or Column Chromatography |
| Typical Yield | 75-90% |
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (9.71 g, 50 mmol) and n-butanol (93 mL, ~1000 mmol, 20 equivalents).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (1.0 mL) to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[15][16] Monitor the reaction progress by periodically taking small aliquots for Thin-Layer Chromatography (TLC) analysis (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting carboxylic acid spot is no longer visible.
-
Cooling and Quenching: Once the reaction is complete (typically 2-4 hours), remove the heating mantle and allow the mixture to cool to room temperature.
-
Aqueous Workup: Pour the cooled reaction mixture into a 500 mL separatory funnel containing 150 mL of deionized water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions until effervescence ceases.[8][15] This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine all organic layers in the separatory funnel.
-
Washing: Wash the combined organic layer with saturated aqueous sodium chloride (brine, 1 x 50 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[17] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via vacuum distillation or flash column chromatography on silica gel to obtain the pure butyl 4-(ethoxycarbonyl)benzoate.
Protocol 2: Steglich Synthesis of Benzyl 4-(ethoxycarbonyl)benzoate
This protocol is ideal for coupling with more valuable or acid-sensitive alcohols, such as benzyl alcohol.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Benzyl Alcohol |
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
| Workup | Filtration of DCU, aqueous extraction |
| Purification | Column Chromatography |
| Typical Yield | 85-95% |
-
Reaction Setup: To a dry 250 mL round-bottomed flask under a nitrogen atmosphere, add this compound (3.88 g, 20 mmol), benzyl alcohol (2.27 g, 21 mmol, 1.05 equivalents), and 4-dimethylaminopyridine (DMAP) (0.24 g, 2 mmol, 0.1 equivalents).[18]
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) and stir the mixture until all solids dissolve.
-
Coupling Agent Addition: Cool the flask to 0 °C in an ice bath. In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (4.54 g, 22 mmol, 1.1 equivalents) in 20 mL of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10 minutes. A white precipitate (DCU) will begin to form.[18]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting acid is consumed (typically 4-12 hours).
-
Byproduct Removal: Once the reaction is complete, cool the mixture again in an ice bath for 15 minutes to maximize precipitation of the dicyclohexylurea (DCU) byproduct. Filter the mixture through a Büchner funnel or a sintered glass funnel to remove the DCU solid. Wash the filter cake with a small amount of cold DCM.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove DMAP, saturated aqueous NaHCO₃ (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure benzyl 4-(ethoxycarbonyl)benzoate.
General Workflow & Analysis
The successful synthesis and isolation of the target ester require a systematic workflow encompassing reaction, workup, purification, and characterization.
Caption: General Experimental Workflow.
Analytical Characterization
To ensure the identity and purity of the synthesized ester, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. The product ester will typically have a higher Rf value (be less polar) than the starting carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals to identify include the new alkyl protons of the ester group and the characteristic shift of the aromatic protons.
-
Infrared (IR) Spectroscopy: Confirms the presence of the ester functional group via the characteristic strong C=O stretching vibration (typically ~1720 cm⁻¹). The broad O-H stretch of the starting carboxylic acid (~3000 cm⁻¹) should be absent.
-
Mass Spectrometry (MS): Determines the molecular weight of the product, confirming the successful esterification.
By selecting the appropriate method based on substrate sensitivity and cost considerations, researchers can effectively utilize this compound as a versatile building block for complex molecular architectures.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. studylib.net [studylib.net]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synarchive.com [synarchive.com]
- 14. Yamaguchi Esterification [organic-chemistry.org]
- 15. scienceready.com.au [scienceready.com.au]
- 16. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 17. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 18. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application Notes & Protocols: Amide Coupling Strategies for 4-(Ethoxycarbonyl)benzoic Acid
Introduction: The Significance of 4-(Ethoxycarbonyl)benzoic Acid in Synthesis
This compound is a key bifunctional building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its structure, featuring a carboxylic acid and an ethyl ester, allows for sequential or orthogonal chemical modifications. The carboxylic acid moiety is a prime handle for forming stable amide bonds, which are fundamental linkages in a vast array of pharmaceuticals, agrochemicals, and polymers.[1][2] However, the electronic properties of this molecule—specifically the electron-withdrawing nature of the para-ester group—can influence the reactivity of the carboxylic acid, necessitating carefully optimized coupling protocols to achieve high yields and purity.
This guide provides an in-depth analysis of robust and efficient amide coupling protocols tailored for this compound. We will explore the mechanistic underpinnings of common coupling strategies, offer detailed, field-tested protocols, and provide insights into troubleshooting and optimization.
Core Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt.[3] To overcome this, the carboxylic acid's carbonyl group must be "activated" to transform the hydroxyl group into a better leaving group, thereby creating a highly electrophilic species that is readily attacked by the amine nucleophile.[4][5] This activation is the central role of coupling reagents.
The general mechanism involves two key steps:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a reactive intermediate (e.g., an O-acylisourea ester for carbodiimides or an active ester with HOBt/HATU).[4][5]
-
Nucleophilic Acyl Substitution: The amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the thermodynamically stable amide bond and releases the coupling reagent byproducts.[4]
Figure 1: Generalized workflow for amide bond formation.
Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt
The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is one of the most common methods for amide bond formation.[6] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate can be prone to racemization (if the acid has a chiral center) and can rearrange to a stable N-acylurea, terminating the reaction. To mitigate these side reactions and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[5][6][7] HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable yet still highly reactive towards amines.[4][8]
Mechanistic Rationale
The synergy between EDC and HOBt is crucial. EDC performs the initial activation, and HOBt acts as a relay, forming a less-reactive-but-more-selective intermediate that minimizes side reactions and enhances the overall yield and purity of the final amide.[6][7] The water-soluble nature of both EDC and its urea byproduct simplifies purification, as they can be removed with a simple aqueous workup.[6]
Figure 2: EDC/HOBt coupling mechanism.
Detailed Experimental Protocol
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired amine (1.0-1.2 eq).
-
Dissolution: Dissolve the starting materials in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile) to a concentration of approximately 0.1-0.5 M.
-
Additive: Add HOBt (1.0-1.2 eq) to the solution and stir until it dissolves.[9][10]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exotherm and minimize potential side reactions.
-
EDC Addition: Add EDC hydrochloride (1.2-1.5 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or 5% citric acid solution) to remove any unreacted amine and base, followed by a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove unreacted carboxylic acid and HOBt, and finally with brine.[9][11]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by silica gel column chromatography or recrystallization to yield the pure amide.[11]
Protocol 2: Uronium/Aminium Salt-Mediated Coupling using HATU
Uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are known for their high efficiency and rapid reaction times.[2][11] HATU is particularly effective for coupling challenging substrates, including electron-deficient acids like this compound or sterically hindered amines.[2][12]
Mechanistic Rationale
HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA or Triethylamine) to form an activated HOAt ester.[13] This ester is highly reactive and less prone to racemization compared to HOBt-based intermediates.[6] The reaction is generally much faster than those using carbodiimides.[1][14]
Figure 3: HATU coupling mechanism.
Detailed Experimental Protocol
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (DMF is commonly preferred for HATU reactions).[14]
-
Reagent Addition: Add the amine (1.0-1.2 eq) to the solution.
-
Base: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).[11][14]
-
Activation: Add HATU (1.1-1.3 eq) to the mixture. A color change (often to yellow) may be observed.
-
Reaction: Stir the reaction at room temperature. These reactions are often complete within 1-4 hours. Monitor progress by TLC or LC-MS.[11]
-
Workup:
-
Purification: Purify the crude material by silica gel column chromatography.
Comparative Overview and Troubleshooting
| Parameter | EDC/HOBt Protocol | HATU Protocol |
| Reactivity | Good, generally reliable. | Very High, excellent for difficult couplings.[1][12] |
| Reaction Time | Slower (12-24 hours). | Faster (1-4 hours).[11] |
| Cost | More cost-effective. | More expensive. |
| Byproducts | Water-soluble urea, easy to remove.[6][9] | Tetramethylurea, requires careful workup. |
| Side Reactions | Potential for N-acylurea formation. | Generally cleaner, lower risk of racemization.[6] |
| Best For | Routine couplings, large-scale synthesis. | Challenging substrates, rapid synthesis.[2][12] |
Troubleshooting Common Issues
-
Low Yield: If the reaction stalls, particularly with electron-deficient amines, gentle heating (40-50 °C) might be beneficial.[15] Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.[16] For the HATU protocol, pre-activating the acid with HATU and base for 15-30 minutes before adding the amine can sometimes improve yields.[16]
-
Starting Material Recovery: This often points to insufficient activation. Check the quality of the coupling reagents and ensure the solvent is truly anhydrous. An extra equivalent of the coupling reagent may be necessary.
-
Side Product Formation: In EDC couplings, ensure HOBt is used to prevent N-acylurea formation.[4] With HATU, excess reagent can sometimes react with the product amine; using a slight excess of the carboxylic acid can help mitigate this.
Purification Strategies
The choice of purification method depends on the properties of the final amide product.
-
Aqueous Workup: As detailed in the protocols, a standard acidic/basic washing sequence is highly effective for removing coupling byproducts and unreacted starting materials.[9][11]
-
Crystallization: If the amide product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/water, Ethyl Acetate/hexanes) is an excellent method for achieving high purity.
-
Silica Gel Chromatography: This is the most common method for purifying amide products, offering excellent separation of the desired compound from any remaining impurities.[11]
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. fishersci.dk [fishersci.dk]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Topic: 4-(Ethoxycarbonyl)benzoic Acid in Drug Delivery System Design
An In-Depth Guide for a Senior Application Scientist
Abstract
In the rational design of advanced drug delivery systems (DDS), 4-(ethoxycarbonyl)benzoic acid stands out as a uniquely versatile molecular scaffold. Its bifunctional architecture, featuring a reactive carboxylic acid and a modifiable ethyl ester, provides a robust platform for the synthesis of sophisticated drug conjugates, linkers, and carrier systems. This guide offers a comprehensive overview of its strategic applications, focusing on its role as a heterobifunctional linker in polymeric nanoparticles and as a critical component in the architecture of pH-sensitive prodrugs. We provide detailed mechanistic insights, validated experimental protocols, and design considerations to empower researchers in leveraging this compound to enhance therapeutic efficacy and specificity.
Core Principles & Physicochemical Profile
The efficacy of this compound in DDS design is rooted in its distinct chemical functionalities. The carboxylic acid serves as a primary conjugation point, readily forming stable amide or ester bonds with therapeutic agents or carrier molecules. The ethyl ester provides a secondary handle that can be used to tune lipophilicity or be selectively hydrolyzed to reveal another carboxylic acid for further functionalization, enabling the construction of complex, multi-component systems. A firm grasp of its physicochemical properties is essential for predictable and reproducible outcomes in synthesis and formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in Drug Delivery System Design |
| Molecular Formula | C₁₀H₁₀O₄ | Essential for stoichiometric calculations in all synthetic steps. |
| Molecular Weight | 194.18 g/mol [1] | Critical for accurate molar ratio determination during conjugation reactions. |
| Melting Point | ~113-115 °C | An important parameter for quality control and assessing the purity of the starting material. |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, DCM); sparingly soluble in water. | Dictates the choice of solvent systems for reactions and purification, ensuring homogeneity and optimal reaction kinetics. |
| pKa (Carboxylic Acid) | ~4.0 | The ionization state at physiological pH (7.4) is critical. The carboxylate form influences solubility and interactions with biological membranes and proteins. |
Application Note I: A Heterobifunctional Linker for Polymeric Nanoparticle Drug Conjugation
The covalent attachment of drugs to polymeric backbones (e.g., Polyethylene Glycol - PEG) can significantly improve a drug's pharmacokinetic profile, increase solubility, and reduce systemic toxicity. This compound is an ideal candidate for a heterobifunctional linker in such systems.
Causality of Experimental Design: The strategy involves a sequential, two-step conjugation. First, the more reactive carboxylic acid of the linker is coupled to the polymer. This choice is deliberate; activating a carboxylic acid with reagents like EDC and NHS is a highly efficient and well-controlled reaction for forming amide bonds with amine-functionalized polymers. This step precedes drug attachment to ensure the valuable therapeutic agent is not exposed to potentially harsh activation conditions. The resulting polymer-linker conjugate can be purified before the final drug conjugation step, ensuring a well-defined intermediate and simplifying final product characterization.
Experimental Workflow: Polymer-Linker-Drug Synthesis
Caption: Sequential workflow for synthesizing a drug-polymer conjugate.
Protocol 1: Synthesis of a PEG-Drug Conjugate
This protocol describes the conjugation of an amine-terminated PEG to this compound, followed by hydrolysis of the ethyl ester and subsequent attachment of a hydroxyl-containing drug.
Materials:
-
mPEG-NH₂ (5 kDa)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Lithium Hydroxide (LiOH)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
-
Dialysis tubing (3.5 kDa MWCO)
-
Deionized water
Methodology:
-
Activation of this compound:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.5 eq. relative to PEG-NH₂) in anhydrous DCM.
-
Add NHS (1.5 eq.) and EDC (1.5 eq.).
-
Stir the solution at room temperature for 6 hours to form the NHS-activated ester. The reaction can be monitored by TLC.
-
-
Conjugation to mPEG-NH₂:
-
In a separate flask, dissolve mPEG-NH₂ (1 eq.) in anhydrous DCM.
-
Slowly add the activated linker solution from Step 1 to the mPEG-NH₂ solution.
-
Add TEA (2.0 eq.) to act as a base.
-
Allow the reaction to stir at room temperature for 24 hours.
-
-
Purification and Characterization of PEG-Linker:
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the crude product by adding it dropwise to a stirred solution of cold diethyl ether.
-
Collect the white precipitate by filtration and dry under vacuum.
-
Confirm successful conjugation via ¹H NMR (observing peaks for both PEG and the linker) and GPC/SEC (shift in retention time).
-
-
Hydrolysis of the Ethyl Ester:
-
Dissolve the purified PEG-linker conjugate in a 1:1 mixture of water and THF.
-
Add LiOH (5.0 eq.) and stir at room temperature for 12 hours.
-
Acidify the solution to pH ~3 using 1M HCl to protonate the newly formed carboxylic acid.
-
Purify the product by dialyzing against deionized water for 48 hours using 3.5 kDa MWCO tubing, with frequent water changes.
-
Lyophilize to obtain the purified PEG-linker with a terminal carboxylic acid.
-
-
Conjugation of Hydroxyl-Containing Drug:
-
Dissolve the lyophilized PEG-linker-COOH (1 eq.) in anhydrous DMF.
-
Add the hydroxyl-containing drug (1.5 eq.), EDC (2.0 eq.), and DMAP (0.5 eq.).
-
Stir the reaction under a nitrogen atmosphere at room temperature for 48 hours.
-
Purify the final PEG-linker-Drug conjugate by dialysis (3.5 kDa MWCO) against deionized water to remove unreacted drug and coupling agents.
-
Lyophilize the final product and characterize by NMR, GPC/SEC, and UV-Vis or fluorescence spectroscopy to determine the drug loading content.
-
Application Note II: Architecting pH-Responsive Prodrugs for Targeted Release
A major challenge in chemotherapy is the indiscriminate toxicity of anticancer agents. Designing prodrugs that remain inactive in systemic circulation (pH 7.4) but are activated in the acidic tumor microenvironment or within endo-lysosomal compartments (pH 4.5-6.5) is a highly effective strategy.[2][3] Benzoic acid derivatives can be incorporated into acid-labile linkers, such as hydrazones, to achieve this pH-dependent drug release.[4][5][6]
Mechanism of Action: The carboxylic acid of a benzoic acid derivative can be reacted with a hydrazine-containing drug (or a drug modified with a hydrazine moiety) to form a hydrazone bond. This bond is relatively stable at neutral pH but is susceptible to hydrolysis under acidic conditions, which are characteristic of tumor tissues and intracellular compartments.[7][8][9] This cleavage releases the active drug payload precisely at the desired site of action, enhancing the therapeutic index.
Logical Pathway: pH-Triggered Prodrug Activation
Caption: Logical cascade for the site-specific activation of a pH-sensitive prodrug.
Protocol 2: In Vitro Validation of pH-Dependent Drug Release
This protocol provides a self-validating system to confirm the pH-responsive nature of a synthesized prodrug.
Materials:
-
Synthesized hydrazone-linked prodrug
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.0
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)
-
Incubator or water bath set to 37 °C
-
Standard of the free drug for calibration curve
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of the prodrug (e.g., 1 mg/mL) in a suitable solvent like DMSO.
-
-
Incubation Setup:
-
Prepare two sets of vials. To one set, add pH 7.4 PBS buffer. To the other, add pH 5.0 acetate buffer.
-
Spike a small volume of the prodrug stock solution into each vial to achieve a final concentration of ~50 µg/mL. Ensure the initial DMSO concentration is low (<1% v/v) to avoid solvent effects.
-
Vortex each vial gently to mix.
-
-
Time-Course Study:
-
Place all vials in an incubator at 37 °C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) from each vial.
-
Immediately quench any further reaction by diluting the aliquot in the HPLC mobile phase or by adding a neutralizing buffer if necessary.
-
-
HPLC Analysis:
-
Analyze each aliquot by reverse-phase HPLC. The method should be developed to clearly separate the intact prodrug from the released free drug.
-
Integrate the peak area corresponding to the free drug.
-
-
Quantification and Data Analysis:
-
Prepare a calibration curve using known concentrations of the free drug standard.
-
Use the calibration curve to convert the peak area of the released drug from your samples into a concentration.
-
Calculate the cumulative percentage of drug released at each time point for both pH conditions using the formula:
-
% Release = (Concentration of released drug / Initial total drug concentration) * 100
-
-
Plot the % Cumulative Release versus Time (hours) for both pH 7.4 and pH 5.0.
-
Expected Outcome: The plot should demonstrate significantly faster and more extensive drug release at pH 5.0 compared to pH 7.4, thereby validating the pH-sensitive design of the prodrug linker.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Preparation and application of pH-responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 7. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-(Ethoxycarbonyl)benzoic Acid as a Versatile Building Block for Organic Synthesis
Abstract
4-(Ethoxycarbonyl)benzoic acid is a bifunctional aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis. Its structure, featuring a carboxylic acid and an ethyl ester at the para positions of a benzene ring, offers orthogonal reactivity that can be selectively addressed. This differential reactivity allows for programmed, stepwise modifications, making it an invaluable precursor in the synthesis of pharmaceuticals, advanced polymers, and metal-organic frameworks (MOFs). This guide provides an in-depth exploration of its synthetic utility, including detailed, field-tested protocols for its preparation and subsequent transformations. We will delve into the causality behind experimental choices, ensuring that researchers can not only replicate the procedures but also adapt them to their specific synthetic challenges.
Introduction: The Strategic Advantage of this compound
At first glance, this compound (also known as terephthalic acid monoethyl ester) is a simple aromatic dicarboxylic acid derivative. However, its power lies in the distinct chemical nature of its two functional groups. The carboxylic acid moiety is acidic and readily undergoes reactions such as amidation, further esterification, or salt formation. In contrast, the ethyl ester is a relatively stable protecting group for the second carboxylic acid, which can be selectively cleaved or reduced under specific conditions. This "protected" nature allows chemists to build complex molecules by first manipulating the free carboxylic acid, and then revealing or transforming the ester group in a later step.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is paramount for its effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 713-57-5 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.19 g/mol | [2] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | ~169-170 °C | [2] |
| Purity | Typically ≥98% | [2] |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in hot ethanol; insoluble in water. | |
| Storage | Store in a dry, well-ventilated place at room temperature. | [1] |
Structural Representation
The core structure provides two reaction handles with different reactivity profiles.
References
Application Note & Protocols: Bioconjugation Strategies Involving 4-(Ethoxycarbonyl)benzoic Acid
Abstract
This guide provides a comprehensive overview of bioconjugation strategies utilizing 4-(ethoxycarbonyl)benzoic acid as a foundational linker component. We delve into the chemical principles underpinning the activation of its carboxylic acid moiety, focusing on the robust and widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for conjugating this linker to amine-containing biomolecules, such as proteins, antibodies, and peptides. Included are step-by-step workflows, explanations for critical experimental parameters, troubleshooting guidance, and visual diagrams to elucidate reaction mechanisms and experimental processes.
Introduction: The Role of Carboxylate Linkers in Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), diagnostic reagents, and immobilized enzymes.[1] The linker component is a critical determinant of the conjugate's stability, solubility, and biological function.[1][2]
This compound is a versatile linker precursor. Its structure features a terminal carboxylic acid that serves as a reactive handle for conjugation, and an aromatic ring that provides rigidity and defined spatial separation between the conjugated partners. The primary strategy for its use involves the activation of the carboxylic acid group to form a reactive intermediate capable of forming a stable amide bond with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein).[3][4] This guide focuses on the most prevalent and reliable activation method: EDC/NHS chemistry.[3][5][6]
Chemical Principles of Carboxylate Activation via EDC/NHS Chemistry
The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under physiological conditions. Therefore, the carboxyl group of this compound must first be activated.
Mechanism of Activation and Coupling:
The process is typically performed in two distinct chemical steps:
-
Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[3][5] This step is most efficient in a slightly acidic environment (pH 4.5-6.0), where the carboxyl group is protonated and primary amines on the target biomolecule are protonated and thus less reactive, preventing undesirable intramolecular or intermolecular crosslinking.[3]
-
Stabilization and Amine Coupling: The O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group.[5] To enhance efficiency and create a more stable intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[3][5] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate and reacts efficiently with primary amines at physiological to slightly alkaline pH (7.2-8.5) to form a stable, covalent amide bond.[6][7]
References
- 1. Bioconjugation, Linkers, and Drug Carriers in Modern Targeted Drug Delivery | Blog | Biosynth [biosynth.com]
- 2. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with Ethoxycarbonylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Versatility of Metal-Organic Frameworks in Drug Delivery
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures.[1] Their exceptionally high surface areas, tunable pore sizes, and the potential for functionalization make them highly attractive candidates for a range of applications, including gas storage, catalysis, and, notably, in the biomedical field as advanced drug delivery systems.[1][2] The ability to precisely tailor the chemical and physical properties of MOFs allows for the encapsulation of therapeutic agents and their controlled release, offering advantages over traditional drug carriers.[3][4]
The choice of the organic linker is paramount in dictating the final architecture and functionality of the MOF. Ligands derived from benzoic acid are frequently employed due to their robust coordination with various metal centers and the potential for introducing functional groups.[5] The ethoxycarbonyl group, an ester, introduces a site for potential post-synthetic modification and can influence the MOF's interaction with drug molecules and its release kinetics. This guide provides a detailed examination of the synthesis of MOFs using 4-ethoxycarbonylbenzoic acid as a primary organic linker, with a focus on producing materials suitable for drug delivery applications.
Rationale for Ligand Selection: The Role of 4-Ethoxycarbonylbenzoic Acid
The selection of 4-ethoxycarbonylbenzoic acid as the organic linker is predicated on several key factors:
-
Structural Direction: The carboxylate group provides a strong coordination site for metal ions, facilitating the formation of stable framework structures.
-
Functionality: The ethoxycarbonyl group offers a handle for post-synthetic modification, allowing for the attachment of targeting moieties or other functional groups to enhance therapeutic efficacy.
-
Modulation of Properties: The presence of the ester group can influence the hydrophobicity of the MOF pores, which in turn can affect the loading and release profiles of different drug molecules.
-
Biocompatibility: MOFs constructed from zinc, a biocompatible metal, and carboxylic acid-based ligands are often associated with low toxicity, a critical requirement for drug delivery applications.[5]
Synthesis Protocols
The synthesis of MOFs with ethoxycarbonylbenzoic acid can be achieved through various methods, with solvothermal and hydrothermal techniques being the most common. These methods involve heating the constituent metal salts and organic linkers in a sealed vessel to promote crystallization.
Protocol 1: Solvothermal Synthesis of a Zinc-Ethoxycarbonylbenzoate MOF (Hypothetical)
This protocol is adapted from the synthesis of a zinc-based MOF using a similar functionalized benzoic acid ligand.[5] It provides a robust starting point for the synthesis of a novel zinc-ethoxycarbonylbenzoate MOF.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
4-Ethoxycarbonylbenzoic acid
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Teflon-lined autoclave (20 mL)
-
Centrifuge
-
Oven
Procedure:
-
Precursor Solution Preparation: In a 20 mL Teflon-lined autoclave, combine 1.0 mmol of zinc nitrate hexahydrate (297.5 mg) and 1.0 mmol of 4-ethoxycarbonylbenzoic acid (180.2 mg).
-
Solvent Addition: Add a solvent mixture of 12 mL of DMF and 8 mL of methanol (a 3:2 ratio) to the autoclave.
-
Homogenization: Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Solvothermal Reaction: Seal the autoclave and place it in an oven. Heat the autoclave from room temperature to 120°C at a rate of 10°C per hour. Maintain the temperature at 120°C for 72 hours.
-
Cooling: After the reaction is complete, cool the autoclave to room temperature at a rate of 5°C per hour.
-
Product Isolation: Collect the resulting colorless crystals by centrifugation at 4000 rpm for 30 seconds.
-
Washing: Wash the collected crystals with 3 mL of ethanol three times to remove any unreacted precursors and residual solvent.
-
Drying: Dry the final product in a vacuum oven at 60°C for 12 hours.
Causality Behind Experimental Choices:
-
Solvent System: The mixed-solvent system of DMF and methanol is chosen to ensure the dissolution of both the metal salt and the organic linker, facilitating a homogeneous reaction mixture. DMF is a common solvent in MOF synthesis due to its high boiling point and ability to solvate a wide range of precursors.[3]
-
Temperature and Time: The slow heating rate and prolonged reaction time at 120°C are crucial for promoting the growth of well-defined, highly crystalline MOF structures.[5] Rapid heating can lead to the formation of amorphous materials or smaller, less-ordered crystals.
-
Molar Ratio: A 1:1 molar ratio of the metal salt to the organic linker is a common starting point for the synthesis of many MOFs, although optimization may be required to achieve the desired phase and yield.
Visualization of the Solvothermal Synthesis Workflow:
Caption: Workflow for the solvothermal synthesis of a zinc-ethoxycarbonylbenzoate MOF.
Characterization of Ethoxycarbonylbenzoic Acid-Based MOFs
A comprehensive characterization of the synthesized MOF is essential to confirm its structure, purity, and properties.
| Technique | Purpose | Expected Outcome for a Crystalline MOF |
| Powder X-Ray Diffraction (PXRD) | To determine the crystalline phase and purity of the bulk material. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The peak positions are characteristic of the specific MOF phase. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and identify the temperature at which the framework decomposes. | A TGA curve showing distinct weight loss steps corresponding to the removal of solvent molecules and the eventual decomposition of the organic linker. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate group to the metal center and the presence of the ethoxycarbonyl functional group. | The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic asymmetric and symmetric carboxylate stretching bands. The C=O stretch of the ester group should also be present. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the synthesized MOF particles. | Images revealing the shape (e.g., cubic, rod-like) and size distribution of the MOF crystals. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore volume of the MOF. | A nitrogen adsorption-desorption isotherm from which the surface area and pore size distribution can be calculated, confirming the porous nature of the material. |
Application in Drug Delivery: Loading and Release
The porous nature of ethoxycarbonylbenzoic acid-based MOFs makes them promising candidates for drug delivery. The loading of therapeutic agents can be achieved through various methods, with immersion being a common and straightforward approach.
Protocol 2: Loading of Doxorubicin into a Zinc-Ethoxycarbonylbenzoate MOF
This protocol describes a general procedure for loading a model anticancer drug, doxorubicin (DOX), into the synthesized MOF.
Materials:
-
Activated zinc-ethoxycarbonylbenzoate MOF
-
Doxorubicin hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
Procedure:
-
Activation: Prior to drug loading, activate the MOF by immersing it in a fresh solvent (e.g., methanol) for 24 hours to remove any residual synthesis solvent from the pores. Dry the activated MOF under vacuum.
-
Drug Solution Preparation: Prepare a stock solution of doxorubicin in PBS at a known concentration (e.g., 1 mg/mL).
-
Loading: Disperse a known amount of the activated MOF (e.g., 10 mg) in a specific volume of the doxorubicin solution (e.g., 5 mL).
-
Incubation: Stir the suspension at room temperature in the dark for 24-48 hours to allow for the diffusion of the drug into the MOF pores.
-
Isolation of Drug-Loaded MOF: Centrifuge the suspension to separate the drug-loaded MOF from the solution.
-
Quantification of Loading: Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of doxorubicin (around 480 nm). The amount of loaded drug can be calculated by subtracting the amount of drug remaining in the supernatant from the initial amount.
Drug Loading Capacity (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100
Controlled Release Studies
The release of the encapsulated drug can be triggered by changes in the physiological environment, such as pH.
Procedure:
-
Release Medium: Prepare release media at different pH values, for example, PBS at pH 7.4 (simulating physiological conditions) and an acetate buffer at pH 5.5 (simulating the acidic environment of tumor tissues or endosomes).
-
Release Experiment: Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium in a dialysis bag with an appropriate molecular weight cut-off.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantification of Release: Measure the concentration of the released drug in the withdrawn aliquots using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the release profile.
Visualization of Drug Loading and Release:
Caption: Conceptual diagram of drug loading into and release from an ethoxycarbonylbenzoic acid-based MOF.
Conclusion and Future Perspectives
The synthesis of Metal-Organic Frameworks using 4-ethoxycarbonylbenzoic acid presents a promising avenue for the development of advanced drug delivery systems. The protocols and characterization techniques outlined in this guide provide a comprehensive framework for researchers to explore this class of materials. The tunability of these MOFs, coupled with their potential for post-synthetic modification, opens up a vast design space for creating highly specific and efficient drug carriers. Future research should focus on optimizing the synthesis conditions to control crystal size and morphology, which are critical parameters for in vivo applications. Furthermore, exploring the loading and release of a wider range of therapeutic agents and investigating the in vitro and in vivo efficacy and biocompatibility of these novel MOF-based drug delivery systems will be crucial steps toward their clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Polymers with 4-(Ethoxycarbonyl)benzoic Acid
Introduction: A Gateway to Advanced Polymer Therapeutics
In the realm of drug delivery and biomaterials, the surface functionalization of polymers is a cornerstone technology that dictates the ultimate therapeutic efficacy and biocompatibility of the system.[1][2] The choice of the functionalizing agent is paramount, as it not only provides a reactive handle for subsequent conjugation of bioactive molecules but can also modulate the physicochemical properties of the polymer carrier itself. 4-(Ethoxycarbonyl)benzoic acid emerges as a particularly strategic choice for researchers and drug development professionals. Its bifunctional nature—a carboxylic acid for initial polymer conjugation and a latent carboxylic acid in the form of an ethyl ester—offers a versatile platform for multi-step modification strategies.
This guide provides a comprehensive overview and detailed protocols for the functionalization of polymers with this compound. We will delve into the rationale behind its use, step-by-step methodologies for its conjugation to common polymer backbones, and subsequent chemical transformations to unlock its full potential for advanced therapeutic applications.
Pre-Synthesis Considerations: Laying the Foundation for Success
Before embarking on the functionalization of your polymer, a thorough consideration of the starting materials and reaction conditions is crucial for a successful outcome.
Polymer Selection: The choice of polymer is dictated by the desired application. Here, we will focus on two common classes of polymers used in drug delivery:
-
Hydroxyl-terminated polymers: Poly(ethylene glycol) (PEG) is a prime example, widely used to improve the solubility and circulation half-life of therapeutics.[3]
-
Amine-functionalized polymers: Polymers like poly(L-lysine) or amine-terminated dendrimers provide a high density of reactive sites for conjugation.
Reagent and Solvent Quality: The use of high-purity reagents and anhydrous solvents is critical to prevent side reactions and ensure high coupling efficiency. Water can hydrolyze activated esters and carbodiimides, leading to low yields.
Characterization of Starting Materials: It is imperative to have a complete characterization of the starting polymer, including its molecular weight, polydispersity index (PDI), and the concentration of functional groups. This baseline data is essential for accurately determining the degree of functionalization.
Part 1: Functionalization of Hydroxyl-Terminated Polymers
The reaction of the carboxylic acid of this compound with the hydroxyl groups of a polymer is an esterification reaction. To achieve high yields under mild conditions, the use of coupling agents is standard practice.
Protocol 1: DCC/DMAP-Mediated Esterification of a Hydroxyl-Terminated Polymer
This protocol describes the coupling of this compound to a hydroxyl-terminated polymer, such as PEG, using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
| Reagent/Solvent | Purpose |
| Hydroxyl-terminated Polymer (e.g., PEG) | Polymer backbone |
| This compound | Functionalizing agent |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling agent |
| 4-Dimethylaminopyridine (DMAP) | Catalyst |
| Anhydrous Dichloromethane (DCM) | Solvent |
| Diethyl ether | Precipitation |
| Dialysis membrane (appropriate MWCO) | Purification |
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the hydroxyl-terminated polymer and a 1.5 molar excess of this compound in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMAP (e.g., 0.1 molar equivalents relative to the polymer).
-
Coupling Agent Addition: In a separate vial, dissolve a 1.5 molar excess of DCC in a minimal amount of anhydrous DCM. Add this solution dropwise to the polymer solution at 0°C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of the reaction proceeding.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the functionalized polymer by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Further purify the polymer by dialysis against deionized water to remove any remaining unreacted starting materials and byproducts.
-
-
Drying: Lyophilize the dialyzed solution to obtain the purified this compound functionalized polymer as a white powder.
Workflow for DCC/DMAP Esterification:
Caption: Workflow for functionalizing a hydroxyl-terminated polymer.
Part 2: Functionalization of Amine-Functionalized Polymers
The reaction between the carboxylic acid of this compound and the amine groups of a polymer forms a stable amide bond. Carbodiimide chemistry is also commonly employed for this transformation.
Protocol 2: EDC/NHS-Mediated Amidation of an Amine-Functionalized Polymer
This protocol details the coupling of this compound to an amine-functionalized polymer using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS) to form an amine-reactive NHS ester in situ.
Materials:
| Reagent/Solvent | Purpose |
| Amine-functionalized Polymer | Polymer backbone |
| This compound | Functionalizing agent |
| EDC hydrochloride | Coupling agent |
| N-Hydroxysuccinimide (NHS) | Activating agent |
| Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Solvent |
| Dialysis membrane (appropriate MWCO) | Purification |
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve a 1.5 molar excess of this compound and a 1.5 molar excess of NHS in anhydrous DMF.
-
EDC Addition: Add a 1.5 molar excess of EDC to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming the NHS ester.
-
Polymer Addition: In a separate flask, dissolve the amine-functionalized polymer in anhydrous DMF. Add this polymer solution to the activated acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane with an appropriate molecular weight cut-off (MWCO).
-
Dialyze against deionized water for 48-72 hours with frequent water changes to remove unreacted starting materials and byproducts.
-
-
Drying: Lyophilize the purified solution to obtain the this compound functionalized polymer.
Part 3: Unmasking the Second Functional Group: Hydrolysis of the Ethyl Ester
A key advantage of using this compound is the ability to deprotect the ethyl ester to reveal a second carboxylic acid. This newly formed carboxyl group can then be used for the conjugation of drugs, targeting ligands, or other functional moieties.
Protocol 3: Base-Catalyzed Hydrolysis
Materials:
| Reagent/Solvent | Purpose |
| This compound functionalized polymer | Starting material |
| Sodium hydroxide (NaOH) solution (e.g., 0.1 M) | Catalyst for hydrolysis |
| Hydrochloric acid (HCl) solution (e.g., 0.1 M) | Neutralization |
| Deionized water | Solvent |
| Dialysis membrane (appropriate MWCO) | Purification |
Step-by-Step Methodology:
-
Dissolution: Dissolve the this compound functionalized polymer in deionized water.
-
Hydrolysis: Add a sufficient amount of NaOH solution to bring the pH to >10. Stir the solution at room temperature and monitor the reaction progress (e.g., by NMR or HPLC analysis of aliquots). The reaction time can vary from a few hours to overnight depending on the polymer.
-
Neutralization: Once the hydrolysis is complete, carefully neutralize the solution to pH 7.0-7.4 by the dropwise addition of HCl solution.
-
Purification: Purify the resulting carboxylic acid-functionalized polymer by dialysis against deionized water.
-
Drying: Lyophilize the final solution to obtain the polymer with pendant carboxylic acid groups.
Two-Step Functionalization Strategy:
Caption: Two-step strategy for creating a versatile polymer conjugate.
Characterization of Functionalized Polymers
Thorough characterization at each step is essential to confirm the success of the functionalization and to quantify the degree of modification.
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm the covalent attachment of the functionalizing agent and determine the degree of substitution. | Appearance of new aromatic proton signals from the benzoic acid moiety and signals from the ethyl group. The disappearance of the ethyl group signals after hydrolysis. |
| FTIR Spectroscopy | To identify the formation of new functional groups. | Appearance of a new ester or amide carbonyl stretching band. A shift in the carbonyl stretching frequency after hydrolysis. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity index (PDI) of the functionalized polymer. | A slight increase in molecular weight and a monomodal distribution with a low PDI, indicating that no significant chain degradation or cross-linking has occurred.[4] |
Conclusion: A Versatile Platform for Drug Delivery
The functionalization of polymers with this compound provides a robust and versatile platform for the development of sophisticated drug delivery systems.[1][5] The protocols outlined in this guide offer a starting point for researchers to create well-defined polymer conjugates. The ability to perform a two-step modification opens up a vast design space for creating multifunctional materials for targeted and controlled drug release. As with any chemical synthesis, optimization of reaction conditions for your specific polymer and application is encouraged to achieve the desired outcome.
References
- 1. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. 4-[(Ethoxycarbonyl)oxy]benzoic acid | C10H10O5 | CID 20463509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Controlled Release from 4-(Ethoxycarbonyl)benzoic Acid-Containing Polymers: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Aromatic-Aliphatic Polyanhydrides
In the landscape of controlled drug delivery, biodegradable polymers are paramount. Among these, polyanhydrides stand out due to their unique surface-eroding characteristics, which can facilitate near zero-order drug release kinetics.[1][2] This is a significant advantage over bulk-eroding polymers, where release is often diffusion-controlled and can lead to an undesirable initial burst release. Polyanhydrides are synthesized from diacid monomers linked by water-labile anhydride bonds.[1][3] The degradation of these polymers occurs via hydrolysis of the anhydride linkages, yielding biocompatible diacid monomers that are safely eliminated from the body.[2][4]
This guide focuses on a specific, highly versatile class of polyanhydrides: copolymers incorporating aromatic moieties derived from precursors like 4-(ethoxycarbonyl)benzoic acid. While purely aliphatic polyanhydrides, such as poly(sebacic anhydride), often exhibit rapid degradation, incorporating aromatic components enhances mechanical strength and hydrophobicity.[1][2] This strategic combination allows for the fine-tuning of degradation rates and, consequently, the drug release profile over extended periods, from days to months.[1][5]
The monomer this compound, after hydrolysis of its ethyl ester to the corresponding dicarboxylic acid, can be copolymerized with linear aliphatic diacids (e.g., sebacic acid). The resulting aromatic-aliphatic copolymers possess physiochemical properties that are highly desirable for biomedical applications, including improved mechanical strength and controlled erosion rates compared to their purely aliphatic counterparts.[2] This document provides a comprehensive set of protocols, from polymer synthesis and characterization to drug loading and in vitro release analysis, underpinned by the scientific rationale for each procedural step.
Section 1: Polymer Synthesis and Characterization
The most common and effective method for synthesizing polyanhydrides is melt condensation polymerization.[1][6] This solvent-free method involves two key stages: first, the activation of dicarboxylic acid monomers into anhydride-terminated prepolymers using an excess of a dehydrating agent like acetic anhydride, and second, the polymerization of these prepolymers under high temperature and vacuum to achieve high molecular weights.[6]
Workflow for Polyanhydride Synthesis and Analysis
Caption: Overall workflow from monomer preparation to polymer characterization.
Protocol 1: Synthesis of a Poly(carboxyphenoxy-co-sebacic) Anhydride
This protocol describes the synthesis of a copolymer using sebacic acid (SA) and a derivative of this compound, such as 1,3-bis(p-carboxyphenoxy)propane (CPP), a common aromatic diacid used in FDA-approved drug delivery systems.[7]
A. Prepolymer Synthesis (Activation)
-
Rationale: Dicarboxylic acid monomers are converted to acetic anhydride-capped prepolymers. The excess acetic anhydride acts as both a reactant and a solvent in this initial stage.
-
Procedure:
-
Combine equimolar amounts of sebacic acid and the aromatic diacid (e.g., CPP) in a round-bottom flask equipped with a condenser.
-
Add a 10-fold molar excess of acetic anhydride.
-
Reflux the mixture with stirring under a nitrogen atmosphere at 140°C for 30-45 minutes until the solution becomes clear.
-
Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure (vacuum). This step is critical to drive the reaction to completion.
-
B. Melt Condensation Polymerization
-
Rationale: The activated prepolymers are heated above their melting point under a high vacuum. This removes the remaining acetic anhydride and links the prepolymer units to form the final high molecular weight polymer. The vacuum is essential to drive the equilibrium towards polymer formation.
-
Procedure:
-
Increase the temperature of the prepolymer melt to 180°C.
-
Gradually apply a high vacuum (<1.0 mmHg).
-
Maintain the reaction with mechanical stirring for 90-120 minutes. The viscosity of the melt will increase significantly as the polymer chain length grows.
-
Discontinue the reaction when the desired viscosity is reached (indicated by the inability of the stirrer to rotate).
-
Allow the polymer to cool to room temperature under a nitrogen or argon purge to prevent degradation.
-
C. Purification
-
Rationale: The crude polymer is dissolved in a suitable solvent and precipitated in a non-solvent to remove unreacted monomers and low molecular weight oligomers.
-
Procedure:
-
Dissolve the synthesized polymer in a minimal amount of dichloromethane or chloroform.
-
Slowly pour the polymer solution into a large volume of a non-solvent, such as a 1:1 mixture of petroleum ether and diethyl ether, with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry under vacuum at room temperature for at least 24 hours. Store the purified polymer in a desiccator at -20°C due to its hydrolytic instability.[8]
-
Protocol 2: Polymer Characterization
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the presence of characteristic anhydride bonds.
-
Procedure:
-
Acquire the IR spectrum of the polymer sample.
-
Self-Validation: Confirm the presence of two characteristic carbonyl (C=O) stretching peaks for the anhydride group, typically found around 1815 cm⁻¹ and 1745 cm⁻¹. The disappearance of the broad hydroxyl (-OH) peak from the carboxylic acid monomer (around 3000 cm⁻¹) also indicates successful polymerization.
-
B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To determine the copolymer composition (ratio of aromatic to aliphatic monomers).
-
Procedure:
-
Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Analysis: Integrate the characteristic proton peaks corresponding to the aromatic monomer and the aliphatic monomer (sebacic acid). The ratio of these integrals will provide the monomer ratio in the final copolymer.
-
C. Gel Permeation Chromatography (GPC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Procedure:
-
Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran, THF).
-
Analyze using a GPC system calibrated with polystyrene standards.
-
Insight: A higher molecular weight generally corresponds to slower degradation and drug release. A PDI value close to 2 is typical for polymers synthesized by step-growth polymerization.
-
D. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Procedure:
-
Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).
-
Insight: These thermal properties are crucial for processing the polymer into a drug delivery device.[9] Aromatic polyanhydrides typically have higher melting points than aliphatic ones.[1] The crystallinity of the polymer, which can be inferred from the melting endotherm, significantly affects the degradation rate and release kinetics.[2][9]
-
| Property | Technique | Purpose | Typical Result for Aromatic-Aliphatic Polyanhydride |
| Functional Groups | FTIR | Confirm anhydride bond formation | Peaks at ~1815 cm⁻¹ and ~1745 cm⁻¹ |
| Copolymer Ratio | ¹H NMR | Quantify monomer incorporation | Integral ratios match feed ratio |
| Molecular Weight | GPC | Determine polymer chain length & distribution | Mw: 20,000 - 100,000 Da; PDI: ~2-3 |
| Thermal Properties | DSC | Identify Tg and Tm for processing | Tg: 50-100°C (dependent on composition) |
Section 2: Drug Loading and Device Fabrication
The method used to incorporate a therapeutic agent into the polymer matrix is critical as it influences drug stability, loading efficiency, and the final release profile. Melt loading is often preferred for polyanhydrides as it avoids the use of organic solvents which can be difficult to remove completely.
Protocol 3: Loading a Model Drug via Compression Molding
A. Preparation
-
Rationale: This method physically entraps the drug within the polymer matrix as it solidifies from a molten state. It is suitable for thermostable drugs.
-
Procedure:
-
Thoroughly grind the purified polymer and the model drug into fine powders separately using a mortar and pestle.
-
Combine the powders in the desired ratio (e.g., 10% w/w drug loading) and mix until a homogeneous blend is achieved.
-
B. Compression Molding
-
Procedure:
-
Place the powder blend into a heated mold (e.g., a stainless steel pellet die).
-
Heat the mold to a temperature approximately 10-20°C above the polymer's melting point (Tm) as determined by DSC.
-
Apply pressure (e.g., 1-2 tons) for a short duration (1-2 minutes) to form a solid, non-porous device (e.g., a disc or rod).
-
Rapidly cool the mold to quench the device and minimize drug degradation.
-
Remove the fabricated device and store it in a desiccator.
-
Protocol 4: Determining Drug Loading and Encapsulation Efficiency
-
Objective: To quantify the amount of drug successfully incorporated into the polymer matrix.
-
Procedure:
-
Accurately weigh the drug-loaded polymer device.
-
Completely dissolve the device in a suitable solvent (e.g., dichloromethane).
-
Add a non-solvent (e.g., petroleum ether) to precipitate the polymer, leaving the drug in the supernatant.
-
Separate the supernatant and quantify the drug concentration using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard curve.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in device / Total mass of device) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
-
Section 3: In Vitro Controlled Release Studies
In vitro release studies are essential for predicting the in vivo performance of the drug delivery system. For surface-eroding polyanhydrides, the release of the drug is directly coupled to the hydrolysis of the polymer matrix.[1][2]
Mechanism of Surface Erosion and Drug Release
Caption: Surface erosion mechanism leading to simultaneous drug release and polymer degradation.
Protocol 5: Conducting an In Vitro Release Study
A. Setup
-
Rationale: The study is performed under conditions that mimic the physiological environment (pH 7.4, 37°C) to assess the release profile over time.
-
Procedure:
-
Place a pre-weighed drug-loaded polymer device into a vial containing a known volume (e.g., 10 mL) of phosphate-buffered saline (PBS, pH 7.4).
-
Prepare a "blank" vial containing a polymer-only device to monitor polymer degradation.
-
Place the vials in a shaking water bath or incubator maintained at 37°C with gentle agitation.
-
B. Sampling and Analysis
-
Procedure:
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), withdraw the entire release medium (aliquot) from each vial. This is a crucial step to maintain sink conditions, ensuring that the concentration of the released drug does not build up and inhibit further release.
-
Immediately replace the withdrawn medium with an equal volume of fresh, pre-warmed PBS.
-
Analyze the drug concentration in the collected aliquots using a validated HPLC or UV-Vis method.
-
At each time point, also remove the polymer device, gently blot it dry, and weigh it to determine mass loss over time.
-
C. Data Analysis
-
Calculations:
-
Calculate the cumulative amount and percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time.
-
Plot the percentage of polymer mass loss versus time.
-
-
Self-Validation & Interpretation: For a true surface-eroding system, the plot of cumulative drug release should closely correlate with the plot of polymer mass loss. A near-linear (zero-order) release profile is often observed after an initial small burst.[2] Any significant deviation may suggest that diffusion is also playing a role in the release mechanism.
| Time (Days) | Cumulative Drug Release (%) | Polymer Mass Loss (%) |
| 0 | 0 | 0 |
| 1 | 5.2 ± 0.8 | 4.9 ± 0.6 |
| 7 | 25.1 ± 2.1 | 24.5 ± 2.5 |
| 14 | 48.9 ± 3.5 | 47.8 ± 3.1 |
| 21 | 73.5 ± 4.0 | 72.1 ± 3.8 |
| 28 | 95.8 ± 2.9 | 94.2 ± 3.3 |
| (Note: Data are representative and for illustrative purposes only.) |
References
- 1. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polyanhydrides for controlled release of bioactive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resource.aminer.org [resource.aminer.org]
- 6. Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development of polyanhydrides for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug delivery and tissue engineering applications of polyanhydrides: Current development and challenges [mnba-journal.com]
- 9. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Ethoxycarbonyl)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(ethoxycarbonyl)benzoic acid, also known as terephthalic acid monoethyl ester. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this important synthesis. As a versatile bifunctional molecule, this compound serves as a critical building block in the production of pharmaceuticals, liquid crystals, and advanced polymers.[1][2]
The most common and direct route to this compound is the Fischer-Speier monoesterification of terephthalic acid with ethanol.[3] While seemingly straightforward, this reaction presents unique challenges, primarily revolving around controlling selectivity to prevent the formation of the diester byproduct and overcoming equilibrium limitations to maximize yield. This document provides field-proven insights and solutions to the common issues encountered during this process.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis of this compound. Each issue is presented in a question-and-answer format to directly address your concerns.
Issue 1: Low Overall Yield and Poor Conversion
Question: My reaction has been running for several hours, but analysis (TLC, NMR) shows a significant amount of unreacted terephthalic acid remaining. What are the primary causes of this low conversion?
Answer: Low conversion in the Fischer esterification is a classic problem rooted in the reaction's reversible nature.[4] Several factors can be at play, and addressing them systematically is key to improving your yield.
-
Equilibrium Limitations: The Fischer esterification is an equilibrium-controlled process where water is generated as a byproduct.[5] The presence of this water can drive the reaction in reverse, hydrolyzing your ester product back into the starting materials, thus limiting the overall yield.[4][6]
-
Insufficient or Inactive Catalyst: The acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) is essential for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol. If the catalyst is old, has absorbed moisture, or is used in an insufficient amount, the reaction rate will be impractically slow.[7]
-
Presence of Water in Reagents: Using anhydrous ethanol and thoroughly dried glassware is critical. Any initial water will inhibit the forward reaction from the start.[4]
-
Low Reaction Temperature: Esterification requires sufficient thermal energy. The reaction should be heated to a steady reflux at the boiling point of the alcohol to ensure an adequate reaction rate.[7]
Table 1: Key Parameters for Optimizing Conversion
| Parameter | Recommendation | Rationale |
| Ethanol Molar Ratio | Use a large excess (e.g., 10-20 equivalents or as solvent) | Shifts the reaction equilibrium towards the product side (Le Châtelier's Principle).[8] |
| Water Removal | Employ a Dean-Stark apparatus or add 3Å/4Å molecular sieves. | Actively removes the water byproduct, preventing the reverse reaction and driving the equilibrium to completion.[7][8] |
| Catalyst Loading | Use 1-4 mol% of a strong acid catalyst (H₂SO₄, p-TsOH). | Ensures a sufficient concentration of protonated carboxylic acid to facilitate a reasonable reaction rate.[7] |
| Temperature | Maintain a gentle, consistent reflux. | Provides the necessary activation energy for the reaction to proceed efficiently. |
Issue 2: Poor Selectivity and Formation of Diethyl Terephthalate
Question: I'm achieving high conversion of my starting material, but a significant portion of my product is the unwanted diethyl terephthalate. How can I improve the selectivity for the desired monoester?
Answer: This is the central challenge in this specific synthesis. Since terephthalic acid has two identical carboxylic acid groups, controlling the reaction to favor mono-esterification over di-esterification is a matter of careful optimization.
-
Stoichiometry and Reaction Time: The most direct way to influence selectivity is by controlling the stoichiometry of your reactants. While a large excess of ethanol is excellent for driving the reaction to completion, it will invariably lead to a higher proportion of the diester. Reducing the excess of ethanol (e.g., to 1.5-3 equivalents) can favor monoester formation. This must be balanced with reaction time; shorter reaction times will naturally yield more of the initial monoester product before it has a chance to react further.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the second esterification may have a slightly higher activation energy. However, this will also decrease the overall reaction rate, so a careful balance must be found.
Experimental Protocol: Selective Monoesterification of Terephthalic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add terephthalic acid (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (2.0-3.0 eq) and a suitable solvent if ethanol is not used in large excess (e.g., toluene, to facilitate water removal with a Dean-Stark trap).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.02 eq) to the stirred mixture.[3]
-
Heating and Monitoring: Heat the mixture to a gentle reflux. Monitor the reaction progress closely using Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of the monoester and diester spots.
-
Quenching: Once TLC indicates an optimal ratio of monoester to starting material (or before significant diester formation), cool the reaction to room temperature.
-
Workup: Proceed with the aqueous workup as described in the FAQ section below.
The key is empirical optimization. We recommend running a time-course experiment, taking aliquots every hour to determine the point at which the concentration of this compound is maximized relative to the other two components.
Troubleshooting Workflow
The following diagram provides a logical decision tree to help diagnose and solve common issues during your synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
Frequently Asked Questions (FAQs)
Q1: What is a standard laboratory workup procedure for this reaction?
A typical workup involves neutralizing the acid catalyst and separating the organic product from water-soluble components.
-
Cooling & Quenching: After cooling the reaction flask, slowly pour the mixture into a beaker containing cold water or ice.[9]
-
Neutralization: If your product precipitates, filter the solid. If it remains in solution, transfer the mixture to a separatory funnel. Add a base like a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the strong acid catalyst and any unreacted carboxylic acid.[10] Be cautious, as CO₂ evolution can cause pressure buildup.
-
Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to recover your product.[7][10]
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.[10]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]
Q2: What is the best method for purifying the crude this compound?
Recrystallization is highly effective for purifying the final product.[3] The key is selecting an appropriate solvent system where the desired monoester has high solubility at high temperatures but low solubility at low temperatures, while the impurities (terephthalic acid and diethyl terephthalate) have different solubility profiles. A mixture of ethanol and water is often a good starting point. Terephthalic acid is poorly soluble in most common solvents, which can aid in its removal by filtration before recrystallization. The diester is typically more soluble in organic solvents than the monoester, allowing it to be removed in the mother liquor during recrystallization.
Q3: Can I use other catalysts besides sulfuric acid?
Yes, other strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) are common and effective catalysts for Fischer esterification.[5] Lewis acids have also been shown to catalyze these reactions. The choice of catalyst is often a matter of laboratory availability and specific reaction requirements.
Q4: Are there alternative synthesis methods that avoid the selectivity issue?
Alternative routes exist, though they are often more complex. One could start with a precursor where one acid group is protected, such as 4-(tert-butoxycarbonyl)benzoic acid, esterify the free carboxylic acid, and then deprotect the tert-butyl group.[11] Another approach involves starting with 4-formylbenzoic acid, esterifying it to ethyl 4-formylbenzoate, and then oxidizing the aldehyde to a carboxylic acid.[12][13] These multi-step routes offer better control but result in a lower overall atom economy.
References
- 1. This compound|CAS 713-57-5|Supplier [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. 4-(TERT-BUTOXYCARBONYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(Ethoxycarbonyl)benzoic Acid by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 4-(ethoxycarbonyl)benzoic acid. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the recrystallization of this compound.
I. Understanding the Molecule: this compound
This compound is a bifunctional organic molecule containing both a carboxylic acid and an ethyl ester group. This structure dictates its solubility characteristics, exhibiting moderate polarity. Its purification can be complicated by impurities from its synthesis, such as unreacted starting materials or byproducts of esterification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | --INVALID-LINK-- |
| Molecular Weight | 194.19 g/mol | --INVALID-LINK-- |
| Melting Point | ~170 °C | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
II. Troubleshooting Guide: Navigating Common Recrystallization Issues
This section addresses specific problems that may arise during the recrystallization of this compound, providing explanations and actionable solutions.
Problem 1: The compound "oils out" instead of forming crystals.
Q: I've dissolved my this compound in a hot solvent, but upon cooling, it separates as an oily liquid rather than solid crystals. What's happening and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[3] This is often because the solution becomes supersaturated at a temperature that is above the melting point of the solute (or a melting point depressed by impurities).[3] The resulting oil can trap impurities, defeating the purpose of recrystallization.
Causality & Solutions:
-
High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Solution: Consider a preliminary purification step. If the impurities are significantly different in polarity, a simple wash or a rapid filtration might help.
-
-
Inappropriate Cooling Rate: Rapid cooling can lead to a state of supersaturation at a temperature where the compound is still molten.
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature on a benchtop, insulated from cold surfaces, before moving it to an ice bath. Slow cooling provides the necessary time for ordered crystal lattice formation.[1]
-
-
Solvent Choice: The solvent's boiling point might be too high, or its interaction with the solute is not ideal for crystallization.
-
Solution 1 (More Solvent): Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent. This slight dilution can lower the saturation temperature, potentially below the compound's melting point.
-
Solution 2 (Change Solvent): If the problem persists, a different solvent or a mixed-solvent system is necessary. For a compound like this compound, which has both polar (carboxylic acid) and less polar (ethyl ester, benzene ring) features, a mixed solvent system like ethanol/water or acetone/water can be effective.
-
Problem 2: Very low or no crystal yield after cooling.
Q: After cooling the solution, I've recovered very little of my compound. Where did my product go and how can I improve the yield?
A: A low recovery is typically due to one of two main reasons: using too much solvent or choosing a solvent in which the compound is too soluble, even at low temperatures.
Causality & Solutions:
-
Excessive Solvent: The most common cause for low yield is using more hot solvent than the minimum required to dissolve the solid. The excess solvent will retain a significant amount of the solute in solution even after cooling.
-
Solution: If you still have the filtrate (the "mother liquor"), you can try to recover more product by boiling off some of the solvent to re-concentrate the solution and then attempting to crystallize again. For future attempts, add the hot solvent in small portions until the solid just dissolves.
-
-
High Solubility in Cold Solvent: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. If your compound remains significantly soluble at low temperatures, your recovery will be poor.
-
Solution: A different solvent is needed. You can test the solubility of your compound in various solvents on a small scale before committing to a full recrystallization. For this compound, consider solvents where its solubility is expected to have a steep temperature dependence, such as aqueous alcohol solutions.
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.
-
Solution: To prevent this, use a pre-heated funnel and flask for the hot filtration. Adding a small excess of hot solvent before filtering can also help keep the compound in solution. This excess can be boiled off after filtration and before cooling.[2]
-
Problem 3: The resulting crystals are discolored or appear impure.
Q: My recrystallized product is not the expected color, or a melting point analysis indicates it's still impure. What went wrong?
A: This indicates that impurities were not effectively removed during the process. This can happen if the impurities have similar solubility profiles to your target compound or if they were trapped within the crystal lattice.
Causality & Solutions:
-
Co-crystallization of Impurities: If an impurity has very similar structural and solubility properties to this compound, it can be incorporated into the growing crystals.
-
Solution: A second recrystallization is often necessary. The concentration of the impurity will be lower in the second round, making its inclusion in the crystal lattice less likely.
-
-
Rapid Crystallization: If crystals form too quickly, impurities can be trapped within the crystal structure rather than remaining in the solution.
-
Solution: Ensure slow cooling. If crystals crash out of solution immediately upon removal from heat, you may have a solution that is too concentrated. Reheat, add a small amount of extra solvent, and cool slowly.
-
-
Colored Impurities: Some organic reactions produce colored, often polymeric, byproducts.
-
Solution: These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.
-
III. Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing this compound?
A1: The ideal solvent should dissolve the compound when hot but not when cold.[1] Based on the structure of this compound, a good starting point would be moderately polar solvents. Given the lack of specific published solubility data for this exact molecule, we can extrapolate from similar compounds like ethyl paraben, which is soluble in ethanol and acetone.[4] A mixed-solvent system is often very effective for compounds with multiple functional groups.
Recommended Solvent Systems to Test:
-
Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Add a drop or two of hot ethanol to redissolve the cloudiness, then allow to cool.[5]
-
Acetone/Water: Similar to the ethanol/water system, using acetone as the primary solvent.
-
Ethyl Acetate/Heptane (or Hexane): Dissolve in hot ethyl acetate and add heptane as the anti-solvent. This is a good choice for moderately polar compounds.[6]
Experimental Protocol for Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each tube at room temperature and observe the solubility.
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube and observe if the compound dissolves.
-
Allow the hot solutions to cool to room temperature and then in an ice bath to see if crystals form.
Q2: What are the likely impurities in my this compound sample?
A2: Impurities will depend on the synthetic route. Common possibilities include:
-
Terephthalic acid: If the starting material was terephthalic acid or a derivative.
-
4-Carboxybenzoic acid (Trimesic acid): If there was an issue with the starting material's purity.
-
Unreacted starting materials: Such as 4-hydroxybenzoic acid or an alkylating agent.
-
Byproducts of esterification: Depending on the specific reaction conditions.
Understanding the potential impurities can help in selecting a purification strategy, as their solubility properties may differ significantly from your target compound.
Q3: How can I induce crystallization if no crystals form after cooling?
A3: A supersaturated solution may need a nucleation site to initiate crystal growth.
-
Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed" provides a template for further crystal growth.
-
Further Cooling: Ensure the solution is thoroughly chilled in an ice bath. Sometimes, a lower temperature is needed to initiate crystallization.
Q4: What is the purpose of washing the crystals with cold solvent after filtration?
A4: The surface of your collected crystals will be coated with the mother liquor, which still contains dissolved impurities. Washing the crystals with a small amount of ice-cold recrystallization solvent will rinse away these impurities. It is crucial to use a cold solvent to minimize the loss of your purified product, as even a cold solvent will dissolve some of the crystals.[3]
IV. Visualizing the Process
Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
V. References
-
Ethyl 4-nitrobenzoate - Solubility of Things. (n.d.). Retrieved from --INVALID-LINK--
-
US3923867A - Method for producing monomethyl terephthalate. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Recrystallization. (n.d.). Retrieved from --INVALID-LINK--
-
CN104725233A - Preparation method of ethylparaben. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
US2808428A - Preparation of monoesters of terephthalic acid. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from --INVALID-LINK--
-
Experiment 2: Recrystallization. (n.d.). Retrieved from --INVALID-LINK--
-
Crystallization of Parabens. (2013, May 15). DiVA portal. Retrieved from --INVALID-LINK--
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from --INVALID-LINK--
-
EXPERIMENT (3) Recrystallization. (n.d.). Retrieved from --INVALID-LINK--
-
Preparation of Monoalkyl Terephthalates: An Overview. (2007, February 6). ResearchGate. Retrieved from --INVALID-LINK--
-
Experiment 9 — Recrystallization. (n.d.). Retrieved from --INVALID-LINK--
-
Terephthalic Acid Monomethyl Ester (CAS 1679-64-7) Industry Research 2025. (n.d.). Retrieved from --INVALID-LINK--
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from --INVALID-LINK--
-
Ethyl benzoate | C9H10O2. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
DE3149021C1 - Process for the purification of terephthalaldehydic acid esters. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Ethylparaben | C9H10O3. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Ethyl benzoate - Solubility of Things. (n.d.). Retrieved from --INVALID-LINK--
-
ETHYL PARABEN. (n.d.). Ataman Kimya. Retrieved from --INVALID-LINK--
-
Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. (2008, October). ResearchGate. Retrieved from --INVALID-LINK--
-
Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2025, August 10). ResearchGate. Retrieved from --INVALID-LINK--
-
4-[(Ethoxycarbonyl)oxy]benzoic acid | C10H10O5. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
713-57-5|this compound. (n.d.). BLD Pharm. Retrieved from --INVALID-LINK--
-
(PDF) Solubility of Benzoic Acid in Mixed Solvents. (2025, November 26). ResearchGate. Retrieved from --INVALID-LINK--
-
Ethyl benzoate (T3D4935). (n.d.). T3DB. Retrieved from --INVALID-LINK--
References
Technical Support Center: Synthesis of 4-(Ethoxycarbonyl)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(ethoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are the primary impurities associated with each?
There are two primary, scalable routes for the synthesis of this compound:
-
Direct Mono-esterification of Terephthalic Acid: This is often achieved through a Fischer-Speier esterification.[1][2] This classic method involves reacting terephthalic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[2][3]
-
Selective Monohydrolysis of Diethyl Terephthalate: This route involves the partial hydrolysis of the diester, diethyl terephthalate, to yield the desired monoester.
Associated Impurities:
-
From Direct Mono-esterification:
-
Unreacted Terephthalic Acid: Due to its high melting point and low solubility in many organic solvents, incomplete reaction is a common issue.[1]
-
Diethyl Terephthalate (Diester): Over-esterification leads to the formation of the diester byproduct.[1] The reaction is an equilibrium process, making precise control challenging.[2][3]
-
-
From Selective Monohydrolysis:
-
Unreacted Diethyl Terephthalate: Incomplete hydrolysis will leave residual starting material.
-
Terephthalic Acid: Over-hydrolysis can lead to the formation of the dicarboxylic acid.
-
Q2: I'm performing a Fischer-Speier esterification of terephthalic acid and seeing a low yield. What are the likely causes and how can I improve it?
Low yields in the Fischer-Speier esterification of terephthalic acid are a frequent challenge. The primary culprits are the reaction equilibrium and the physical properties of terephthalic acid.
Causality and Troubleshooting:
-
Reversible Reaction: The Fischer-Speier esterification is a reversible reaction.[2] To drive the equilibrium towards the product, you can:
-
Poor Solubility of Terephthalic Acid: Terephthalic acid is poorly soluble in most common organic solvents, which can limit the reaction rate.[1]
-
Insufficient Catalyst: Ensure a sufficient amount of a strong acid catalyst, like sulfuric acid or p-toluenesulfonic acid, is used.[2][3]
Q3: My final product is contaminated with diethyl terephthalate. What is the best way to remove this impurity?
The presence of the diester, diethyl terephthalate, is a common issue arising from over-esterification.[1] Fortunately, the difference in acidity between the desired product and the diester impurity allows for a straightforward separation.
Troubleshooting Protocol: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent, such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated solution of sodium bicarbonate. The this compound, being acidic, will deprotonate and move into the aqueous layer, while the neutral diethyl terephthalate will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid, such as concentrated HCl, until the pH is acidic. The this compound will precipitate out of the solution.
-
Isolation: Collect the purified solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Q4: I suspect my starting material, terephthalic acid, is impure. What are the common impurities in terephthalic acid and how might they affect my synthesis?
A common impurity in terephthalic acid, especially in technical grade material, is 4-carboxybenzaldehyde (4-CBA) .[4] It is a byproduct of the industrial production of terephthalic acid from the oxidation of p-xylene.[4][5]
Impact on Synthesis:
-
The aldehyde group in 4-CBA can undergo side reactions under the acidic conditions of the Fischer-Speier esterification, potentially leading to the formation of acetals or other byproducts.
-
The presence of 4-CBA can also complicate the purification of the final product.
Recommendation:
-
It is advisable to use high-purity terephthalic acid for this synthesis. If the purity is , recrystallization of the terephthalic acid from a suitable solvent, such as water, may be necessary.
Troubleshooting Guides
Guide 1: Identifying Impurities by Thin Layer Chromatography (TLC)
Objective: To quickly assess the purity of your this compound and identify the presence of common impurities.
Protocol:
-
Prepare TLC Plate: On a silica gel TLC plate, spot the following:
-
Lane 1: Terephthalic acid (starting material)
-
Lane 2: Co-spot of terephthalic acid and your crude product
-
Lane 3: Your crude product
-
Lane 4: Co-spot of diethyl terephthalate and your crude product
-
Lane 5: Diethyl terephthalate (if available)
-
-
Develop the Plate: Use a suitable mobile phase, such as a mixture of toluene, acetone, and methanol.
-
Visualize: Visualize the spots under a UV lamp.
Interpreting the Results:
-
Terephthalic Acid: Will have a very low Rf value (will not move far from the baseline) due to its high polarity.
-
This compound: Will have an intermediate Rf value.
-
Diethyl Terephthalate: Will have the highest Rf value due to its lower polarity.
Guide 2: Quantitative Analysis of Impurities by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately quantify the levels of impurities in your final product.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column[6] |
| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid)[6] |
| Detection | UV at 235 nm[7] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Expected Elution Order (from first to last):
-
Terephthalic Acid
-
This compound
-
Diethyl Terephthalate
Visualizing the Process
Fischer-Speier Esterification Workflow
Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.
Impurity Formation Pathways
References
- 1. This compound|CAS 713-57-5|Supplier [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. 4-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
Technical Support Center: Fischer Esterification of 4-Carboxybenzoic Acid
Welcome to the technical support center for the Fischer esterification of 4-carboxybenzoic acid, also known as terephthalic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reaction. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into troubleshooting common issues, ensuring your experiments are both successful and reproducible.
Understanding the Reaction: A Quick Primer
The Fischer esterification is a classic acid-catalyzed reaction that forms an ester from a carboxylic acid and an alcohol.[1][2] In the case of 4-carboxybenzoic acid, a dicarboxylic acid, the reaction can produce both a monoester and a diester, depending on the stoichiometry and reaction conditions. The reaction is an equilibrium process, meaning it is reversible.[3][4] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol or by removing the water that is formed as a byproduct.[1][3][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the Fischer esterification of 4-carboxybenzoic acid.
Issue 1: Low or No Product Yield
A low yield is the most common frustration in this synthesis. The root cause often lies in the reversible nature of the reaction.
Question: My reaction has run for several hours, but TLC analysis shows a significant amount of starting material and very little product. What's going on?
Answer: This is a classic sign that the reaction has reached equilibrium without favoring the product. Here’s a systematic approach to troubleshoot:
-
Driving the Equilibrium: The Fischer esterification is governed by Le Châtelier's principle.[5] To push the reaction forward, you must either increase the concentration of a reactant or remove a product.
-
Excess Alcohol: The most straightforward method is to use the alcohol as the solvent, creating a large molar excess that drives the reaction towards the ester.[2][3] A 10-fold excess of alcohol can significantly increase the yield.[3]
-
Water Removal: Water is a byproduct, and its presence will shift the equilibrium back to the starting materials.[1][3]
-
Dean-Stark Apparatus: For higher boiling point alcohols, a Dean-Stark trap is highly effective at removing water azeotropically with a solvent like toluene.[3][4][6]
-
Drying Agents: Molecular sieves (3Å or 4Å) can be added to the reaction mixture to absorb water as it forms.[7][8] However, their effectiveness can be limited at higher temperatures.[9]
-
-
-
Catalyst Activity:
-
Catalyst Choice: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard catalysts.[3][7] Lewis acids can also be used.[7]
-
Catalyst Concentration: While catalytic, an insufficient amount of acid will result in a slow reaction rate. A typical starting point is 1-5 mol% of the carboxylic acid.
-
Catalyst Deactivation: The water produced can locally dilute and deactivate the acid catalyst.[9] In sluggish reactions, a careful, portion-wise addition of the catalyst can sometimes help.[9]
-
-
Reaction Temperature and Time:
-
Temperature: The reaction is typically performed at the reflux temperature of the alcohol or solvent.[1][4] Ensure your heating apparatus is maintaining a consistent and appropriate temperature.
-
Time: Fischer esterifications can be slow, often requiring several hours to reach completion.[7] Monitor the reaction by TLC to determine the optimal reaction time.[10]
-
Troubleshooting Summary Table: Low Yield
| Potential Cause | Recommended Action | Scientific Rationale |
| Equilibrium Not Favoring Product | Use a large excess of the alcohol (e.g., as the solvent). | Le Châtelier's Principle: Increases reactant concentration, shifting equilibrium to the right.[3][5] |
| Remove water using a Dean-Stark trap or molecular sieves. | Le Châtelier's Principle: Removes a product, preventing the reverse reaction (hydrolysis).[3][8] | |
| Insufficient Catalysis | Ensure adequate catalyst loading (1-5 mol%). | The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the alcohol.[2][7] |
| Consider a stronger acid catalyst if the reaction is very slow. | A stronger acid will lead to a higher concentration of the protonated, activated carboxylic acid. | |
| Sub-optimal Reaction Conditions | Ensure the reaction is at a consistent reflux temperature. | Higher temperatures increase the reaction rate, allowing equilibrium to be reached faster.[1] |
| Monitor the reaction over a longer period (e.g., 8-10 hours). | The reaction is inherently slow and may require extended time to maximize conversion.[7] |
Issue 2: Formation of Monoester Instead of Diester
When working with 4-carboxybenzoic acid, selectively forming the diester is often the goal.
Question: I am trying to synthesize the dimethyl ester, but my NMR spectrum shows a mixture of the monoester and the diester. How can I favor the formation of the diester?
Answer: This is a common selectivity challenge. The second esterification is often slower than the first due to the deactivating effect of the first ester group.
-
Stoichiometry and Reagent Excess: To favor the diester, you must use at least two equivalents of the alcohol. In practice, using a large excess of the alcohol (as the solvent) is the most effective way to ensure both carboxylic acid groups react.[11]
-
Reaction Time and Temperature: The formation of the diester will likely require longer reaction times and sustained heating at reflux to overcome the higher activation energy of the second esterification. Continue to monitor the reaction by TLC until the monoester spot is minimized.
-
Driving the Equilibrium: Rigorous removal of water is crucial. Any water present will not only slow the forward reaction but can also hydrolyze the diester back to the monoester.
Issue 3: Difficult Product Purification
Isolating the pure ester from the reaction mixture can be challenging.
Question: After my work-up, I have an oily product that is difficult to crystallize, and my NMR shows impurities. What is the best way to purify my product?
Answer: Proper work-up and purification are critical for obtaining a clean product.
-
Neutralization and Extraction:
-
After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure (if volatile).
-
Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether.[4]
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted 4-carboxybenzoic acid.[4][11] Caution: This will produce CO₂ gas; vent the separatory funnel frequently.
-
Wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.[11]
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][11]
-
-
Purification Techniques:
-
Recrystallization: This is the most common method for purifying solid esters like dimethyl terephthalate.[11] Common solvents include methanol or ethanol. The key is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[11]
-
Distillation: For liquid esters, vacuum distillation can be effective at separating the product from non-volatile impurities.[12]
-
Chromatography: If recrystallization fails, column chromatography on silica gel is a reliable method for separating the ester from starting materials and byproducts. A common eluent system is a mixture of ethyl acetate and hexanes.[9]
-
Frequently Asked Questions (FAQs)
Q1: Why is sulfuric acid used as a catalyst? Can I use something else? A1: Concentrated sulfuric acid is a strong acid that effectively protonates the carboxylic acid, activating it for nucleophilic attack.[2][7] It also acts as a dehydrating agent, helping to absorb the water produced and drive the reaction forward.[1][13] Other strong acids like p-toluenesulfonic acid (p-TsOH) are also excellent choices and are sometimes preferred as they are solids and easier to handle.[7][8]
Q2: Can I use a tertiary alcohol in a Fischer esterification? A2: Tertiary alcohols are generally not suitable for Fischer esterification.[7] Under the strong acidic and heated conditions, they are prone to elimination (dehydration) to form alkenes.[5]
Q3: How do I monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is the best method for monitoring the reaction's progress.[10] Spot the reaction mixture alongside the starting carboxylic acid on a silica gel plate. The ester product will be less polar than the carboxylic acid and will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.[10]
Q4: My starting material, 4-carboxybenzoic acid, is not very soluble in the alcohol at room temperature. What should I do? A4: This is expected. 4-carboxybenzoic acid has limited solubility in many alcohols at room temperature. As you heat the mixture to reflux with the acid catalyst, its solubility will increase, and the reaction will proceed. Ensure you have adequate stirring to keep the solid suspended until it dissolves.
Experimental Workflow & Diagrams
Standard Protocol: Synthesis of Dimethyl 4-carboxylate (Dimethyl Terephthalate)
This protocol outlines a standard laboratory procedure for the diesterification of 4-carboxybenzoic acid.
Materials:
-
4-Carboxybenzoic acid (Terephthalic Acid)
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-carboxybenzoic acid (10.0 g, 60.2 mmol).
-
Reagent Addition: Add 100 mL of methanol. The acid will not fully dissolve.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2.0 mL) to the suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.[11]
-
Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the disappearance of the starting material by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 200 mL of a saturated aqueous NaHCO₃ solution to neutralize the acid. Do this slowly and with stirring, as CO₂ will evolve.[11]
-
If the product precipitates as a solid, collect it by vacuum filtration. Wash the solid with cold water.
-
If the product does not precipitate, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Recrystallize the crude solid from a minimal amount of hot methanol to obtain pure dimethyl terephthalate as white crystals.[11]
-
-
Characterization: Characterize the product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).[11]
Reaction Mechanism Diagram
Caption: The acid-catalyzed mechanism for Fischer esterification.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification Reaction | TCI Deutschland GmbH [tcichemicals.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. orgosolver.com [orgosolver.com]
- 9. researchgate.net [researchgate.net]
- 10. 相关内容暂不可用 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. homework.study.com [homework.study.com]
Technical Support Center: Improving the Solubility of 4-(Ethoxycarbonyl)benzoic Acid
Welcome to the technical support guide for 4-(ethoxycarbonyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound during synthesis, formulation, or screening experiments. Here, we move beyond simple solvent lists to explain the underlying principles of solubility enhancement, providing a structured, problem-solving framework to ensure your reactions proceed smoothly and efficiently.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound is a bifunctional molecule with a moderately polar carboxylic acid group and a nonpolar ethyl benzoate moiety. This dual nature is the primary source of its often-problematic solubility. It is a solid at room temperature with a relatively high melting point, indicating strong crystal lattice forces that must be overcome for dissolution. Its solubility is limited in nonpolar solvents due to the carboxylic acid group and restricted in polar protic solvents like water due to the hydrophobic aromatic ring and ethyl ester.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | |
| Molecular Weight | 194.18 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | ~170 °C | |
| General Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers and many common organic solvents. | [1][2] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in a common solvent like dichloromethane (DCM) or diethyl ether?
A: The primary reason is the polarity mismatch. While the ethyl benzoate portion of the molecule has some affinity for moderately nonpolar solvents, the carboxylic acid group can form strong intermolecular hydrogen bonds with itself. This self-association creates a stable crystal lattice that requires a solvent capable of disrupting these interactions. Solvents like DCM and ether are not polar enough and cannot act as effective hydrogen bond donors or acceptors to break down the solid structure efficiently.
Q2: I'm trying to run a reaction in an aqueous buffer, but the compound just crashes out. What's happening?
A: The large, nonpolar aromatic ring and the ethyl group make this compound poorly soluble in water.[3][4] For the compound to dissolve, the energetically favorable interactions between water molecules (a strong hydrogen-bonding network) must be disrupted to create a cavity for the solute. This is energetically unfavorable for the hydrophobic parts of your molecule. Unless the pH is high enough to deprotonate the carboxylic acid, solubility will be minimal.
Q3: Can I just heat the mixture to get it to dissolve?
A: Heating will increase the solubility of most compounds, including this one. However, this may not be a robust solution. If the reaction is run at a lower temperature or if the product's solubility differs, the starting material may precipitate out of the solution as it is consumed or as the reaction cools, leading to a non-homogeneous reaction mixture and potentially impacting yield and purity. It is often better to find a solvent system where the compound is soluble at the desired reaction temperature.
Q4: My reaction involves a strong base. How does this affect my choice of solubilizing strategy?
A: This is a critical consideration. If your reaction conditions are basic, you can use this to your advantage. The carboxylic acid will be deprotonated to form the corresponding carboxylate salt. This salt is an ionic species and will be significantly more soluble in polar solvents, including water and alcohols, than the neutral acid. However, you must be aware of the risk of saponification (hydrolysis of the ethyl ester) if conditions are too harsh (e.g., high concentration of hydroxide, high temperature, prolonged reaction time).[5][6]
Troubleshooting Guide: A Decision-Making Workflow
When encountering poor solubility, a systematic approach is more effective than random solvent screening. This workflow guides you from the simplest to the most complex solutions.
Caption: Decision workflow for troubleshooting solubility.
Step 1 & 2: Solvent & Co-Solvent Systems
The Principle: The first approach should always be to find a suitable solvent or solvent mixture. Polar aprotic solvents like DMF, DMSO, and NMP are often excellent starting points for aromatic carboxylic acids.[1] If a single solvent is not ideal for the reaction chemistry, a co-solvent system can be employed. Co-solvents work by reducing the overall polarity and dielectric constant of the primary solvent (like water), making it more favorable for non-polar solutes to dissolve.[][8][9] For organic reactions, adding a small amount of a highly polar solvent like DMSO to a less polar one like THF can disrupt the solute's crystal lattice forces and achieve solvation.
When to Use: This is the first and simplest method to try for any reaction. It is suitable for a wide range of reaction types, provided the solvents are compatible with the reagents.
Step 3: pH Adjustment (In-Situ Salt Formation)
The Principle: This is a powerful technique for ionizable molecules. This compound is a carboxylic acid and will react with a base to form an ionic carboxylate salt. This salt is dramatically more polar than the parent acid and is often highly soluble in polar solvents like water, ethanol, or methanol.[4][10] By adding a stoichiometric amount of a non-nucleophilic base, you can generate the soluble salt in situ just before adding other reagents.
When to Use: Ideal for reactions in polar solvents where the presence of a base is either required or tolerated. This includes many coupling reactions, alkylations, and nucleophilic substitutions. Caution: Be mindful of saponification. Use non-hydroxide bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate) where possible, and keep temperatures moderate to avoid hydrolysis of the ethyl ester.
Caption: Principle of solubility enhancement via pH adjustment.
Step 4: Phase-Transfer Catalysis (PTC)
The Principle: This technique is designed for reactions between two reactants that are in different, immiscible phases (e.g., an aqueous phase containing a nucleophile and an organic phase containing the substrate). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the anion (in this case, the deprotonated carboxylate). This new, lipophilic ion pair can travel across the phase boundary into the organic solvent to react.[11][12][13] This method effectively brings the reactant to the substrate without needing a single solvent that dissolves everything.
When to Use: Excellent for biphasic reactions, such as alkylating the carboxylic acid with an alkyl halide that is only soluble in a nonpolar organic solvent. The base (e.g., NaOH, K₂CO₃) can remain in the aqueous phase, minimizing side reactions like saponification in the organic phase.[14]
Step 5: Derivatization to a More Soluble Intermediate
The Principle: If solubility remains a challenge and is preventing a key reaction (e.g., amide bond formation), the carboxylic acid can be converted into a more reactive and often more soluble intermediate. The most common example is the conversion to an acid chloride.[15] Acid chlorides are highly reactive and typically more soluble in common aprotic organic solvents like DCM, THF, or toluene than their parent carboxylic acids.
When to Use: As a final resort when other methods are incompatible with the desired reaction. This is common in preparation for acylation reactions (e.g., making amides or esters). Caution: This adds a step to the synthesis. The reagents used for this conversion (e.g., thionyl chloride, oxalyl chloride) are hazardous and require careful handling.[16][17]
Detailed Experimental Protocols
Protocol 1: In-Situ Solubilization via Deprotonation
This protocol describes the solubilization of this compound in methanol for a subsequent reaction, such as an alkylation.
-
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Reaction flask with magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous methanol to the flask (aim for a final concentration of 0.1-0.5 M). A milky suspension will form.
-
While stirring vigorously, add anhydrous potassium carbonate (1.5 eq) portion-wise.
-
Stir the mixture at room temperature. Observe the suspension. Over 15-30 minutes, the solid should completely dissolve, resulting in a clear, homogeneous solution as the potassium salt is formed.
-
The solution is now ready for the addition of the next reagent (e.g., an electrophile like methyl iodide).
-
-
Validation & Notes:
-
Success: A clear, particle-free solution is obtained.
-
Troubleshooting: If the solid does not dissolve, gentle warming (to 40 °C) may be applied. Ensure the K₂CO₃ is a fine powder for maximum surface area. A stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used if K₂CO₃ is insufficient, but check for compatibility with other reagents.
-
Protocol 2: Conversion to 4-(Ethoxycarbonyl)benzoyl Chloride
This protocol details the conversion of the carboxylic acid to its more soluble and reactive acid chloride derivative.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Reaction flask with reflux condenser and gas trap (to neutralize HCl and SO₂)
-
Inert atmosphere setup
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq) and suspend it in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops) with a syringe.
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. Gas evolution (HCl, SO₂) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux (approx. 40 °C) for 1-2 hours, or until the gas evolution ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride in vacuo (a rotary evaporator with a base trap is recommended). The resulting crude acid chloride is often a solid or oil and is typically used immediately in the next step without further purification.
-
-
Validation & Notes:
-
Success: The starting solid is fully consumed. The crude product can be checked by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch for the acid chloride at a higher wavenumber).
-
Safety: This reaction must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. The off-gases are toxic and acidic.
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. scribd.com [scribd.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. longdom.org [longdom.org]
- 11. crdeepjournal.org [crdeepjournal.org]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. researchgate.net [researchgate.net]
- 17. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Minimizing Side Reactions of 4-(Ethoxycarbonyl)benzoic Acid in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for utilizing 4-(ethoxycarbonyl)benzoic acid in amide coupling reactions. As a bifunctional linker, its successful application hinges on achieving chemoselective activation of the carboxylic acid without inducing unwanted reactions at the ethyl ester moiety. This document explains the causality behind common side reactions and provides field-proven strategies to ensure high-yield, high-purity synthesis of your target molecules.
The Core Challenge: Chemoselectivity
This compound presents a classic chemoselectivity challenge. The goal is to facilitate a nucleophilic attack by an amine on the activated carboxylic acid. However, the ethyl ester group is also an electrophilic site susceptible to nucleophilic attack, particularly under the conditions required for amide bond formation. The two primary competing pathways are the desired amide formation and the undesired side reactions at the ester.
Caption: Desired vs. Undesired reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions when using this compound in amide coupling?
The two most common side reactions originate from the nucleophilic attack on the ethyl ester's carbonyl carbon.
-
Ester Hydrolysis: This occurs if water is present in the reaction, especially under basic conditions. The hydroxide ion acts as a nucleophile, attacking the ester and hydrolyzing it to a carboxylate salt, which upon workup yields 4-carboxybenzoic acid (terephthalic acid).[1][2]
-
Ester Aminolysis: The amine coupling partner can act as a nucleophile and attack the ethyl ester, forming a secondary amide. This leads to the formation of a diamide byproduct, which can be difficult to separate from the desired product. This is more likely if the amine is highly nucleophilic and unhindered.
Q2: My main side product is the diacid (terephthalic acid). What is causing the ester hydrolysis?
Ester hydrolysis is primarily caused by a combination of two factors: the presence of water and basic reaction conditions.[1]
-
Water Contamination: It is crucial to use anhydrous solvents and reagents. Water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material, and it can directly hydrolyze the ethyl ester.[3][4]
-
Base-Catalyzed Hydrolysis: Basic conditions significantly accelerate the rate of ester hydrolysis, a process known as saponification.[1][2] The choice of base and its stoichiometry are critical. While a base is necessary to deprotonate the amine's ammonium salt and neutralize acids formed during the reaction, excessive or overly strong bases can promote this side reaction.[5]
Q3: How do I choose the right coupling reagent to maximize chemoselectivity?
The choice of coupling reagent is critical as it dictates the reactivity of the activated carboxylic acid and the overall reaction conditions.[6]
| Coupling Reagent System | Key Advantages | Key Disadvantages & Mitigation Strategies |
| EDC / NHS | Cost-effective; water-soluble byproducts are easily removed during workup.[4] | O-acylisourea intermediate is unstable and prone to hydrolysis and side reactions. Mitigation: Use of N-hydroxysuccinimide (NHS) is critical to form a more stable, amine-reactive NHS ester.[4][7] Strict pH control is required.[8] |
| HATU / Base | Highly efficient, rapid reaction times (15-60 min), and effective for sterically hindered substrates.[9] Lower rates of racemization.[10] | Higher cost; can cause guanidinylation of the primary amine if pre-activation is slow or excess reagent is used.[11][12] Mitigation: Pre-activate the acid with HATU for 5-10 minutes before adding the amine.[9][13] |
| Phosphonium Reagents (PyBOP) | Excellent coupling efficiency, good solubility, and does not have the guanidinylation side-reaction of aminium reagents.[12][14] | Byproduct (HMPA for BOP, tris-pyrrolidino phosphamide for PyBOP) can be toxic and difficult to remove in solution-phase synthesis.[14] |
| CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) | Stable, crystalline solid; facilitates efficient one-pot procedures with high yields. | Requires a base like N-methylmorpholine (NMM) for activation. |
For this compound, HATU is often an excellent first choice due to its high speed and efficiency, which can minimize the time the ester group is exposed to potentially harsh conditions.[9] However, a well-optimized EDC/NHS protocol is a reliable and economical alternative.[15]
Q4: What are the optimal pH and base conditions for EDC/NHS coupling with this substrate?
For EDC/NHS couplings, a two-step pH process is highly recommended to balance the requirements of carboxyl activation and amine nucleophilicity while minimizing ester hydrolysis.[8]
-
Activation Step (pH 4.5 - 6.0): The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment.[8] A buffer like MES is suitable for this step in aqueous media.
-
Coupling Step (pH 7.2 - 8.5): After activation, the pH should be raised. This deprotonates the primary amine, making it a potent nucleophile ready to attack the NHS ester.[8] Buffers like PBS or HEPES are appropriate.
The stability of the NHS ester is highly pH-dependent; its half-life drops from hours at pH 7 to just minutes at pH 8.6.[8] Therefore, the amine should be added promptly after the activation step.
For the base in organic solvents, a non-nucleophilic, hindered amine like N,N-Diisopropylethylamine (DIPEA) is standard. Use the minimum amount necessary (typically 2-3 equivalents) to avoid excessively basic conditions that promote ester hydrolysis.[3] In cases where side reactions persist, a weaker base like N-methylmorpholine (NMM) can be beneficial.[16]
Q5: I'm still observing side products. What other reaction parameters can I optimize?
-
Temperature: Run the reaction at room temperature or cooled to 0 °C. Lower temperatures slow the rate of all reactions, but often have a greater suppressive effect on side reactions like hydrolysis.[14]
-
Order of Reagent Addition: Pre-activation is a powerful technique. Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and base in your anhydrous solvent. Allow this to stir for 5-30 minutes to form the activated ester before adding the amine.[3][13] This ensures the highly reactive species is consumed quickly by the desired nucleophile.
-
Stoichiometry: Use a slight excess of the carboxylic acid (1.1-1.2 equivalents) relative to the amine, if feasible. This can help drive the reaction to completion faster. Ensure at least 1.0 equivalent of the coupling reagent is used.[3]
Troubleshooting Guide & Workflow
This workflow provides a logical sequence of steps to diagnose and solve common issues encountered during the coupling reaction.
Caption: A step-by-step troubleshooting workflow.
Detailed Experimental Protocols
These protocols provide validated starting points for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) and with anhydrous solvents.
Protocol 1: Optimized Amide Coupling using EDC/NHS
This protocol emphasizes control over reaction conditions to minimize side reactions with this cost-effective reagent system.[15]
-
Activation of Carboxylic Acid:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM (to make a ~0.1 M solution).
-
Add N-hydroxysuccinimide (NHS) (1.2 equivalents).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
-
Amine Coupling:
-
In a separate flask, dissolve the amine (1.1 equivalents) in a minimal amount of anhydrous DMF/DCM.
-
Add the amine solution to the activated carboxylic acid mixture.
-
If the amine is used as a hydrochloride salt, add 2.2 equivalents of DIPEA. If the amine is free, add 1.2 equivalents of DIPEA.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: High-Efficiency Amide Coupling using HATU
This protocol is ideal for rapid, high-yield couplings, especially with challenging or valuable amines.[9][17]
-
Pre-activation of Carboxylic Acid:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.1 equivalents) in anhydrous DMF (to make a ~0.1 M solution).
-
Add HATU (1.1 equivalents).
-
Add DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes. A color change may be observed.
-
-
Amine Coupling:
-
Add the amine (1.0 equivalent) to the pre-activated mixture.
-
Stir the reaction at room temperature for 15-60 minutes. The reaction is often complete within 30 minutes. Monitor progress by TLC or LC-MS.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash with 5% aqueous LiCl (to help remove DMF), followed by 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Advanced Strategies: The Concept of Orthogonal Protection
For extremely complex syntheses where chemoselectivity remains elusive, an orthogonal protection strategy can be employed. This involves using a protecting group for the carboxylic acid that can be removed under conditions that do not affect the ethyl ester. For example, a silyl ester could be used, which is cleaved by fluoride sources, or a benzyl ester, which is removed by hydrogenolysis.[18][19] These methods add steps to the synthesis but provide ultimate control over which functional group reacts. This is a key principle in the synthesis of complex molecules like peptides and natural products.[20]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
- 6. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. reddit.com [reddit.com]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 19. jocpr.com [jocpr.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Thermal Stability and Decomposition of 4-(Ethoxycarbonyl)benzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(ethoxycarbonyl)benzoic acid. It provides in-depth information, troubleshooting advice, and experimental protocols related to its thermal stability and decomposition.
Introduction
This compound is an aromatic compound containing both a carboxylic acid and an ethyl ester functional group. Its thermal behavior is of critical interest in various applications, including drug development, materials science, and chemical synthesis, where it may be subjected to elevated temperatures during processing, storage, or analysis. Understanding its thermal stability, decomposition pathways, and potential degradation products is essential for ensuring product quality, safety, and experimental reproducibility.
This guide synthesizes information from studies on structurally related compounds, such as terephthalic acid, benzoic acid, and their esters, to provide a comprehensive understanding of what to expect during the thermal analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of this compound?
A1: The melting point of this compound is a key indicator of its purity. While slight variations can occur due to experimental conditions, a sharp melting endotherm is expected. Any significant deviation or broadening of the melting peak may suggest the presence of impurities.
Q2: At what temperature does this compound begin to decompose?
A2: Based on the thermal stability of related aromatic esters and carboxylic acids, the onset of decomposition for this compound is anticipated to be in the range of 200-300°C under an inert atmosphere. The presence of both the carboxylic acid and ester functionalities may influence the exact onset temperature. Aromatic esters are generally degraded by 350°C, with some exceptions.[1]
Q3: What are the likely decomposition products of this compound?
A3: The decomposition of this compound is expected to proceed through two primary pathways:
-
Decarboxylation: The carboxylic acid group can be lost as carbon dioxide (CO₂), a common thermal decomposition route for benzoic acid and its derivatives.[2] This would lead to the formation of ethyl benzoate.
-
Ester Pyrolysis: The ethyl ester group can undergo thermal elimination, typically through a β-hydride elimination mechanism, to yield ethylene and a carboxylic acid. In this case, it would lead to the formation of terephthalic acid.
Further fragmentation at higher temperatures could lead to the formation of benzene, benzoic acid, and other aromatic compounds.[3][4]
Q4: How does the experimental atmosphere (e.g., inert vs. oxidative) affect the decomposition?
A4: The atmosphere plays a crucial role. In an inert atmosphere (e.g., nitrogen or argon), decomposition will primarily follow the decarboxylation and pyrolysis pathways. In an oxidative atmosphere (e.g., air or oxygen), the decomposition will be more complex and occur at lower temperatures. Oxidative degradation will lead to the formation of a wider range of products, including carbon monoxide and other oxygenated species, and will result in a lower final residual mass.
Q5: Can this compound sublime during TGA analysis?
A5: Yes, sublimation is a possibility, especially for aromatic carboxylic acids. Terephthalic acid, a related compound, is known to sublime before it decomposes.[5] Sublimation will appear as a weight loss in the TGA curve that is not associated with a chemical decomposition. It is important to differentiate between sublimation and decomposition, which can be achieved by analyzing the evolved gases using a hyphenated technique like TGA-MS.
Troubleshooting Guide
This section addresses common issues encountered during the thermal analysis of this compound.
| Problem | Possible Causes | Solutions & Explanations |
| Unexpectedly low decomposition temperature in TGA. | 1. Presence of impurities or residual solvent. 2. Oxidative atmosphere. 3. Sample reacting with the sample pan. | 1. Ensure the sample is pure and dry. Run a preliminary TGA at a low heating rate to remove any volatile impurities. 2. Verify that the TGA is properly purged with a high-purity inert gas. Check for leaks in the system. 3. Use an inert sample pan, such as alumina or platinum. |
| Multiple weight loss steps in the TGA curve. | 1. Multi-step decomposition process. 2. Overlapping of sublimation and decomposition. 3. Presence of a mixture of compounds. | 1. This is expected. The initial step may correspond to the loss of the ethyl group, followed by decarboxylation at a higher temperature. 2. Use TGA-MS or TGA-FTIR to identify the evolved gases at each step to distinguish between sublimation and decomposition. 3. Verify the purity of the sample using techniques like HPLC or NMR. |
| Broad or distorted melting peak in DSC. | 1. Impurities in the sample. 2. Poor thermal contact between the sample and the pan. 3. Decomposition occurring during melting. | 1. Purify the sample. A broad melting range is indicative of impurities. 2. Ensure the sample is finely ground and evenly distributed at the bottom of the pan. 3. If decomposition starts near the melting point, a lower heating rate in the DSC experiment might help to separate the two events. |
| Baseline drift in TGA or DSC. | 1. Change in the heat capacity of the sample upon decomposition. 2. Buildup of residue on the TGA balance mechanism or DSC sensor. 3. Changes in purge gas flow rate. | 1. This is a normal phenomenon. The baseline after a decomposition event will be at a different level. 2. Clean the TGA furnace and balance components or the DSC sensor according to the manufacturer's instructions. 3. Ensure a constant and stable purge gas flow throughout the experiment. |
| Weight gain observed in the TGA curve. | 1. Reaction with the purge gas (e.g., oxidation in an impure inert gas). 2. Buoyancy effect. | 1. Use high-purity inert gas and check for leaks. 2. A slight weight gain at the beginning of the TGA run can be due to the buoyancy effect. This can be corrected by running a baseline with an empty pan. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder to ensure even heat distribution.
-
Accurately weigh 5-10 mg of the sample into an inert TGA crucible (alumina or platinum is recommended).
-
-
Instrument Parameters:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.
-
-
Data Collection: Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.
-
Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG curve).
-
Note the residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and identify any other thermal transitions of this compound.
Instrumentation: A standard differential scanning calorimeter.
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely powdered sample into a hermetically sealed aluminum pan. Using a sealed pan will prevent mass loss due to sublimation.
-
-
Instrument Parameters:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp from 25°C to a temperature above the expected decomposition temperature (e.g., 350°C) at a heating rate of 10°C/min.
-
(Optional) Include a cooling and a second heating cycle to observe any changes in the material's thermal behavior after the initial heating.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the melting point (Tm) as the peak temperature of the endothermic melting event.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.
-
Observe for any other endothermic or exothermic events that may correspond to other phase transitions or decomposition.
-
Expected Thermal Events
The following table summarizes the expected thermal events for this compound based on the analysis of structurally similar compounds.
| Thermal Event | Expected Temperature Range (°C) | Analytical Technique | Observations |
| Melting | 150 - 200 | DSC | Sharp endothermic peak. The exact temperature is a measure of purity. |
| Onset of Decomposition | 200 - 300 | TGA | Initial significant weight loss. |
| Ester Pyrolysis | 250 - 400 | TGA/TGA-MS | Weight loss corresponding to the loss of ethylene (C₂H₄). |
| Decarboxylation | 300 - 500 | TGA/TGA-MS | Weight loss corresponding to the loss of carbon dioxide (CO₂). |
Proposed Decomposition Pathway
The thermal decomposition of this compound likely proceeds through parallel or sequential pathways involving the loss of the ethyl group and the carboxylic acid group.
References
Technical Support Center: Mitigating Decarboxylation of 4-(Ethoxycarbonyl)benzoic Acid
<
Welcome to the technical support center for handling 4-(ethoxycarbonyl)benzoic acid in high-temperature applications. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the thermal stability of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize or prevent unwanted decarboxylation, ensuring the integrity of your reactions and products.
Understanding the Challenge: The Thermal Instability of this compound
This compound, a valuable building block in organic synthesis, is susceptible to decarboxylation at elevated temperatures. This process involves the loss of carbon dioxide (CO₂) from the carboxylic acid group, leading to the formation of ethyl benzoate. This side reaction can significantly reduce the yield of the desired product and introduce impurities that are often difficult to separate.
The propensity for decarboxylation is influenced by several factors including temperature, reaction time, the presence of catalysts, and the chemical environment (e.g., solvent, pH).[1][2] Aromatic carboxylic acids, in general, are more prone to decarboxylation than their aliphatic counterparts, and this tendency can be exacerbated by the reaction conditions required for many synthetic transformations, such as cross-coupling reactions.[2]
Frequently Asked Questions (FAQs)
Q1: At what temperature does significant decarboxylation of this compound begin?
While there is no single definitive temperature, studies on similar benzoic acid derivatives suggest that thermal decarboxylation can become a significant issue at temperatures exceeding 140-150°C, especially during prolonged heating.[3] However, the onset and rate of decarboxylation are highly dependent on the specific reaction conditions. Factors such as the solvent, the presence of metal catalysts (like copper or palladium), and the pH of the reaction mixture can lower the temperature at which decarboxylation occurs.[2][4]
Q2: I'm seeing a significant amount of ethyl benzoate in my reaction mixture. How can I confirm this is from decarboxylation?
The most common methods for identifying and quantifying ethyl benzoate as a byproduct of decarboxylation include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective technique for separating volatile compounds like ethyl benzoate and confirming its identity through its mass spectrum.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the disappearance of the starting material and the appearance of the decarboxylated product.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of ethyl benzoate in the crude reaction mixture.
Q3: Can the solvent choice influence the rate of decarboxylation?
Absolutely. The choice of solvent can play a crucial role. For instance, hydrogen-donor solvents have been shown to decrease the formation of certain byproducts in related thermal decomposition pathways of aromatic acids.[1] Aprotic polar solvents are often used in cross-coupling reactions, but their high boiling points can contribute to decarboxylation. It is essential to select a solvent with the lowest possible boiling point that still allows for an efficient reaction rate.
Q4: Are there any catalysts that are known to promote decarboxylation?
Yes, certain transition metal salts, particularly copper compounds, are known to facilitate the decarboxylation of aromatic carboxylic acids.[4][6] While palladium catalysts are essential for many cross-coupling reactions, the choice of ligand and the specific palladium precursor can influence the extent of decarboxylation.[7][8][9]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems associated with the decarboxylation of this compound.
Issue: Low Yield of Desired Product and Formation of Ethyl Benzoate
If you are experiencing a low yield of your target molecule with the concurrent formation of ethyl benzoate, consider the following troubleshooting steps:
Troubleshooting Workflow: Minimizing Decarboxylation
Caption: A stepwise approach to troubleshooting low product yield due to decarboxylation.
Detailed Steps:
-
Lower the Reaction Temperature: This is the most direct way to reduce the rate of decarboxylation. Experiment with running the reaction at the lowest temperature that still provides a reasonable reaction rate. Even a 10-20°C reduction can have a significant impact.
-
Reduce Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS.[5] Once the reaction has reached completion, work it up promptly to avoid prolonged exposure to high temperatures.
-
Ensure a Strictly Inert Atmosphere: Oxygen can sometimes promote side reactions.[10] Ensure your reaction is conducted under a robust inert atmosphere of nitrogen or argon.[10][11][12][13] This involves thoroughly degassing your solvent and using proper Schlenk line or glovebox techniques.[11]
-
Optimize the Catalyst System:
-
For Suzuki and other Cross-Coupling Reactions: The choice of palladium catalyst and ligand is critical.[7][14] Electron-rich and sterically hindered phosphine ligands can often promote the desired coupling at lower temperatures.[7] Consider screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos).[7][9] In some cases, ligand-free catalyst systems like Pd/C have been used successfully under milder conditions.[15]
-
Avoid Copper Catalysts if Possible: If your reaction chemistry allows, avoid the use of copper catalysts, which are known to promote decarboxylation.[4]
-
-
Evaluate Solvent and Base:
-
Solvent: If possible, switch to a lower-boiling point solvent. If a high-boiling point solvent is necessary, ensure the reaction time is minimized.
-
Base: The choice of base can influence the reaction.[16] Weaker bases may sometimes be sufficient and could lead to a cleaner reaction profile.
-
Issue: Difficulty in Separating the Product from Ethyl Benzoate
If you have already formed ethyl benzoate, its separation from your desired product can be challenging due to similar polarities.
Separation Strategies:
| Technique | Principle | Applicability |
| Column Chromatography | Difference in polarity | Often effective, but may require careful solvent gradient optimization. |
| Crystallization | Difference in solubility | Can be highly effective if a suitable solvent system is found that selectively crystallizes the desired product. |
| Distillation | Difference in boiling point | Only applicable if the desired product is thermally stable and has a significantly different boiling point from ethyl benzoate. |
Validated Experimental Protocols
Protocol: Monitoring Decarboxylation by HPLC
This protocol provides a general method for monitoring the progress of a reaction involving this compound and the formation of its decarboxylated byproduct.
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile/water) to a final volume of 1 mL.
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the prepared sample. The retention time of this compound will be different from that of ethyl benzoate. By integrating the peak areas, you can quantify the extent of decarboxylation over time.
Protocol: General Procedure for a Suzuki Coupling Reaction Minimizing Decarboxylation
This protocol provides a starting point for performing a Suzuki coupling reaction with this compound while minimizing the risk of decarboxylation.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable base such as K₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[17]
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.[17]
-
Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water.[17]
-
Reaction: Heat the reaction mixture to the lowest effective temperature (start with 80°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, and proceed with your standard aqueous work-up and purification.
Workflow for Suzuki Coupling
Caption: A generalized workflow for performing a Suzuki coupling reaction with minimized decarboxylation.
References
- 1. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 2. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 3. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents [patents.google.com]
- 7. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 10. What Are Inert Atmosphere Conditions? Control Chemical Reactions And Ensure Safety - Kintek Solution [kindle-tech.com]
- 11. How to create an inert atmosphere in a furnace? Ensuring optimal results for high temperature processes - Knowledge - Superb Heater [superbheating.com]
- 12. sentrotech.com [sentrotech.com]
- 13. deltechfurnaces.com [deltechfurnaces.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 16. tsapps.nist.gov [tsapps.nist.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 4-(Ethoxycarbonyl)benzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 4-(ethoxycarbonyl)benzoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are looking to move beyond bench-scale synthesis to larger, more efficient production. Here, we address common challenges and frequently asked questions, providing in-depth, scientifically grounded solutions.
Section 1: Troubleshooting Guide
This section is structured to address specific problems you might encounter during the scale-up of this compound synthesis.
Issue 1: Low Yields in Esterification of Terephthalic Acid
Q: We are attempting a Fischer esterification of terephthalic acid with ethanol to produce this compound, but our yields are significantly lower on a larger scale compared to our lab-scale experiments. What are the likely causes and how can we mitigate them?
A: Low yields during the scale-up of this esterification are a common challenge, often stemming from issues related to solubility, reaction equilibrium, and mass transfer.
Causality and Solutions:
-
Poor Solubility of Terephthalic Acid: Terephthalic acid has notoriously low solubility in most organic solvents, including ethanol.[1] This poor solubility becomes a significant rate-limiting factor at larger scales, where achieving a homogeneous reaction mixture is more difficult.
-
Solution 1: High Temperature and Pressure: Industrial processes often employ higher temperatures (225-350°C) and superatmospheric pressures (50-500 atmospheres) to increase the solubility of terephthalic acid and drive the reaction forward.[2] This, however, requires specialized high-pressure reactors.
-
Solution 2: Use of Co-solvents: While ethanol is the reactant, using a co-solvent that can better dissolve terephthalic acid can be beneficial. However, this adds complexity to downstream purification.
-
Solution 3: Phase-Transfer Catalysis (PTC): PTC can be an effective technique to overcome solubility issues in heterogeneous systems.[3] A phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of the terephthalate anion into the organic phase where it can react with ethanol.[3][4]
-
-
Reversible Reaction Equilibrium: The Fischer esterification is a reversible reaction.[5] The water generated as a byproduct can hydrolyze the ester product back to the starting materials, thus lowering the yield.
-
Solution: Water Removal: On a lab scale, a Dean-Stark apparatus is often used. For larger scales, continuous removal of water through a packed distillation column or pervaporation membrane can be employed to shift the equilibrium towards the product.
-
-
Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor mixing of the solid terephthalic acid, the liquid ethanol, and the catalyst, resulting in localized concentration gradients and reduced reaction rates.
-
Solution: Reactor Design and Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor or turbine) to maintain a well-suspended slurry. The power input for the mixer should be optimized for the scale of the reaction.[6]
-
Issue 2: Formation of Diethyl Terephthalate as a Major Byproduct
Q: During the synthesis of this compound from terephthalic acid, we are observing a significant amount of the diester, diethyl terephthalate. How can we improve the selectivity for the monoester?
A: The formation of the diester is a common selectivity challenge. Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the monoester.
Causality and Solutions:
-
Stoichiometry: Using a large excess of ethanol will inevitably drive the reaction towards the formation of the more thermodynamically stable diester.
-
Solution: Controlled Molar Ratio: Carefully control the molar ratio of terephthalic acid to ethanol. While a slight excess of ethanol is needed to drive the reaction, a large excess should be avoided. Experiment with ratios closer to 1:1 to 1.5:1 (terephthalic acid:ethanol) to maximize monoester formation.
-
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can also favor the formation of the diester.
-
Solution: Reaction Monitoring and Optimization: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[7] Stop the reaction once the optimal conversion to the monoester is achieved, before significant diester formation occurs. A lower reaction temperature, while slowing down the reaction, might also improve selectivity.
-
Issue 3: Incomplete Oxidation of p-Ethyltoluene or Ethyl p-Toluate
Q: We are synthesizing this compound via the oxidation of p-ethyltoluene (or ethyl p-toluate), but the reaction is incomplete, leaving significant amounts of starting material or intermediate aldehydes. How can we drive the reaction to completion?
A: Incomplete oxidation is often due to catalyst deactivation, insufficient oxidant, or suboptimal reaction conditions.
Causality and Solutions:
-
Catalyst Activity: In catalytic oxidations, particularly those using cobalt-manganese systems, the catalyst can lose activity over time.[7]
-
Solution: Catalyst Loading and Regeneration: Ensure the correct catalyst loading is used. If catalyst deactivation is suspected, consider adding a fresh portion of the catalyst or exploring catalyst regeneration procedures if applicable. The ratio of cobalt to manganese can also significantly impact catalytic performance.[7]
-
-
Insufficient Oxidant: The oxidizing agent (e.g., air, oxygen) may be depleted before the reaction is complete.
-
Solution: Stoichiometry and Oxidant Delivery: Ensure an adequate supply of the oxidizing agent. In the case of air or oxygen, efficient sparging and agitation are crucial for effective mass transfer into the liquid phase. For reactions under pressure, maintain the specified oxygen partial pressure.
-
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature for complete conversion.
-
Solution: Optimization Studies: Conduct optimization studies to determine the ideal reaction time and temperature for your specific scale and reactor setup. Monitor the reaction progress to identify the point of maximum conversion.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The most common industrial routes involve:
-
Mono-esterification of Terephthalic Acid: This is a direct approach but is challenged by the poor solubility of terephthalic acid and the potential for diester formation.[1]
-
Oxidation of p-Ethyltoluene followed by Esterification: p-Ethyltoluene is oxidized to terephthalic acid, which is then esterified. Alternatively, ethyl p-toluate can be synthesized first and then the methyl group is oxidized.
-
Oxidation of Ethyl p-Toluate: This involves the direct oxidation of the methyl group of ethyl p-toluate to a carboxylic acid. This route can be advantageous as the starting material is an ester.
Q2: What are the key safety considerations when scaling up the production of this compound?
A2: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: Oxidation reactions are often highly exothermic. The reduced surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient.[7] It is crucial to have robust temperature control systems, including controlled reagent addition and adequate cooling capacity.
-
Corrosive and Hazardous Reagents: Many of the reagents used, such as strong acids (e.g., sulfuric acid) and oxidizing agents, are corrosive and hazardous.[8][9][10] Appropriate personal protective equipment (PPE) must be worn, and reactions should be conducted in well-ventilated areas or closed systems.
-
Pressure Operations: Some synthesis routes operate under high pressure, which requires certified pressure reactors and adherence to strict safety protocols.[2]
-
Flammable Solvents: The use of flammable solvents like ethanol requires proper grounding of equipment to prevent static discharge and the use of explosion-proof electrical equipment.
Q3: How can we effectively purify this compound on a large scale?
A3: Large-scale purification typically involves the following steps:
-
Neutralization and Extraction: After the reaction, the mixture is often neutralized to remove acidic catalysts.[5] This is followed by extraction to separate the product from water-soluble impurities.
-
Crystallization: The crude product is then purified by crystallization from a suitable solvent.[5][11] The choice of solvent is critical for obtaining high purity and good recovery. Ethanol or ethanol-water mixtures are commonly used.[12][13]
-
Filtration and Drying: The purified crystals are isolated by filtration and then dried under vacuum to remove any residual solvent.[5]
Q4: Can you provide a general protocol for the Fischer esterification of terephthalic acid?
A4: The following is a generalized laboratory-scale protocol that can be adapted for scale-up.
Experimental Protocol: Fischer Esterification of Terephthalic Acid
Materials and Equipment:
-
Terephthalic acid
-
Ethanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Reaction vessel with overhead stirrer, condenser, and temperature probe
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
-
Crystallization vessel
-
Filtration apparatus (e.g., Nutsche filter-dryer for larger scale)
-
Vacuum oven
Procedure:
-
Reaction Setup: Charge the reaction vessel with terephthalic acid and ethanol. The molar ratio of terephthalic acid to ethanol should be optimized, but a starting point of 1:10 (by volume) is common for lab scale to ensure sufficient solvent.[5]
-
Catalyst Addition: With vigorous stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol at atmospheric pressure) and maintain this temperature with continuous stirring.[5] Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the desired conversion is reached, cool the reaction mixture. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Be cautious as this will generate carbon dioxide gas.[5]
-
Isolation:
-
If the product precipitates, it can be collected by filtration, washed with water, and then with a small amount of cold ethanol.[5]
-
If the product remains in solution, it can be extracted with a suitable organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, and dried over anhydrous sodium sulfate.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[12][13]
-
Drying: Dry the purified crystals in a vacuum oven to obtain the final product.
| Parameter | Lab Scale | Pilot/Industrial Scale | Rationale |
| Reaction Vessel | Round-bottom flask | Glass-lined or stainless steel reactor | Material compatibility and durability for larger volumes. |
| Heating | Heating mantle | Jacketed vessel with thermal fluid | Uniform and controlled heat transfer. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer (e.g., anchor, turbine) | Ensures homogeneity in larger volumes and with solids. |
| Water Removal | Dean-Stark trap | Distillation column, pervaporation | Efficient removal of byproduct to drive equilibrium. |
| Work-up | Beakers, separatory funnel | Baffled tanks, liquid-liquid extractors | Safe and efficient handling of larger quantities. |
| Isolation | Büchner funnel | Centrifuge, Nutsche filter-dryer | Efficient solid-liquid separation and drying at scale. |
Section 3: Visualizing the Process
Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis of this compound via Fischer esterification, followed by purification.
Caption: Synthesis and purification workflow for this compound.
Troubleshooting Decision Tree for Low Yield
This decision tree can help diagnose the root cause of low yields during the esterification process.
Caption: Decision tree for troubleshooting low yields in esterification.
References
- 1. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2491660A - Preparation of esters of terephthalic acid - Google Patents [patents.google.com]
- 3. biomedres.us [biomedres.us]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. US20150307435A1 - Esterification Process - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. 4-[(Ethoxycarbonyl)oxy]benzoic acid | C10H10O5 | CID 20463509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents [patents.google.com]
- 12. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-(Ethoxycarbonyl)benzoic Acid
Welcome to the technical support center for the purification of 4-(ethoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and success of your experiments.
Introduction
This compound, also known as mono-ethyl terephthalate, is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and advanced materials. Achieving high purity of this compound is critical for the success of subsequent reactions and the quality of the final product. This guide will walk you through the most common purification method, recrystallization, and provide solutions to frequently encountered problems.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. The synthesis of this compound typically starts from either terephthalic acid or a derivative of 4-formylbenzoic acid.
-
From Terephthalic Acid: The primary impurities are unreacted terephthalic acid and the diester byproduct, diethyl terephthalate.
-
From 4-Formylbenzoic Acid Derivatives: Impurities may include the starting aldehyde if the oxidation is incomplete, or byproducts from side reactions involving the aldehyde functional group.
A common impurity regardless of the synthetic route is terephthalic acid, formed by the hydrolysis of the ester group.
Troubleshooting Guide: Recrystallization
Recrystallization is the most common and cost-effective method for purifying this compound. It leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Q1: My compound "oils out" instead of forming crystals during cooling. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is a common issue when the solution is supersaturated or cools too quickly.
-
Causality: The high concentration of the solute in the hot solvent leads to a rapid decrease in solubility upon cooling, causing it to separate as a liquid before it has a chance to form an ordered crystal lattice.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a beaker or glass wool. This provides sufficient time for proper crystal nucleation and growth.
-
Solvent System Modification: If the problem persists, consider using a mixed solvent system. For instance, if you are using ethanol, adding a small amount of a co-solvent in which the compound is less soluble (like water) can sometimes promote crystallization.
-
Q2: I have a very low recovery of my purified product. How can I improve the yield?
A2: Low recovery is a frequent challenge in recrystallization and can be attributed to several factors.
-
Causality:
-
Using too much solvent: The most common reason for low recovery is dissolving the compound in an excessive amount of solvent. This keeps a significant portion of the product in solution even at low temperatures.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper or in the funnel.
-
Incomplete precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.
-
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture.
-
Preheat the Filtration Apparatus: Before hot filtration, preheat the funnel and receiving flask with hot solvent vapor or by placing them in a warm oven. This will prevent premature crystallization.
-
Adequate Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to ensure maximum precipitation of the product.
-
Concentrate the Mother Liquor: If you suspect significant product loss in the filtrate (mother liquor), you can try to recover more product by evaporating some of the solvent and cooling the concentrated solution again. Be aware that the purity of this second crop of crystals may be lower.
-
Q3: The melting point of my recrystallized product is still broad and lower than the literature value (around 170°C). What went wrong?
A3: A broad and depressed melting point is a classic indicator of an impure compound.[1]
-
Causality:
-
Ineffective impurity removal: The chosen recrystallization solvent may not be optimal, leading to co-crystallization of impurities with the product.
-
Incomplete drying: Residual solvent can act as an impurity and depress the melting point.
-
-
Solutions:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For this compound, an ethanol/water mixture is often a good starting point. You may need to experimentally determine the optimal solvent or solvent ratio.
-
Perform a Second Recrystallization: If the purity is still not satisfactory, a second recrystallization can be performed.
-
Thorough Drying: Ensure the crystals are completely dry by using a vacuum oven or leaving them under high vacuum for an extended period.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one that readily dissolves the target compound at elevated temperatures but not at room temperature, while impurities remain soluble at all temperatures. For this compound, a mixed solvent system of ethanol and water is often effective. The procedure involves dissolving the crude solid in a minimal amount of hot ethanol and then adding hot water dropwise until the solution becomes slightly cloudy (the cloud point). A small amount of hot ethanol is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q2: How can I assess the purity of my final product?
A2: Several analytical techniques can be used to determine the purity of your this compound:
-
Melting Point Analysis: A sharp melting point close to the literature value (approximately 169.9°C) is a good indicator of high purity.[1]
-
Thin-Layer Chromatography (TLC): TLC can be used to visualize the number of components in your sample. A pure compound should ideally show a single spot. A common mobile phase for benzoic acid derivatives is a mixture of hexane and ethyl acetate. The carboxylic acid group will make the compound quite polar, so a higher proportion of ethyl acetate will likely be needed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure and assessing the purity of your compound. The presence of peaks corresponding to impurities (e.g., terephthalic acid or the starting materials) can be readily detected.
Q3: Can I use a method other than recrystallization to purify this compound?
A3: Yes, other purification methods can be employed, especially in cases where recrystallization is ineffective or for very small-scale purifications.
-
Column Chromatography: Silica gel column chromatography can be an effective method for separating this compound from less polar impurities like diethyl terephthalate or more polar impurities like terephthalic acid. A gradient of hexane and ethyl acetate is a typical eluent system.
-
Acid-Base Extraction: This technique can be useful for removing neutral or basic impurities. The crude product can be dissolved in an organic solvent (like ethyl acetate) and washed with a basic aqueous solution (e.g., sodium bicarbonate). The this compound will be deprotonated and move into the aqueous layer as its carboxylate salt. The aqueous layer can then be separated, acidified (with HCl), and the purified product will precipitate out and can be collected by filtration.
Experimental Protocols
Detailed Recrystallization Protocol for this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Place a stir bar in the flask and add a minimal amount of ethanol. Heat the mixture on a hot plate with stirring. Add more hot ethanol in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Preheat the filter funnel and receiving flask with hot solvent to prevent premature crystallization.
-
Crystallization: To the hot, clear filtrate, add hot water dropwise with swirling until the solution remains faintly cloudy. Add a few drops of hot ethanol to redissolve the cloudiness.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Melting Point | ~169.9 °C | [1] |
| Appearance | White solid | [1] |
Visualizations
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Purification of 4-(Ethoxycarbonyl)benzoic Acid
Welcome to the technical support center for the purification of 4-(ethoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing the common diacid impurity, terephthalic acid, from their reaction mixtures. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols grounded in chemical principles to ensure you achieve the desired purity for your compound.
Frequently Asked Questions (FAQs)
Q1: Why is terephthalic acid the most common impurity in the synthesis of this compound?
Terephthalic acid is a persistent impurity for two primary reasons related to the common synthesis routes:
-
Incomplete Esterification: this compound is often synthesized via the mono-esterification of terephthalic acid. If the reaction does not go to completion, unreacted terephthalic acid will remain in the crude product.
-
Saponification/Hydrolysis: It can also be prepared by the partial hydrolysis of diethyl terephthalate. If the reaction is not carefully controlled, over-hydrolysis can occur, yielding the unwanted diacid. Similarly, during workup or purification under non-neutral pH conditions, the desired monoester can be hydrolyzed back to terephthalic acid.
Q2: What are the key physicochemical differences between this compound and terephthalic acid that I can exploit for separation?
The separation of these two compounds is feasible due to significant differences in their acidity and solubility profiles. Terephthalic acid is a dicarboxylic acid, making it significantly more polar and acidic (pKa1 ≈ 3.5) than the monoester product, which has only one carboxylic acid group (pKa ≈ 4.2-4.4).[1][2] This difference in acidity is the cornerstone of the highly effective acid-base extraction method. Furthermore, their solubility in various solvents differs substantially, which can be leveraged during recrystallization.
Q3: Which purification method is the most suitable for my needs?
The optimal method depends on your experimental scale, required purity, and available resources.
-
Acid-Base Extraction: Ideal for large-scale, bulk purification. It is fast, economical, and effectively removes the majority of the diacid impurity.
-
Recrystallization: A powerful technique for achieving high purity, especially after an initial bulk purification. Its success is highly dependent on selecting the correct solvent system.
-
Column Chromatography: Best suited for small-scale applications where very high purity (>99.5%) is essential. It is more time-consuming and requires more resources (solvents, silica gel) than the other methods.[3]
Q4: How can I reliably assess the purity of my this compound after purification?
A combination of methods is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively check for the presence of the terephthalic acid impurity, which will have a much lower Rf value (more polar) than the monoester product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A well-developed HPLC method can baseline-separate the product from the diacid impurity and other minor byproducts.[4][5]
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. The presence of impurities typically causes a depression and broadening of the melting point.[6][7] The literature melting point for this compound is approximately 170°C.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure and detect impurities. The aromatic protons of the impurity will have a slightly different chemical shift compared to the product.
Troubleshooting Guide 1: Selective Acid-Base Extraction
This method leverages the pKa difference to selectively move the more acidic terephthalic acid impurity into an aqueous basic solution, leaving the desired monoester in the organic phase.
Core Principle: The Power of pKa
The first acidic proton of terephthalic acid (pKa1 ≈ 3.5) is significantly more acidic than the single carboxylic proton of this compound (pKa ≈ 4.3).[1] A weak base, such as sodium bicarbonate (NaHCO₃), creates an aqueous solution with a pH of about 8. The conjugate acid of bicarbonate is carbonic acid (H₂CO₃), which has a pKa of ~6.4. This pH is high enough to deprotonate the highly acidic terephthalic acid, forming the water-soluble disodium terephthalate salt, but is not sufficiently basic to significantly deprotonate the less acidic monoester, which remains in the organic layer.[9][10]
Workflow: Acid-Base Extraction
Caption: Workflow for purification by acid-base extraction.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture of this compound containing the terephthalic acid impurity in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release the CO₂ gas that evolves.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the terephthalate salt impurity.
-
Repeat Extraction: For optimal removal, repeat the extraction (steps 3-4) with fresh NaHCO₃ solution two more times.
-
Brine Wash: Wash the remaining organic layer with an equal volume of saturated aqueous sodium chloride (brine). This step helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.[11]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Troubleshooting Q&A
-
Q: An insoluble white solid formed at the interface between the two layers. What is it?
-
A: This is likely the monosodium salt of your desired product, this compound. It can happen if the concentration of your product in the organic layer is too high, or if the aqueous base is too concentrated. Solution: Dilute the mixture with more organic solvent and a small amount of water to redissolve the precipitate before continuing the separation.
-
-
Q: My yield is very low after the procedure. What went wrong?
-
A: Significant product loss could be due to two main reasons: 1) Ester Hydrolysis: Prolonged contact with the basic aqueous solution, especially if a stronger base like NaOH was used by mistake, can hydrolyze your ester product back to terephthalic acid, which is then extracted. Always use a weak base like NaHCO₃. 2) Incomplete Separation: The monoester has some slight solubility in the basic aqueous phase. Solution: Minimize the extraction time and avoid using an excessive amount of bicarbonate solution. To recover any lost product, you can acidify the combined aqueous layers with concentrated HCl (in a fume hood) and see if any solid precipitates. This precipitate would be a mixture of terephthalic acid and some of your desired product.
-
-
Q: My final product is still contaminated with terephthalic acid. How can I improve the purity?
-
A: This indicates an incomplete extraction. Solution: Increase the number of extractions with the bicarbonate solution (e.g., from 2 to 3 or 4). Ensure you are shaking the separatory funnel vigorously and for a sufficient amount of time (at least 1 minute) to allow for complete partitioning between the phases.
-
Troubleshooting Guide 2: Purification by Recrystallization
This technique relies on the solubility difference between the desired monoester and the diacid impurity in a chosen solvent at different temperatures.[12][13]
Core Principle: Differential Solubility
The ideal recrystallization solvent will dissolve the this compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Crucially, the terephthalic acid impurity should either be insoluble in the hot solvent (allowing it to be removed by hot filtration) or remain soluble in the cold solvent after the desired product has crystallized. Given terephthalic acid's general insolubility, the former approach is often more effective.[14][15]
Physicochemical Data for Method Development
| Property | This compound | Terephthalic Acid (Impurity) | Rationale for Separation |
| Molecular Weight | 194.19 g/mol [16] | 166.13 g/mol [1] | --- |
| Melting Point | ~170 °C[8] | Sublimes >400 °C[14] | Purity check via melting point depression. |
| pKa | ~4.3 (estimated) | pKa1 ≈ 3.54, pKa2 ≈ 4.46[1] | Key for acid-base extraction. |
| Solubility | More soluble in organic solvents | Poorly soluble in water & most organic solvents; soluble in DMF, DMSO, and alkali.[14][17] | Key for recrystallization and extraction. |
Detailed Protocol: Recrystallization from an Ethanol/Water System
-
Solvent Preparation: Prepare a mixed solvent system of ethanol and water.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point.
-
Hot Filtration (Optional but Recommended): If you observe that a portion of the solid does not dissolve even with additional hot ethanol, this is likely the highly insoluble terephthalic acid impurity.[14] Perform a hot gravity filtration to remove this insoluble material. This must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.[7]
-
Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[13]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Troubleshooting Q&A
-
Q: My compound “oiled out” instead of forming crystals. What should I do?
-
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated to a high degree. Solution: Re-heat the solution to dissolve the oil. Add slightly more of the good solvent (ethanol in this case) to reduce the saturation level, and then allow it to cool even more slowly. Scratching the inside of the flask with a glass rod at the solution's surface can help induce nucleation.
-
-
Q: No crystals are forming, even after cooling in an ice bath.
-
A: This is a classic sign that too much solvent was added during the dissolution step. The solution is not saturated enough for crystals to form. Solution: Gently heat the solution to evaporate some of the solvent. Continue until you see crystal formation at the edges of the liquid surface, then allow it to cool again. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.[12]
-
-
Q: The recovery from recrystallization is very low.
-
A: This could be due to several factors: using too much solvent (as above), cooling too quickly (which traps the product in the mother liquor), or washing the final crystals with a solvent that was not ice-cold. Solution: Ensure you are using the minimum amount of hot solvent for dissolution. Always wash the collected crystals with an ice-cold solvent to prevent them from redissolving.
-
References
- 1. Terephthalic Acid | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Micellar liquid chromatography of terephthalic acid impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of isophthalic acid in polyethylene glycol terephthalate fiber by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 14. Terephthalic_acid [chemeurope.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. This compound | 713-57-5 [sigmaaldrich.com]
- 17. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for 4-(ethoxycarbonyl)benzoic acid esterification
<Technical Support Center: Optimizing Reaction Conditions for 4-(Ethoxycarbonyl)benzoic Acid Esterification >
Welcome to the technical support center for the esterification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can confidently troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the esterification of this compound?
A1: The esterification of this compound is a classic example of a Fischer-Speier esterification.[1] This is a reversible, acid-catalyzed reaction where a carboxylic acid reacts with an alcohol to form an ester and water.[2][3] The equilibrium nature of this reaction is a critical factor to consider for optimization, as the presence of water can drive the reaction backward, reducing the yield of the desired ester.[4][5][6]
Q2: Which acid catalysts are most effective for this reaction?
A2: Strong mineral acids are typically used as catalysts. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common and effective choices.[1][2][4] Sulfuric acid also acts as a dehydrating agent, helping to shift the equilibrium towards the product.[7] For substrates that may be sensitive to strong acids, milder catalysts or alternative esterification methods like the Steglich esterification might be considered.[1]
Q3: How can I drive the reaction to completion and maximize my yield?
A3: To maximize the yield, you need to shift the reaction equilibrium to the right, favoring the formation of the ester.[6][8] There are two primary strategies for this:
-
Use of Excess Alcohol: Employing the alcohol reactant as the solvent ensures it is in large excess, which, according to Le Chatelier's principle, pushes the equilibrium towards the products.[2][4][9]
-
Removal of Water: Actively removing water as it is formed is a highly effective method. This can be achieved by using a Dean-Stark apparatus, which azeotropically removes water with a suitable solvent like toluene, or by adding a drying agent such as molecular sieves to the reaction mixture.[1][10][11][12]
Q4: Can I monitor the progress of the reaction?
A4: Yes, monitoring the reaction is crucial for optimization. Thin-Layer Chromatography (TLC) is a simple and effective method to track the consumption of the starting carboxylic acid and the formation of the ester product.[11] For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or in-line spectroscopic methods like Mid-Infrared (MIR) spectrometry can be employed.[13][14][15][16]
Troubleshooting Guides
This section addresses specific issues you might encounter during the esterification of this compound and provides actionable solutions based on chemical principles.
Issue 1: Low or No Product Yield
Q: My reaction has run for the recommended time, but TLC analysis shows a significant amount of unreacted this compound. What are the likely causes?
A: Several factors can lead to incomplete conversion in a Fischer esterification. The most common culprits are:
-
Equilibrium Limitations: As a reversible reaction, the presence of the water byproduct can shift the equilibrium back towards the starting materials, thus lowering the ester yield.[5][6]
-
Insufficient Catalyst: An inadequate amount or inactive (e.g., hydrated) acid catalyst will result in a slow or stalled reaction.[11]
-
Presence of Water: Any initial water in the reagents (alcohol or carboxylic acid) or glassware will inhibit the forward reaction.[5]
-
Low Reaction Temperature: The reaction may not have been heated sufficiently to reach the optimal reflux temperature, leading to a slow reaction rate.[11][17]
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed long enough to reach equilibrium.[5][7]
Troubleshooting & Optimization Steps:
-
Ensure Anhydrous Conditions: Use anhydrous alcohol and thoroughly dry your glassware before starting the reaction.
-
Optimize Catalyst: Use a fresh, anhydrous acid catalyst. A typical catalytic amount is 1-5 mol% relative to the carboxylic acid.[17]
-
Increase Reactant Concentration: Using a large excess of the alcohol (e.g., using it as the solvent) can significantly improve yields.[4][11]
-
Remove Water Azeotropically: For higher yields, set up the reaction with a Dean-Stark trap and a solvent like toluene to continuously remove water as it forms.[10][12][18][19]
-
Increase Temperature & Time: Ensure the reaction is refluxing at the appropriate temperature for the alcohol used. Extend the reaction time and monitor by TLC until the starting material is consumed. Typical reaction times can range from a few hours to over 24 hours.[1][18]
Issue 2: Formation of Side Products
Q: My TLC shows the consumption of starting material, but there are multiple new spots, and my desired product spot is weak. What side reactions could be occurring?
A: While Fischer esterification is generally a clean reaction, side reactions can occur, especially under harsh conditions.
-
Dehydration of Alcohol: At high temperatures with a strong acid catalyst, the alcohol can undergo dehydration to form an ether or an alkene (for secondary/tertiary alcohols).[11]
-
Decarboxylation: Aromatic carboxylic acids can be prone to decarboxylation at very high temperatures, though this is less common under typical esterification conditions.
-
Intermolecular Condensation: It is possible, though less likely, for two molecules of the benzoic acid derivative to react, especially if there are other reactive functional groups present.
Troubleshooting & Optimization Steps:
-
Moderate Reaction Temperature: Avoid excessive heating. Maintain a gentle reflux.
-
Use a Milder Catalyst: If side reactions persist, consider using a less aggressive catalyst like p-toluenesulfonic acid instead of sulfuric acid.[1]
-
Alternative Esterification Methods: For sensitive substrates, methods that do not require strong acids and high heat, such as using dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) (Steglich esterification), may be more suitable.[20]
Issue 3: Difficulties in Product Isolation and Purification
Q: I'm having trouble isolating my product after the reaction. The work-up is messy, and I'm getting a low isolated yield.
A: A proper work-up procedure is critical for isolating a pure product with good yield.
-
Incomplete Neutralization: If the acid catalyst is not completely neutralized during the work-up, it can lead to emulsion formation during extraction or catalyze the reverse reaction (hydrolysis) if water is present.
-
Emulsion Formation: The presence of both acidic and basic components, along with the ester product, can sometimes lead to the formation of stable emulsions during aqueous extraction, making phase separation difficult.[11]
-
Product Solubility: The ester product may have some solubility in the aqueous phase, leading to loss during extraction.
Standard Work-up and Purification Protocol:
-
Cool the Reaction: Allow the reaction mixture to cool to room temperature.
-
Remove Excess Alcohol: If a large excess of a volatile alcohol was used, remove most of it using a rotary evaporator.[11]
-
Dilute and Wash: Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate or diethyl ether). Wash the organic layer sequentially with:
-
Water or saturated sodium chloride (brine) to remove the bulk of the remaining alcohol.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Caution: Add the bicarbonate solution slowly and vent the separatory funnel frequently to release CO₂ gas.[21]
-
Brine to remove any remaining aqueous base and reduce the solubility of the organic product in the aqueous layer.
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.[11][22]
-
Purify: The crude product can be purified by recrystallization or column chromatography on silica gel.[23]
Experimental Protocols & Data
Protocol 1: Standard Fischer Esterification
A general procedure for the esterification of this compound with an alcohol (e.g., ethanol).
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add a large excess of anhydrous ethanol (e.g., 10-20 eq, or enough to act as the solvent).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the reaction mixture to a gentle reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, follow the work-up and purification procedure described in "Issue 3".
Data Summary: Optimizing Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the esterification of dicarboxylic acids, which can be extrapolated to this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Catalyst | H₂SO₄ (2% w/w) | p-TsOH (5 mol%) | None | Higher conversion with catalyst[17] |
| Temperature | 80°C (Reflux) | 120°C (Reflux) | Room Temp | Increased rate at higher temp[17] |
| Alcohol Ratio | 3 eq. | 10 eq. (Solvent) | 1.1 eq. | Higher yield with excess alcohol[4] |
| Water Removal | None | Molecular Sieves | Dean-Stark | Highest yield with Dean-Stark[1][11] |
Visualizations
Fischer Esterification Mechanism
The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification.
Caption: The reaction mechanism for Fischer-Speier esterification.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving low yield issues.
Caption: A decision tree for troubleshooting low esterification yields.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 8. quora.com [quora.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 11. benchchem.com [benchchem.com]
- 12. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 13. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 14. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. | Sigma-Aldrich [sigmaaldrich.com]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. personal.tcu.edu [personal.tcu.edu]
- 22. cerritos.edu [cerritos.edu]
- 23. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining 4-(Ethoxycarbonyl)benzoic Acid Purity
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of rigorous scientific practice and regulatory compliance. In the context of 4-(ethoxycarbonyl)benzoic acid, a versatile building block in organic synthesis, ensuring its purity is paramount for the reliability and reproducibility of downstream applications. This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound, offering insights into the causality behind experimental choices and presenting self-validating protocols.
The Criticality of Purity for this compound
This compound (purity typically >98%) is a bifunctional molecule featuring both a carboxylic acid and an ester group.[1][2] This dual reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, polymers, and other fine chemicals. Impurities, which can include starting materials from synthesis (e.g., terephthalic acid, ethanol), byproducts (e.g., terephthalic acid monoethyl ester), or degradation products, can have significant consequences:
-
Inaccurate Stoichiometry: The presence of impurities can lead to incorrect molar ratios in subsequent reactions, resulting in lower yields and the formation of unintended side products.
-
Altered Pharmacological Profiles: In drug development, even minor impurities can exhibit undesirable toxicity or alter the efficacy of the active pharmaceutical ingredient (API).
-
Compromised Material Properties: For polymer applications, impurities can affect polymerization kinetics, molecular weight distribution, and the final physical properties of the material.
Therefore, the selection of an appropriate analytical method for purity determination is a critical decision, guided by the specific requirements for accuracy, precision, sensitivity, and the nature of the potential impurities.
A Comparative Overview of Analytical Techniques
This guide will explore the application of four key analytical techniques for the purity assessment of this compound:
-
High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique ideal for quantifying the main component and detecting non-volatile impurities.
-
Gas Chromatography (GC): Suited for the analysis of volatile and semi-volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that does not require a specific reference standard of the analyte.
-
Titrimetry: A classic, cost-effective method for determining the overall assay of the acidic component.
The following sections will delve into the principles, experimental protocols, and comparative performance of each of these methods.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For a moderately polar compound like this compound, reverse-phase HPLC (RP-HPLC) is the method of choice.[3] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. Nonpolar compounds are retained longer on the column, while polar compounds elute earlier. Detection is typically achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule is a strong chromophore.
Expertise in Method Development:
The choice of a C18 column is based on the hydrophobicity of this compound, providing good retention and separation from more polar impurities like terephthalic acid.[3] The mobile phase, a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid), is critical. The organic modifier (acetonitrile) controls the elution strength, while the acidic additive serves two purposes: it suppresses the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times, and it improves the peak shape.[3] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both the main compound and any less polar impurities.[3]
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or formic acid for MS compatibility).
-
This compound reference standard (of known purity).
-
Synthesized this compound sample.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A to 30% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
Sample Preparation:
-
Reference Standard: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to make a 100 µg/mL solution.
-
Sample: Prepare the synthesized sample in the same manner.
Analysis and Data Interpretation:
-
Inject the reference standard to determine its retention time and peak area.
-
Inject the sample solution.
-
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate assay, a calibration curve can be generated using multiple concentrations of the reference standard.
Caption: HPLC workflow for purity analysis.
Gas Chromatography (GC)
Principle: GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds. The sample is vaporized and injected into a heated column, where it is separated based on its boiling point and interaction with the stationary phase. A carrier gas (e.g., helium or nitrogen) facilitates the movement of the analytes through the column. Due to the low volatility of this compound, derivatization is often necessary to convert it into a more volatile and thermally stable compound. A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton into a trimethylsilyl (TMS) group.[4]
Expertise in Method Development:
The key to a successful GC analysis of this compound is the derivatization step. The choice of BSTFA is due to its high reactivity and the volatility of the resulting TMS-ester. The GC column selection is also crucial; a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good separation for a wide range of aromatic compounds. The temperature program is designed to ensure the efficient separation of the derivatized analyte from any volatile impurities and derivatization byproducts.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a capillary column, and a flame ionization detector (FID) or a mass spectrometer (MS).
-
DB-5 or equivalent capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
Reagents and Materials:
-
Dichloromethane (GC grade).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
This compound sample.
Derivatization and Sample Preparation:
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 500 µL of dichloromethane and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector Temperature (FID): 300°C.
-
MS (if used): Electron ionization at 70 eV, scanning from m/z 40 to 500.
Analysis and Data Interpretation:
-
The purity is determined by the area percent of the derivatized this compound peak relative to the total peak area.
-
The use of a mass spectrometer allows for the identification of unknown impurities by comparing their mass spectra to a library.
Caption: GC-MS workflow for purity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary ratio method of measurement, meaning it can determine the amount of a substance without the need for a reference standard of the same substance.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the purity of the analyte can be accurately determined.[6]
Expertise in Method Development:
The success of a qNMR experiment hinges on several factors. The choice of a suitable internal standard is critical; it should have a simple spectrum with at least one signal that does not overlap with any analyte signals, be chemically stable, and not react with the analyte. Maleic acid or dimethyl sulfone are often good choices. The selection of a deuterated solvent in which both the analyte and the internal standard are fully soluble is also important. To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) must be used to allow for complete relaxation of the nuclei between pulses.
Experimental Protocol: ¹H qNMR
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
NMR tubes.
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆).
-
Certified internal standard (e.g., maleic acid).
-
This compound sample.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): 30 seconds (or 5 x T1 of the slowest relaxing proton).
-
Number of Scans: 8 or more for good signal-to-noise.
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: qNMR workflow for purity analysis.
Titrimetry
Principle: Titrimetry, specifically acid-base titration, is a classic analytical method for determining the concentration of an acidic or basic substance. For this compound, the carboxylic acid group can be neutralized by a strong base, such as sodium hydroxide (NaOH), in a 1:1 stoichiometric ratio.[7][8] The endpoint of the titration, where all the acid has been neutralized, can be determined using a colorimetric indicator (e.g., phenolphthalein) or by monitoring the pH change with a potentiometer.
Expertise in Method Development:
The choice of solvent is important for the titration of a sparingly water-soluble compound like this compound. A mixture of ethanol and water is typically used to ensure complete dissolution of the analyte.[7] The sodium hydroxide titrant must be standardized against a primary standard, such as potassium hydrogen phthalate (KHP), to accurately determine its concentration. For potentiometric titration, the equivalence point is determined from the point of maximum inflection on the titration curve. This method provides a more objective endpoint determination compared to the visual color change of an indicator.
Experimental Protocol: Potentiometric Titration
Instrumentation:
-
Autotitrator or a manual burette with a pH meter and electrode.
-
Stirrer.
Reagents and Materials:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Ethanol (reagent grade).
-
Deionized water.
-
This compound sample.
Procedure:
-
Accurately weigh approximately 150 mg of the sample into a beaker.
-
Add 25 mL of ethanol to dissolve the sample, followed by 25 mL of deionized water.
-
Immerse the pH electrode and the burette tip into the solution and start stirring.
-
Titrate with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.
-
The equivalence point is the volume of NaOH at the steepest point of the titration curve (the first derivative of the curve).
Calculation:
Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 10)
Where:
-
V_NaOH = Volume of NaOH at the equivalence point (mL).
-
M_NaOH = Molarity of the standardized NaOH solution (mol/L).
-
MW_analyte = Molecular weight of this compound (194.18 g/mol ).
-
m_sample = mass of the sample (g).
Caption: Titration workflow for purity analysis.
Comparative Analysis of Methods
| Feature | HPLC | GC | qNMR | Titrimetry |
| Principle | Chromatographic Separation | Chromatographic Separation | Nuclear Magnetic Resonance | Chemical Reaction |
| Primary Use | Purity, Impurity Profiling | Volatile Impurity Analysis | Absolute Quantification, Assay | Assay (Total Acidity) |
| Reference Standard | Required (for assay) | Required (for assay) | Internal Standard (different compound) | Primary Standard (for titrant) |
| Specificity | High (separates isomers) | High (with MS) | High (structure-specific) | Low (titrates all acids) |
| Sensitivity | High (ppm levels) | Very High (ppb levels) | Moderate (mg quantities) | Low (mg quantities) |
| Sample Throughput | Moderate | Moderate to Low (derivatization) | Low | High |
| Cost | High | High | Very High | Low |
| Key Advantage | Excellent for impurity profiling | Best for volatile impurities | Absolute quantification | Simple, inexpensive |
| Key Limitation | Requires specific reference standard | Derivatization may be needed | Requires high-field NMR | Not specific for the analyte |
Conclusion and Recommendations
The choice of the most appropriate analytical method for determining the purity of this compound depends on the specific goals of the analysis.
-
For routine quality control and impurity profiling, HPLC is the recommended method due to its high resolution, sensitivity, and ability to separate a wide range of potential impurities.
-
To investigate the presence of volatile impurities, GC-MS is the ideal complementary technique, especially when coupled with mass spectrometry for definitive identification.
-
For the certification of a reference material or when a specific standard is unavailable, qNMR provides an accurate and absolute measure of purity.
-
For a rapid and cost-effective determination of the overall acidic content, titrimetry is a reliable and well-established method.
In a comprehensive quality control strategy, a combination of these methods is often employed. For instance, HPLC can be used for routine purity checks, while qNMR can be used to certify the primary reference standard, and GC-MS can be used to investigate any out-of-specification results for volatile impurities. By understanding the principles and practical considerations of each technique, researchers can make informed decisions to ensure the quality and integrity of their work.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 713-57-5|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 6. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 4-(Ethoxycarbonyl)benzoic Acid
Introduction
In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a fundamental determinant of safety, efficacy, and reproducibility. 4-(Ethoxycarbonyl)benzoic acid serves as a crucial building block in the synthesis of various organic molecules and APIs. Consequently, the ability to accurately quantify its purity and profile potential impurities is of paramount importance.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document will elucidate the rationale behind the selection of specific methods, the critical parameters that ensure data integrity, and how HPLC stands in comparison to other analytical techniques. The methodologies described herein are designed to be self-validating systems, grounded in established principles and regulatory expectations.[1]
The Primacy of HPLC for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the purity determination of non-volatile and semi-volatile organic compounds like this compound.[2] Its preeminence stems from its high resolving power, sensitivity, and quantitative accuracy. The most common and effective modality for this analyte is Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their relative hydrophobicity.
In RP-HPLC, the analyte is partitioned between a polar mobile phase and a non-polar stationary phase (typically a silica-based support chemically bonded with C18 alkyl chains).[3] this compound, being a moderately polar molecule, interacts with the C18 stationary phase. By systematically increasing the organic solvent content in the mobile phase (a technique known as gradient elution), we can precisely control the elution of the main compound and any impurities, which will have different polarities and thus different retention times.
Potential Impurities in this compound Synthesis:
A robust analytical method must be able to separate the main analyte from any potential impurities. For this compound, these may include:
-
Starting Materials: Terephthalic acid, Ethanol.
-
By-products: 4-Carboxybenzoic acid (mono-ester), Diethyl terephthalate (di-ester).
-
Degradation Products: Hydrolysis of the ester linkage back to terephthalic acid.
Recommended Experimental Protocol: Gradient RP-HPLC
This protocol represents a robust, validated method for the purity determination of this compound, designed for high resolution and specificity.
1. Instrumentation and Reagents:
-
Instrumentation: HPLC or UHPLC system equipped with a pump (binary or quaternary), autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A smaller particle size (e.g., <2 µm) can be used with a UHPLC system for faster, more efficient separations.[4]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH) (analytical grade)
-
-
Reference Standard: A well-characterized standard of this compound.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid group on the analyte and potential acidic impurities, leading to sharper, more symmetrical peaks and consistent retention times.
-
Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier that provides good peak shape and is UV transparent at lower wavelengths.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C. Rationale: Maintaining a constant column temperature ensures retention time reproducibility.
-
Detection Wavelength: 240 nm. Rationale: This wavelength provides a strong chromophoric response for the benzene ring system in the analyte.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 17.0 10 90 17.1 90 10 20.0 90 10 Rationale: A gradient elution is crucial for separating impurities with a wide range of polarities. The initial high aqueous content allows for the retention and separation of polar impurities, while the gradual increase in organic solvent elutes the main analyte and any less polar impurities within a reasonable run time.
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner and at the same concentration as the standard solution.
4. Data Analysis:
-
Inject the standard to determine the retention time of this compound.
-
Inject the sample solution.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
HPLC Analysis Workflow Diagram
Caption: Experimental workflow for HPLC purity analysis.
Trustworthiness: The Imperative of Method Validation
A protocol is only as reliable as its validation. To ensure the trustworthiness of the analytical data, the HPLC method must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[5][6][7] This process demonstrates that the method is suitable for its intended purpose.
Key Validation Parameters for an Impurity Method:
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components. | Peak purity index > 0.995; Baseline resolution (>1.5) between analyte and known impurities. |
| Linearity | To verify a proportional relationship between detector response and analyte concentration over a specified range. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | To determine the closeness of the measured value to the true value, often assessed by spike/recovery studies. | 80.0% to 120.0% recovery for impurities. |
| Precision | Repeatability: Agreement between results for replicate injections of the same sample. Intermediate Precision: Agreement between results from different analysts, on different days, or with different equipment. | Relative Standard Deviation (RSD) ≤ 10% for impurities at the quantitation limit. |
| Limit of Quantitation (LOQ) | The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10.[8] |
| Limit of Detection (LOD) | The lowest concentration of an impurity that can be detected but not necessarily quantified. | Signal-to-Noise ratio ≥ 3.[9] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, column temperature). | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Comparative Analysis of Chromatographic Approaches
While the recommended gradient RP-HPLC method is versatile, alternative chromatographic strategies exist, each with specific advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages | Best Use Case |
| Gradient RP-HPLC (Recommended) | Mobile phase composition is changed over time to elute compounds with a wide range of polarities. | Excellent resolution for complex samples, suitable for unknown impurity profiling. | Longer re-equilibration times, potential for baseline drift. | R&D, method development, and validation; analysis of samples with unknown or diverse impurities. |
| Isocratic RP-HPLC | Mobile phase composition remains constant throughout the run. | Simpler, faster run times if all peaks elute quickly, highly reproducible. | Poor resolution for compounds with very different polarities; late-eluting peaks can be broad and difficult to detect. | Routine Quality Control (QC) where the impurity profile is well-defined and all impurities are resolved from the main peak. |
| UHPLC (Ultra-High-Performance Liquid Chromatography) | Uses columns with sub-2 µm particles and instrumentation that can handle high backpressures. | Significantly faster run times (high throughput), superior resolution, and lower solvent consumption.[4] | Requires specialized, more expensive equipment; higher susceptibility to clogging from particulate matter. | High-throughput screening, QC labs with high sample loads, and when maximum resolution is required. |
Orthogonal Confirmation: Comparison with Alternative Analytical Techniques
No single analytical method is infallible. For comprehensive characterization and to satisfy regulatory scrutiny, orthogonal methods—those that rely on different physicochemical principles—should be considered.
| Technique | Principle | Advantages for Purity Analysis | Disadvantages |
| HPLC (Primary) | Chromatographic separation based on polarity. | High specificity, sensitivity, and precision for quantifying individual impurities.[1] | Requires a reference standard for each impurity for precise quantification. |
| Quantitative NMR (qNMR) | Signal integral is directly proportional to the number of nuclei. | A primary method (does not require an analyte reference standard), provides structural information, non-destructive. | Lower sensitivity than HPLC, requires a pure internal standard, potential for signal overlap, expensive. |
| Titration (Acid-Base) | Neutralization reaction between the acidic analyte and a standard base. | Simple, cost-effective, and highly accurate for bulk assay determination. | Non-specific (titrates any acidic impurity), provides no information on neutral impurities, not suitable for impurity profiling. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile impurities. | Not suitable for this compound due to its low volatility and potential for thermal degradation; requires derivatization. |
Decision Workflow for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
For the comprehensive purity analysis of this compound, a validated, gradient reversed-phase HPLC method is the undisputed industry standard. It provides the necessary specificity and sensitivity to separate and quantify the main component from process-related impurities and degradation products. While simpler methods like isocratic HPLC have a place in routine QC, and advanced techniques like UHPLC offer significant gains in throughput, the foundational principles of a well-developed gradient method remain critical. Furthermore, employing orthogonal techniques such as qNMR and titration for bulk assay provides a multi-faceted validation of material purity, ensuring the highest level of confidence for researchers, scientists, and drug development professionals.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. uspbpep.com [uspbpep.com]
- 3. usp.org [usp.org]
- 4. agilent.com [agilent.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. Chromatography [usp.org]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Comparative Guide to Quantitative NMR (qNMR) for the Assay of 4-(ethoxycarbonyl)benzoic acid
This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and traditional acid-base titration for the assay of 4-(ethoxycarbonyl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals seeking to understand the optimal analytical methodologies for quantitative analysis in a pharmaceutical setting.
The Principle of Quantitative NMR (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering a direct measurement of an analyte's concentration in a sample.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[2][3] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1][2] This makes qNMR a primary ratio method, with results traceable to the International System of Units (SI).[4]
The key advantages of qNMR include:
-
Absolute Quantification: Does not require calibration curves using the analyte of interest.[2]
-
High Precision and Accuracy: Capable of achieving high levels of accuracy and precision, with relative standard deviations typically below 1%.[5]
-
Structural Confirmation: Provides structural information about the analyte and any impurities present in a single experiment.
-
Non-destructive: The sample can be recovered and used for further analysis.[2]
-
Versatility: Applicable to a wide range of organic molecules.[2][6]
Experimental Protocol: qNMR Assay of this compound
This section details a validated protocol for the quantitative analysis of this compound using ¹H-qNMR.
Causality behind Experimental Choices
The selection of each parameter in this protocol is critical for ensuring the accuracy and reliability of the results. The choice of solvent, internal standard, and NMR acquisition parameters are all interconnected and have been optimized for the specific properties of this compound.
-
Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is chosen for its excellent ability to dissolve a wide range of organic compounds, including both the analyte and the selected internal standard.[6][7][8][9][10] Its residual proton signal at ~2.5 ppm does not interfere with the aromatic signals of the analyte or the internal standard.[6][8][9][10]
-
Internal Standard Selection: Maleic acid is selected as the internal standard. Its key advantages are:
-
Chemical Stability: It is a stable, non-volatile solid that is not expected to react with the analyte.[11]
-
Signal Separation: Its vinylic proton signal appears around 6.3 ppm in DMSO-d6, a region that is typically free of signals from aromatic compounds like this compound.[11] This ensures that the signals of the analyte and the internal standard are well-resolved, allowing for accurate integration.
-
Simple Spectrum: It exhibits a simple singlet in the ¹H NMR spectrum, which is ideal for accurate integration.[11]
-
-
Relaxation Delay (d1): A long relaxation delay (d1) of 30 seconds is employed to ensure complete T1 relaxation of all relevant protons (both analyte and internal standard). This is a critical parameter for accurate quantification, as incomplete relaxation leads to signal saturation and an underestimation of the integral area.[12] A common rule of thumb is to set d1 to at least 5 times the longest T1 relaxation time of any proton being quantified.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid (certified internal standard) into the same vial.
-
Record the exact weights of both the analyte and the internal standard.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds.
-
Number of Scans: 16 (to achieve an adequate signal-to-noise ratio).
-
Acquisition Time: At least 4 seconds.
-
-
Data Processing and Calculation:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons are suitable for quantification. For maleic acid, the vinylic proton signal is used.
-
Calculate the purity of this compound using the following equation:[11]
Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd (%)
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Experimental Workflow Diagram
Caption: Experimental workflow for qNMR purity analysis.
Comparison with Alternative Analytical Methods
While qNMR offers significant advantages, it is essential to compare its performance with other established techniques like HPLC and titration for a comprehensive understanding.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique widely used in the pharmaceutical industry for purity and impurity analysis.[1]
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[1] For quantitative analysis, the area of the analyte peak is compared to that of a reference standard of known concentration.
-
Typical HPLC Protocol for this compound:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid) and acetonitrile is typically effective for separating aromatic acids.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 230-254 nm).
-
Quantification: An external standard calibration curve is constructed by injecting known concentrations of a this compound reference standard.
-
Acid-Base Titration
Titration is a classical analytical technique for the quantification of acidic or basic substances.[13]
-
Principle: A solution of the acidic analyte (this compound) is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) to a defined endpoint, typically determined by a colorimetric indicator or a pH meter.[13]
-
Typical Titration Protocol for this compound:
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., a mixture of ethanol and water).
-
Titration: Titrate the sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) using phenolphthalein as an indicator.
-
Endpoint Determination: The endpoint is reached when the solution turns a faint, persistent pink color.
-
Calculation: The purity of the analyte is calculated based on the volume of titrant consumed, its concentration, and the initial mass of the sample.
-
Performance Comparison
The following table summarizes the key performance characteristics of qNMR, HPLC, and titration for the assay of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Acid-Base Titration |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[1] | Comparative method based on separation and detection.[1] | Volumetric analysis based on stoichiometry of a chemical reaction.[13] |
| Reference Standard | Requires a certified internal standard (not the analyte).[2] | Requires a certified reference standard of the analyte. | Requires a standardized titrant solution. |
| Accuracy | High, as it provides an absolute purity value.[3] | High, but can be influenced by the response factors of impurities.[1] | Generally good, but can be affected by interfering acidic or basic impurities. |
| Precision | Excellent, typically with low relative standard deviation (RSD).[5] | Very good, with low RSD. | Good, but can be operator-dependent. |
| Selectivity | High, based on distinct resonance signals. Can be challenging with overlapping signals. | Excellent, highly tunable through column and mobile phase selection. | Low, as it titrates all acidic or basic species present. |
| Sensitivity (LOD/LOQ) | Moderate. | High, excellent for trace impurity analysis. | Low, not suitable for trace analysis. |
| Analysis Time | Rapid (typically 10-15 minutes per sample).[10] | Moderate (can be longer with complex gradients and equilibration times). | Rapid for a single sample, but can be time-consuming for multiple samples. |
| Structural Information | Yes, provides detailed structural information. | No, provides retention time which is not a unique identifier. | No. |
| Method Development | Can be relatively straightforward, especially with a known class of compounds. | Can be complex and time-consuming, requiring optimization of multiple parameters. | Generally simple and well-established. |
Decision Logic for Method Selection
The choice of analytical method depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting the most appropriate technique.
Caption: Decision logic for selecting a purity analysis method.
Conclusion
Quantitative NMR is a highly accurate and precise primary method for the assay of this compound, offering the significant advantage of direct SI traceability without the need for an analyte-specific reference standard. While HPLC provides superior sensitivity for trace impurity profiling and titration offers a simple, low-cost option for routine quality control, qNMR stands out for its ability to provide an absolute quantitative result and simultaneous structural confirmation in a single, rapid experiment. The choice of the optimal analytical technique should be guided by the specific requirements of the analysis, including the need for traceability, sensitivity, and throughput.
References
- 1. longdom.org [longdom.org]
- 2. emerypharma.com [emerypharma.com]
- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hmdb.ca [hmdb.ca]
- 6. otsuka.co.jp [otsuka.co.jp]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ukisotope.com [ukisotope.com]
- 9. ckisotopes.com [ckisotopes.com]
- 10. otsuka.co.jp [otsuka.co.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spectroscopyasia.com [spectroscopyasia.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Comparative Guide to Metal-Organic Frameworks (MOFs) from 4-(Ethoxycarbonyl)benzoic Acid vs. 4-Carboxybenzoic Acid: Synthesis, Structure, and Performance
Introduction
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality. These crystalline materials, constructed from metal nodes and organic linkers, are designed at the molecular level for applications ranging from gas storage and separation to catalysis and drug delivery.[1][2] The choice of the organic linker is a critical determinant of the final MOF's topology and properties.[1]
This guide provides an in-depth comparison of MOFs synthesized from two closely related linkers: the ubiquitous 4-carboxybenzoic acid (also known as terephthalic acid, H2BDC), a cornerstone of MOF chemistry, and its monoester derivative, 4-(ethoxycarbonyl)benzoic acid.[3] The central question we address is how the subtle substitution of a carboxylic acid group with an ethoxycarbonyl group in the precursor molecule influences the synthesis, structure, and ultimately, the application-specific performance of the resulting MOF.
We will explore two primary synthetic outcomes. The first involves the in situ hydrolysis of the ester group during solvothermal synthesis, potentially yielding a chemically identical MOF but with different physical characteristics such as crystallinity and defect density. The second scenario considers the preservation of the ethoxycarbonyl group, resulting in a distinct, functionalized MOF with a modified pore environment. Understanding these pathways is crucial for researchers, scientists, and drug development professionals aiming to rationally design and synthesize MOFs with tailored properties.
The Two Synthetic Pathways: A Fork in the Road
The synthetic fate of the this compound linker under typical solvothermal conditions is the critical branching point that dictates the nature of the final MOF.
Pathway A: In Situ Hydrolysis to a Canonical Framework
Under the high temperatures and pressures of solvothermal synthesis, often in the presence of water, the ethoxycarbonyl group of the linker can be hydrolyzed to a carboxylate group.[4] This in situ transformation results in the formation of the same terephthalate dianion linker that is obtained from 4-carboxybenzoic acid. Consequently, the resulting MOF, for instance, the well-known UiO-66, would be structurally and chemically identical to that synthesized from the diacid linker.[5][6]
Causality Behind Experimental Choices: The use of an ester precursor, despite its potential to hydrolyze, is not a futile exercise. The rate of this hydrolysis can be a powerful tool to modulate the synthesis kinetics. By controlling the gradual release of the fully deprotonated linker, one can influence the nucleation and crystal growth processes. This can lead to MOFs with different crystal sizes, morphologies, and a varied landscape of defects, which in turn can significantly impact their performance in applications like catalysis and gas separation.[6] The use of benzoic acid, a similar monocarboxylic acid, as a modulator in UiO-66 synthesis has been shown to be an effective method for creating missing cluster defects, which can enhance properties like surface area and hydrophobicity.[6]
Caption: Pathway A: In situ hydrolysis of the ester linker.
Pathway B: Preservation of the Ester for a Functionalized Framework
Alternatively, under certain conditions, such as anhydrous solvents or lower reaction temperatures, the ethoxycarbonyl group can remain intact throughout the synthesis. In this scenario, the this compound acts as a monotopic linker, coordinating to the metal centers via its single carboxylate group. The ethoxycarbonyl group, being a poor coordinator, would then be oriented into the pores of the resulting MOF, acting as a functional group. This creates a MOF that is structurally distinct from its terephthalate counterpart.
Causality Behind Experimental Choices: This approach is a direct method of pore functionalization. The presence of ester groups within the pores can alter the framework's hydrophobicity, polarity, and steric environment. This is a deliberate strategy to fine-tune the MOF's interaction with guest molecules, which is highly relevant for selective gas adsorption, specialized catalysis, and controlling the release profile of encapsulated drugs. There are instances in the literature where carboxylic acid groups have been esterified during solvothermal synthesis, leading to functionalized MOFs.[7][8]
Caption: Pathway B: Preservation of the ester group.
Comparative Performance Analysis
The performance differences between MOFs derived from these two linkers are a direct consequence of which synthetic pathway is dominant.
Structural and Physicochemical Properties
The fundamental properties of the MOFs, such as surface area, pore volume, and stability, will diverge based on the synthetic outcome.
| Property | MOF from 4-Carboxybenzoic Acid (e.g., UiO-66) | MOF from this compound | Rationale for Difference |
| BET Surface Area (m²/g) | ~1100 - 1500[5] | Potentially similar or slightly lower | Pathway A: Similar, but defects can increase surface area. Pathway B: The bulky ethoxycarbonyl groups in the pores would reduce the accessible surface area. |
| Pore Volume (cm³/g) | ~0.5 - 0.7 | Potentially lower | Pathway A: Similar to the parent MOF. Pathway B: The volume occupied by the ester groups reduces the free pore volume. |
| Thermal Stability (°C) | High (e.g., UiO-66 is stable up to ~500°C)[5] | Likely lower | Pathway A: Identical to the parent MOF. Pathway B: The ester functional groups may have a lower decomposition temperature than the carboxylate-metal bond of the framework. |
| Chemical Stability | High (e.g., UiO-66 is stable in water and various solvents)[9] | Potentially susceptible to hydrolysis | Pathway A: Identical to the parent MOF. Pathway B: The ester groups could be hydrolyzed under acidic or basic conditions, altering the MOF's properties over time. |
Performance in Key Applications
The affinity for and capacity to store gases are highly dependent on the pore environment.
| Application | MOF from 4-Carboxybenzoic Acid | MOF from this compound | Performance Implications |
| CO₂ Adsorption | Good, can be enhanced with functional groups like amines.[5] | Potentially enhanced selectivity. | Pathway A: Defects introduced by modulated synthesis can create more open metal sites, enhancing CO₂ binding. Pathway B: The polar ester group could increase selectivity for CO₂ over non-polar gases like methane, although the total capacity might be lower due to reduced pore volume. |
| H₂ Storage | Moderate, dependent on surface area and pore volume. | Likely lower capacity. | The primary driver for H₂ storage at low temperatures is high surface area. Both defect engineering (Pathway A) and pore functionalization (Pathway B) could potentially decrease the effective surface area for H₂ adsorption compared to a pristine, high-surface-area MOF. |
The catalytic activity of a MOF is governed by the accessibility and nature of its active sites.
| Application | MOF from 4-Carboxybenzoic Acid | MOF from this compound | Performance Implications |
| Lewis Acid Catalysis | Active sites at the metal nodes. | Steric hindrance may be a factor. | Pathway A: Defect-rich MOFs can have more accessible metal sites, boosting catalytic activity. Pathway B: The ethoxycarbonyl groups could sterically hinder the approach of substrates to the active metal sites, potentially lowering activity but could also induce shape-selectivity. |
| Acid-Base Catalysis | Can be functionalized for this purpose. | The ester group itself is not typically catalytic. | Pathway B: The ester group could be post-synthetically modified to introduce catalytic functionalities. |
For biomedical applications, the interaction between the drug molecule and the MOF's pores is critical.[10][11] Zinc-based MOFs are often explored for drug delivery due to their biocompatibility.[12]
| Application | MOF from 4-Carboxybenzoic Acid | MOF from this compound | Performance Implications |
| Drug Loading Capacity | High, due to large pore volume.[12] | Potentially lower. | Pathway B: The presence of ester groups would reduce the available pore volume for drug encapsulation, likely leading to a lower loading capacity. |
| Controlled Release | Release is often diffusion-controlled or pH-triggered.[12] | Modified release profile. | Pathway B: The more hydrophobic pore environment created by the ester groups could alter the release kinetics of hydrophilic or hydrophobic drugs, potentially enabling more sustained release profiles. |
Experimental Protocols
Protocol 1: Synthesis of UiO-66 from 4-Carboxybenzoic Acid
This protocol is a representative method for synthesizing a robust, well-characterized MOF.
-
Preparation of Solutions: In a 100 mL Teflon-lined autoclave, dissolve 2.5 mmol of Zirconium(IV) chloride (ZrCl₄) and 2.5 mmol of 4-carboxybenzoic acid (terephthalic acid) in 50 mL of N,N-dimethylformamide (DMF).[5]
-
Solvothermal Reaction: Seal the autoclave and heat it in an oven at 120°C for 24 hours.
-
Cooling and Collection: Allow the autoclave to cool to room temperature. The crystalline product will have precipitated.
-
Washing: Collect the white powder by centrifugation or filtration. Wash the product thoroughly with fresh DMF three times to remove unreacted precursors.
-
Solvent Exchange: Exchange the DMF in the pores by soaking the product in ethanol for 24 hours, replacing the ethanol three times during this period.
-
Activation: Dry the product under a dynamic vacuum at a high temperature (e.g., 150°C) for 12 hours to remove the solvent molecules from the pores and activate the MOF for use.
Protocol 2: Synthesis of a MOF from this compound
This protocol outlines the synthesis with considerations for controlling the fate of the ester group.
-
Preparation of Solutions: In a 100 mL Teflon-lined autoclave, dissolve 2.5 mmol of a metal salt (e.g., Zn(NO₃)₂·6H₂O or ZrCl₄) and 2.5 mmol of this compound in 50 mL of a chosen solvent.
-
To promote hydrolysis (Pathway A): Use a solvent like DMF with the addition of a controlled amount of water (e.g., 1-5 equivalents relative to the linker).
-
To preserve the ester (Pathway B): Use a rigorously dried, anhydrous solvent and consider lower reaction temperatures (e.g., 80-100°C).
-
-
Solvothermal Reaction: Seal the autoclave and heat to the desired temperature (e.g., 80-120°C) for 24-48 hours.
-
Cooling, Collection, and Washing: Follow steps 3 and 4 from Protocol 1.
-
Activation: Activate the MOF by heating under vacuum. The activation temperature should be chosen carefully to avoid decomposition of the ester group if it has been preserved. Thermogravimetric analysis (TGA) is recommended to determine the optimal activation temperature.
Protocol 3: Brunauer-Emmett-Teller (BET) Surface Area Analysis
This is a standard technique to characterize the porosity of MOFs.
-
Sample Preparation: Accurately weigh approximately 50-100 mg of the activated MOF into a sample tube.
-
Degassing: Degas the sample under high vacuum and elevated temperature (the activation temperature determined previously) for several hours to ensure the pores are free of any adsorbed molecules.
-
Analysis: Perform nitrogen adsorption-desorption measurements at 77 K (liquid nitrogen temperature) over a range of relative pressures.
-
Data Processing: Calculate the specific surface area from the adsorption isotherm using the BET equation, typically in the relative pressure (P/P₀) range of 0.05 to 0.3.
Conclusion and Future Outlook
The choice between 4-carboxybenzoic acid and this compound as a linker precursor for MOF synthesis is a nuanced decision that offers strategic advantages for materials design. It is not merely a choice between two similar molecules but a choice between two synthetic paradigms:
-
Using 4-carboxybenzoic acid provides a direct and reliable route to well-established, highly porous frameworks.
-
Using this compound opens up possibilities for either modulating the synthesis of these same frameworks to control their physical properties (Pathway A) or for creating novel, functionalized MOFs with tailored pore environments (Pathway B).
The performance comparison reveals a trade-off: while preserving the ester group can enhance selectivity in certain applications, it often comes at the cost of reduced surface area and pore volume. Conversely, leveraging the in situ hydrolysis of the ester can be a subtle yet powerful method for defect engineering, potentially enhancing the performance of canonical MOF structures.
Future research should focus on systematically mapping the synthesis parameters (temperature, solvent, water content) that govern the reaction pathway of the ethoxycarbonyl group. This would provide a predictive framework for chemists to select the appropriate linker and conditions to achieve a desired MOF with specific properties. Furthermore, the exploration of MOFs with intact ester functionalities remains a promising, yet underexplored, avenue for developing advanced materials for selective separations and catalysis.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Research Portal [scholarscommons.fgcu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. iris.unito.it [iris.unito.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 12. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 4-(Ethoxycarbonyl)benzoic Acid and Its Isomers
For researchers, scientists, and drug development professionals, the unambiguous identification of constitutional isomers is a foundational requirement for robust chemical characterization and pharmaceutical development. This guide provides a detailed spectroscopic comparison of 4-(ethoxycarbonyl)benzoic acid and its positional isomers, 2-(ethoxycarbonyl)benzoic acid and 3-(ethoxycarbonyl)benzoic acid. By leveraging the distinct electronic and steric environments of each isomer, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer clear, differentiable fingerprints.
The seemingly subtle shift in the position of the ethoxycarbonyl group on the benzoic acid scaffold profoundly influences the molecule's symmetry and electronic distribution. These variations give rise to characteristic differences in their respective spectra, which this guide will explore in detail to facilitate their unequivocal identification.
Key Spectroscopic Distinctions at a Glance
The primary spectroscopic differences arise from the substitution pattern on the benzene ring. The para-substituted 4-isomer exhibits the highest degree of symmetry, leading to simpler NMR spectra. The ortho (2-isomer) and meta (3-isomer) substitutions result in more complex and distinct spectral patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands out as the most definitive technique for differentiating these isomers. The chemical shifts and splitting patterns of the aromatic protons are highly sensitive to the relative positions of the carboxylic acid and ethoxycarbonyl groups.
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum provides the most direct evidence for isomer identification. The para-isomer (this compound) typically shows a symmetrical pattern of two doublets, reflecting the chemical equivalence of protons on opposite sides of the ring. In contrast, the ortho and meta isomers present more complex and less symmetrical splitting patterns due to the varied electronic environments of the aromatic protons.[1]
-
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are also indicative of the substitution pattern. The number of distinct signals in the aromatic region can help determine the symmetry of the molecule. Furthermore, the electronic effects of the substituents influence the chemical shifts of the ipso, ortho, meta, and para carbons, providing another layer of differentiation.[1]
Infrared (IR) Spectroscopy: A Focus on Functional Groups and Fingerprinting
While the IR spectra of all three isomers will display the characteristic absorptions for the carboxylic acid O-H stretch (a broad band around 2500–3300 cm⁻¹) and the two carbonyl C=O stretches (one for the carboxylic acid and one for the ester, typically in the 1680-1740 cm⁻¹ region), the fingerprint region (below 1500 cm⁻¹) offers distinguishing features.[2][3]
The out-of-plane C-H bending vibrations are particularly useful for identifying the substitution pattern on the benzene ring.[1]
-
Ortho (2-) isomer: A strong band around 750 cm⁻¹.
-
Meta (3-) isomer: Bands around 800 and 750 cm⁻¹.
-
Para (4-) isomer: A characteristic band around 830 cm⁻¹.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) will show the same molecular ion peak for all three isomers due to their identical molecular formula (C₁₀H₁₀O₄) and molecular weight (194.18 g/mol ). However, the fragmentation patterns can differ based on the stability of the resulting fragments, which is influenced by the substituent positions. The relative abundances of key fragment ions can provide clues to the isomeric structure.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR analyses for the three isomers of (ethoxycarbonyl)benzoic acid.
Table 1: ¹H NMR Spectral Data (Aromatic Region)
| Isomer | Chemical Shift (ppm) and Multiplicity |
| 2-(Ethoxycarbonyl)benzoic acid | Complex multiplet |
| 3-(Ethoxycarbonyl)benzoic acid | Asymmetric and complex pattern |
| This compound | Two distinct doublets (symmetrical pattern) |
Table 2: ¹³C NMR Spectral Data (Aromatic Region)
| Isomer | Key Chemical Shifts (ppm) |
| 2-(Ethoxycarbonyl)benzoic acid | Distinct signals for all six aromatic carbons |
| 3-(Ethoxycarbonyl)benzoic acid | Distinct signals for all six aromatic carbons |
| This compound | Fewer signals due to symmetry |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | 2-Isomer | 3-Isomer | 4-Isomer |
| C-H (Aromatic Out-of-Plane Bending) | ~750 | ~800, ~750 | ~830 |
| C=O (Ester) | ~1720 | ~1720 | ~1720 |
| C=O (Carboxylic Acid) | ~1690 | ~1690 | ~1690 |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) |
Experimental Protocols
A general overview of the experimental protocols for the spectroscopic techniques is provided below.
NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the benzoic acid isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[4][5]
-
¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.[4]
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon. A sufficient number of scans and a relaxation delay of 2-5 seconds are recommended.
Infrared (IR) Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for liquid samples, a thin film can be prepared between two salt plates.
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI). Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
Visualizing the Workflow
The following diagram illustrates a logical workflow for distinguishing between the three isomers based on their spectroscopic data.
Caption: Workflow for the spectroscopic identification of (ethoxycarbonyl)benzoic acid isomers.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Structural Validation of 4-(Ethoxycarbonyl)benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural determination of a synthesized molecule is the bedrock of chemical and pharmaceutical science. It is a critical component of the Chemistry, Manufacturing, and Controls (CMC) framework that ensures the safety, identity, strength, purity, and quality of a drug substance.[1] This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of 4-(ethoxycarbonyl)benzoic acid derivatives, a class of compounds frequently encountered as intermediates and scaffolds in medicinal chemistry.
Our approach moves beyond a simple listing of techniques. We will explore the causality behind experimental choices, presenting a logical, self-validating workflow that ensures the highest degree of confidence in your results. We will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, providing not just the "how" but the critical "why" for each method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule in solution. It provides a detailed map of the carbon-hydrogen framework, making it the primary technique for confirming the successful synthesis of the target structure.
Expertise & Causality: We begin with NMR because it directly probes the covalent bonding structure. For a typical this compound derivative, ¹H NMR confirms the substitution pattern on the aromatic ring and the presence of the ethyl ester, while ¹³C NMR verifies the count of unique carbon atoms. The choice of 1D vs. 2D NMR depends on molecular complexity. For simple derivatives, 1D spectra are sufficient. For more complex structures with overlapping signals, 2D experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign proton and carbon signals.
Data Presentation: Expected NMR Signals
The following table outlines the expected chemical shifts for a representative this compound structure. Deviations from these values can indicate the presence of different substituents or an incorrect isomer.
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Aromatic (ortho to -COOH) | ~8.1-8.2 | Doublet (d) | ~130-131 |
| Aromatic (ortho to -COOEt) | ~7.9-8.0 | Doublet (d) | ~129-130 |
| Ester -CH₂- | ~4.4 | Quartet (q) | ~61-62 |
| Ester -CH₃ | ~1.4 | Triplet (t) | ~14-15 |
| Carboxylic Acid -COOH | >10 (often broad) | Singlet (s) | ~165-170 |
| Ester Carbonyl C=O | - | - | ~164-166 |
Note: Chemical shifts are highly dependent on the solvent and other substituents on the aromatic ring. Data is based on typical values for similar structures.[2][3]
Experimental Protocol: ¹H NMR Spectroscopy
This protocol ensures high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried derivative into a clean, dry vial.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; use a solvent that fully dissolves the compound and has minimal overlapping signals with the analyte.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.[3]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, well-defined peaks. This is a critical step for obtaining high-resolution data.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
-
-
Data Processing & Validation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks. The integral ratios must correspond to the number of protons in each environment, providing a self-validating check of the structure.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR structural validation.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
While NMR maps the molecular skeleton, IR spectroscopy provides rapid and definitive confirmation of the functional groups present. It is an essential, orthogonal technique that complements NMR data.
Expertise & Causality: The principle behind IR spectroscopy is that chemical bonds vibrate at specific, quantifiable frequencies. By measuring the absorption of infrared light, we can identify these vibrations and, by extension, the functional groups. For a this compound derivative, the two most important absorptions are the C=O (carbonyl) stretches. The ester and carboxylic acid carbonyls will have distinct frequencies, providing immediate evidence of their presence. The absence of a broad O-H stretch around 3000 cm⁻¹ would be a major red flag, suggesting the carboxylic acid is not present.
Data Presentation: Characteristic IR Absorptions
| Functional Group | Vibration Type | **Expected Wavenumber (cm⁻¹) ** | Appearance |
| Carboxylic Acid O-H | Stretch | 2500-3300 | Very Broad |
| Aromatic C-H | Stretch | 3000-3100 | Sharp, Medium |
| Ester C=O | Stretch | 1715-1735 | Strong, Sharp |
| Carboxylic Acid C=O | Stretch | 1680-1710 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450-1600 | Medium to Weak |
| C-O | Stretch | 1200-1300 | Strong |
Source: Data compiled from standard IR spectroscopy tables and NIST reference data.[4][5][6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR is a modern technique that requires minimal sample preparation.
-
Instrument & Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
The background spectrum of air is automatically subtracted from the sample spectrum. This is a crucial self-validating step.
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Label the significant peaks in the spectrum.
-
Compare the observed frequencies with the expected values from the table above to confirm the presence of all key functional groups.
-
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is a destructive technique that provides two vital pieces of information: the molecular weight of the compound and, through analysis of its fragmentation patterns, further structural confirmation.
Expertise & Causality: In its most common form (Electron Ionization, EI), the molecule is bombarded with high-energy electrons, knocking one electron off to form a radical cation known as the molecular ion (M⁺•).[7] The mass-to-charge ratio (m/z) of this ion gives the molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide this mass with extreme accuracy (to four or five decimal places), allowing for the unambiguous determination of the molecular formula—a powerful validation tool. The molecular ion then fragments in a predictable way, and these fragments provide pieces of the structural puzzle that must be consistent with the proposed structure.
Data Presentation: Expected Mass Spectrometry Fragments
| m/z Value | Identity | Formula | Notes |
| 194.0579 | [M]⁺• | C₁₀H₁₀O₄⁺• | Molecular Ion for the parent compound. |
| 177.0551 | [M-OH]⁺ | C₁₀H₉O₃⁺ | Loss of hydroxyl radical from the carboxylic acid. |
| 165.0546 | [M-C₂H₅]⁺ | C₈H₅O₄⁺ | Loss of the ethyl group. |
| 149.0233 | [M-OC₂H₅]⁺ | C₈H₅O₃⁺ | Loss of the ethoxy group, a very common fragment for ethyl esters. |
| 121.0284 | [M-COOC₂H₅]⁺ | C₇H₅O₂⁺ | Loss of the entire ethoxycarbonyl group. |
Note: The m/z values are calculated for the monoisotopic mass of this compound.[8]
Visualization: Key Fragmentation Pathways
Caption: Common EI-MS fragmentation pathways.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is ideal for routine analysis, providing purity information (from the LC chromatogram) and mass confirmation simultaneously.
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform a serial dilution to a final concentration of ~1-10 µg/mL in the mobile phase.
-
-
LC Separation:
-
Inject a small volume (1-5 µL) onto an appropriate HPLC column (e.g., C18).
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the target compound from any impurities.
-
-
MS Detection:
-
The column eluent is directed into the mass spectrometer source (e.g., Electrospray Ionization, ESI).
-
Acquire data in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.
-
-
Data Validation:
-
Confirm that the major peak in the chromatogram has the expected m/z for the target compound.
-
If using HRMS, verify that the measured mass is within 5 ppm of the calculated theoretical mass.
-
Single-Crystal X-ray Crystallography: The Definitive Proof
When absolute and unambiguous proof of structure is required, single-crystal X-ray crystallography is the gold standard.[9] It moves beyond connectivity to provide the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.
Expertise & Causality: This technique is employed when NMR, IR, and MS data are ambiguous or when solid-state properties like polymorphism are critical for drug development. The process involves growing a high-quality single crystal, bombarding it with X-rays, and analyzing the resulting diffraction pattern to build a 3D model of the electron density, and thus the atomic positions.[9] While powerful, it is also the most time-consuming and is contingent on the ability to grow suitable crystals.
Data Presentation: Key Crystallographic Parameters
| Parameter | Description | Typical Value/Information |
| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit. | Measured in Å and degrees. |
| Z | The number of molecules in the unit cell. | Integer value (e.g., 4) |
| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A value < 0.05 (5%) indicates a good refinement. |
Source: Parameters are standard outputs of crystallographic analysis.[9][10]
Visualization: X-ray Crystallography Workflow
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. rsc.org [rsc.org]
- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Benzoic acid, ethyl ester [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. PubChemLite - this compound (C10H10O4) [pubchemlite.lcsb.uni.lu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to the Structural Characterization of 4-(Ethoxycarbonyl)benzoic Acid and Its Analogs
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which innovation is built. The spatial arrangement of atoms dictates a compound's physical and chemical properties, influencing everything from its efficacy as a drug to its performance as a functional material. This guide provides an in-depth comparison of analytical techniques for the structural characterization of aromatic carboxylic acids, with a focus on 4-(ethoxycarbonyl)benzoic acid.
Due to the current lack of publicly available single-crystal X-ray diffraction data for this compound, this guide will utilize the closely related and structurally similar molecule, 4-ethoxybenzoic acid , as a primary case study. This substitution allows for a practical and data-supported exploration of the premier technique for structural elucidation—single-crystal X-ray diffraction—and a rigorous comparison with other powerful analytical methods. The principles and workflows discussed are directly applicable to researchers working with this compound and other similar organic molecules.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is an unparalleled technique that provides definitive, high-resolution information about the atomic arrangement within a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays scattered by a single crystal, we can map the electron density of the molecule and, from that, infer the precise positions of individual atoms, bond lengths, and bond angles.[1][2]
Causality in Experimental Design: Why SC-XRD?
For drug development professionals, understanding the exact conformation and intermolecular interactions of a molecule in its solid state is critical. These structural details govern solubility, dissolution rate, stability, and bioavailability—key parameters in formulation and efficacy. For materials scientists, the crystal packing arrangement, dictated by non-covalent interactions, determines the material's bulk properties. SC-XRD is the only technique that provides this complete, unambiguous three-dimensional picture.
Experimental Protocol: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands careful execution. Each step is designed to ensure the highest quality data, which is the foundation of a trustworthy structural model.
Part 1: Crystallization - The Art of Growing Single Crystals
The most critical and often most challenging step is obtaining a single crystal of suitable size and quality. For compounds like 4-ethoxybenzoic acid, slow evaporation is a reliable method.
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility. For many benzoic acid derivatives, ethanol, methanol, or ethyl acetate are good starting points. The goal is to create a saturated or near-saturated solution.
-
Dissolution: Gently warm the solvent and dissolve the minimum amount of 4-ethoxybenzoic acid required to achieve saturation.
-
Filtration: Hot-filter the solution through a pre-warmed funnel with filter paper to remove any insoluble impurities. This prevents these impurities from acting as nucleation sites, which would lead to the formation of many small crystals instead of a few large ones.
-
Slow Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) and leave it in a vibration-free environment. Slow evaporation of the solvent allows for the gradual formation of well-ordered crystals.[3][4][5]
-
Crystal Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor.
Workflow for Single-Crystal X-ray Diffraction
Caption: A step-by-step workflow for determining a molecular structure using single-crystal X-ray crystallography.
Part 2: Data Collection and Structure Refinement
-
Mounting: A suitable crystal is mounted on a loop and placed on the goniometer head of the diffractometer.[6]
-
Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, which sharpens the diffraction data. The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. A detector collects the diffraction pattern.
-
Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods (like direct methods) to generate an initial electron density map.
-
Structure Refinement: The atomic positions are refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the structural model.
-
Validation: The final structure is rigorously validated to ensure its chemical and crystallographic soundness.
Data Presentation: Crystallographic Data for 4-Ethoxybenzoic Acid
The following table summarizes the single-crystal X-ray diffraction data for 4-ethoxybenzoic acid, providing a quantitative snapshot of its solid-state structure.[7]
| Parameter | Value |
| Chemical Formula | C₉H₁₀O₃ |
| Formula Weight | 166.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 27.148(4) Å |
| b | 4.013(1) Å |
| c | 21.787(3) Å |
| β | 135.97(1)° |
| Volume | 1665.9(6) ų |
| Z | 8 |
| Temperature | 293 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.053 |
Data obtained from the study by Bryan, R. F., & Jenkins, J. J. (1974).[7]
This data reveals that in the solid state, molecules of 4-ethoxybenzoic acid form centrosymmetric hydrogen-bonded dimers.[7] This dimerization is a common and critical structural motif for carboxylic acids.
Alternative and Complementary Analytical Techniques
While SC-XRD provides the ultimate structural detail, other techniques offer valuable, often complementary, information and can be more practical for routine analysis or when single crystals are not available.[4][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms in a molecule.[4]
What it tells us about this compound:
-
Connectivity: Confirms the presence of the ethoxy group (-OCH₂CH₃) and the para-substituted benzene ring.
-
Structural Integrity: Verifies the overall molecular framework by analyzing chemical shifts and coupling constants.
-
Purity: Can be used to assess the purity of a sample.
Comparison with SC-XRD:
-
State of Matter: NMR analyzes molecules in solution, providing an average structure, whereas SC-XRD provides the precise structure in the solid state.
-
Information: NMR excels at confirming the covalent bonding framework but does not provide information on intermolecular interactions or crystal packing.
-
Sample Requirements: Requires a soluble sample; non-crystalline materials can be readily analyzed.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups.
What it tells us about this compound:
-
Functional Groups: Unambiguously identifies the key functional groups: the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the C=O stretch of the ester (around 1720 cm⁻¹).[10][11]
-
Hydrogen Bonding: The broadness and position of the O-H band provide strong evidence of hydrogen bonding, which is consistent with the dimeric structure observed in the solid state.[10]
Comparison with SC-XRD:
-
Information: FTIR confirms the presence of functional groups and provides evidence for intermolecular interactions like hydrogen bonding, but it cannot determine the precise 3D arrangement of atoms.
-
Speed and Cost: FTIR is a very rapid and inexpensive technique, making it ideal for routine quality control and reaction monitoring.
-
Sample Requirements: Can analyze solids, liquids, and gases with minimal sample preparation.
Thermal Analysis (DSC/TGA)
Principle:
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal events like melting point, glass transitions, and phase changes.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to study thermal stability and decomposition.[3]
What it tells us about this compound:
-
Melting Point: DSC provides a precise melting point, which is a key physical property and an indicator of purity.
-
Thermal Stability: TGA determines the temperature at which the compound begins to decompose, providing crucial information for storage and processing conditions.
-
Polymorphism: DSC can be used to identify different crystalline forms (polymorphs) if they exist, as they will typically have different melting points and enthalpies of fusion.
Comparison with SC-XRD:
-
Information: Thermal analysis provides information about the bulk thermal properties of the material, which are a consequence of the crystal structure, but it does not determine the structure itself.
-
Complementary Data: DSC and TGA data are often used in conjunction with XRD to provide a complete picture of a material's solid-state properties.
Comparative Summary of Techniques
| Technique | Information Provided | Sample Requirements | Key Advantage | Key Limitation |
| Single-Crystal XRD | Absolute 3D molecular structure, bond lengths/angles, crystal packing, intermolecular interactions | Single crystal (0.1-0.3 mm) | Unambiguous and complete structural determination | Requires high-quality single crystals |
| NMR Spectroscopy | Atomic connectivity, molecular framework in solution, purity | Soluble sample (~5-10 mg) | Excellent for structural verification in solution | Does not provide solid-state packing information |
| FTIR Spectroscopy | Presence of functional groups, evidence of hydrogen bonding | Solid or liquid (~1-2 mg) | Fast, inexpensive, and easy to use | Provides limited structural information |
| Thermal Analysis (DSC/TGA) | Melting point, thermal stability, polymorphism, decomposition profile | Solid sample (~2-5 mg) | Characterizes bulk thermal properties | Does not provide atomic-level structural data |
Logical Comparison of Analytical Techniques
Caption: A diagram comparing the primary information obtained from different analytical techniques for characterizing organic molecules.
Conclusion: An Integrated Approach to Structural Characterization
For the unambiguous determination of the three-dimensional structure of this compound or its analogs in the solid state, single-crystal X-ray diffraction is the definitive method. It provides a level of detail that is unattainable with other techniques and is essential for understanding the solid-state properties that are critical in pharmaceutical and materials science applications.
However, a comprehensive characterization strategy relies on an integrated approach. NMR and FTIR are indispensable tools for confirming the molecular identity and purity of a synthesized compound, and they are often the first analytical steps taken. Thermal analysis provides crucial data on the material's bulk properties and stability. When used in concert, these techniques provide a self-validating system, ensuring a thorough and trustworthy characterization of the target molecule. The choice of technique is ultimately guided by the specific question at hand, but for definitive proof of structure, SC-XRD remains the gold standard.
References
- 1. X-ray single-crystal diffraction | FZU [fzu.cz]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. UCSB X-Ray Analytical Facility [xray.chem.ucsb.edu]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Thermal Analysis of Benzoic Acid Derivatives
Introduction: The Critical Role of Thermal Stability in Drug Development
In the landscape of pharmaceutical sciences, the thermal stability of an active pharmaceutical ingredient (API) and its precursors is not merely a data point; it is a cornerstone of drug safety, efficacy, and shelf-life.[1][2] Benzoic acid and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the structural core of numerous drugs. Their thermal behavior—how they respond to heat—dictates everything from manufacturing process parameters and formulation strategies to storage conditions and degradation pathways.[1] Understanding these properties is essential for selecting stable candidates, preventing the formation of potentially toxic degradants, and ensuring the final drug product meets stringent regulatory standards.[2][3]
This guide provides a comprehensive comparison of the thermal properties of key benzoic acid derivatives. We will delve into the causality behind experimental choices, present detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and interpret the resulting data to provide actionable insights for researchers, scientists, and drug development professionals.
The Influence of Molecular Structure on Thermal Properties
The thermal stability of a benzoic acid derivative is profoundly influenced by the nature and position of substituents on the benzene ring.[4] These groups can alter the molecule's melting point, decomposition temperature, and the energy required for phase transitions by affecting intermolecular forces (like hydrogen bonding and π-π stacking) and the overall electron density of the aromatic system.[4]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) pull electron density away from the benzene ring. This can stabilize the carboxylate anion that may form during certain degradation pathways, often increasing the energy required to initiate decomposition.[4][5]
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or amino (-NH₂) donate electron density to the ring. While they can enhance resonance stability, they may also make the molecule more susceptible to certain thermal degradation reactions.[4]
-
Steric Effects: Bulky substituents, particularly in the ortho position, can sterically hinder intermolecular interactions or shield the molecule from heat-induced attack, which can significantly enhance thermal stability.[4] This is often referred to as the "ortho-effect," which almost universally increases the acid strength and can impact thermal behavior.[5]
The thermal decomposition of these acids often proceeds in stages, starting with phase transformations (melting), followed by the formation of intermediate products, and finally combustion or complete degradation.[6][7] A common degradation pathway for many benzoic acid derivatives under heat is decarboxylation, where the carboxylic acid group is lost as CO₂, forming benzene or a substituted benzene derivative.[8][9][10]
Comparative Thermal Data of Benzoic Acid Derivatives
The following table summarizes key thermal properties for benzoic acid and several of its common derivatives, providing a clear basis for comparison. These values are critical for predicting material behavior during processing and storage.
| Compound | Substituent | Melting Point (Tₘ) | Enthalpy of Fusion (ΔHբᵤₛ) | Decomposition Onset (Tₔ) |
| Benzoic Acid | -H | ~122 °C[11][12] | ~18.2 kJ/mol[11] | > 300 °C (in water); ~475 °C (pyrolysis)[8][10] |
| Salicylic Acid | 2-Hydroxy | ~159 °C | 23.9 kJ/mol | ~200 °C (severe degradation in water)[8][9] |
| 4-Hydroxybenzoic Acid | 4-Hydroxy | ~215 °C | 30.1 kJ/mol | Eₐ ~119 kJ/mol (higher than ortho/meta)[13] |
| Anthranilic Acid | 2-Amino | ~146 °C | 22.5 kJ/mol | ~200 °C (severe degradation in water)[8][9] |
| 4-Nitrobenzoic Acid | 4-Nitro | ~242 °C | 31.8 kJ/mol | Higher stability due to EWG |
Note: Decomposition temperatures can vary significantly based on the experimental atmosphere (e.g., inert vs. oxidative) and heating rate.
Experimental Protocols: A Self-Validating System
The following protocols for DSC and TGA are designed to produce accurate, reproducible, and verifiable data. The causality behind each step is explained to ensure a deep understanding of the methodology.
Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14] It is the gold standard for determining melting points and the energy of phase transitions (enthalpy of fusion).[15][16]
Step-by-Step Methodology:
-
Instrument Calibration:
-
Rationale: To ensure temperature and enthalpy accuracy, calibration is non-negotiable. It establishes the trustworthiness of every subsequent measurement.
-
Procedure: Calibrate the DSC instrument using certified standards like high-purity indium (Tₘ = 156.6 °C) and zinc (Tₘ = 419.5 °C). The measured onset of melting for the standard should be within ±0.5 °C of the certified value, and the enthalpy of fusion should be within ±2%.[17]
-
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical for good thermal contact and data quality. An appropriate sample mass ensures a detectable signal without causing thermal lag.[15]
-
Procedure: Accurately weigh 3-5 mg of the benzoic acid derivative into a standard aluminum DSC pan.[14] Place the lid on the pan and crimp it hermetically to prevent any loss of sample due to sublimation before melting.
-
-
Instrument Setup and Execution:
-
Rationale: A controlled nitrogen atmosphere prevents oxidative degradation of the sample, ensuring that the observed thermal events are related to physical transitions, not chemical reactions with air. The heat/cool/heat cycle is designed to erase the sample's prior thermal history, providing a clean, reproducible measurement on the second heating ramp.[18]
-
Procedure:
-
Place the prepared sample pan in the DSC cell and an empty, hermetically sealed pan as the reference.
-
Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.[18]
-
Equilibrate the cell at a temperature at least 20-30 °C below the expected melting point.
-
Program the instrument for a heat/cool/heat cycle:
-
Heat 1: Ramp the temperature at 10 °C/min to approximately 30 °C above the melting point.[15]
-
Cool: Cool the sample at 10 °C/min back to the starting temperature.
-
Heat 2: Ramp the temperature again at 10 °C/min to 30 °C above the melting point. Data from this second heating run is used for analysis.
-
-
-
-
Data Analysis:
-
Rationale: Standardized analysis ensures consistency and comparability across different samples.
-
Procedure:
-
Using the instrument's analysis software, determine the extrapolated onset temperature of the endothermic melting peak from the second heating curve. This is the melting point (Tₘ).[16]
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHբᵤₛ) in Joules per gram (J/g). Convert this to kJ/mol using the molecular weight of the compound.
-
-
Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[19][20] It is essential for determining the temperature at which a material begins to degrade and for quantifying mass loss associated with decomposition or desolvation.[3]
Step-by-Step Methodology:
-
Instrument Calibration:
-
Rationale: Mass calibration ensures the balance is accurate, while temperature calibration ensures the measured decomposition temperatures are correct.
-
Procedure: Perform a mass calibration using the instrument's internal calibration weights. Verify temperature calibration using certified magnetic standards (Curie point standards) or by observing the melting of pure metals.[17]
-
-
Sample Preparation:
-
Rationale: A larger sample mass (compared to DSC) is often used to ensure that small mass loss events are clearly detectable by the high-precision balance.
-
Procedure: Accurately weigh 5-10 mg of the benzoic acid derivative into an open TGA pan (ceramic or platinum pans are common).
-
-
Instrument Setup and Execution:
-
Rationale: The heating rate can affect the observed decomposition temperature; a standard rate of 10 °C/min provides a good balance between resolution and experiment time. The atmosphere is chosen based on the desired information—nitrogen for inert decomposition, air for oxidative stability.
-
Procedure:
-
Place the sample pan onto the TGA balance mechanism.
-
Purge the furnace with the desired gas (typically high-purity nitrogen for decomposition studies) at a flow rate of 50-100 mL/min.
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate of 10 °C/min up to a final temperature where the sample is expected to be fully decomposed (e.g., 500-600 °C).[20]
-
-
-
Data Analysis:
-
Rationale: The onset temperature marks the point where thermal degradation becomes significant. The derivative of the mass loss curve helps to precisely identify the temperature of maximum degradation rate.
-
Procedure:
-
Plot the sample mass (%) versus temperature (°C) to generate the TGA thermogram.
-
Determine the onset temperature of decomposition (Tₔ) , which is the temperature at which significant mass loss begins. This is often calculated by the software at the intersection of the baseline tangent and the tangent at the point of maximum mass loss rate.
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of mass loss.
-
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the comparative thermal analysis process, from initial sample handling to the final integrated assessment.
Caption: Experimental workflow for comparative thermal analysis.
Conclusion
The systematic thermal analysis of benzoic acid derivatives using DSC and TGA provides indispensable data for pharmaceutical development. By understanding how molecular substitutions affect melting behavior and thermal stability, scientists can make more informed decisions during lead optimization, pre-formulation, and process development. The protocols and comparative data presented in this guide offer a robust framework for obtaining high-quality, reliable results, ultimately contributing to the development of safer and more stable medicines.
References
- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 2. How TGA GMP Guidelines Help with the Stability and Shelf Life of Pharmaceuticals – Pharma GMP [pharmagmp.in]
- 3. resolvemass.ca [resolvemass.ca]
- 4. longdom.org [longdom.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ovid.com [ovid.com]
- 7. akjournals.com [akjournals.com]
- 8. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzoic acid - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. web.williams.edu [web.williams.edu]
- 16. s4science.at [s4science.at]
- 17. iitk.ac.in [iitk.ac.in]
- 18. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 19. veeprho.com [veeprho.com]
- 20. aurigaresearch.com [aurigaresearch.com]
A Senior Application Scientist's Guide to Benzoic Acid Monomers in Polymer Performance
For researchers, scientists, and professionals in drug development, the selection of monomers is a critical decision that dictates the ultimate performance of a polymer. Among the vast array of building blocks available, benzoic acid and its derivatives offer a versatile platform for designing polymers with tailored thermal, mechanical, and drug delivery characteristics. The seemingly subtle variation in the position of functional groups on the benzoic acid ring—ortho, meta, or para—can lead to profound differences in the final polymer's properties. This guide provides an in-depth technical comparison of polymers synthesized from different benzoic acid monomers, supported by experimental data and detailed protocols to empower you in your research and development endeavors.
The Decisive Role of Isomerism: How Substituent Position Shapes Polymer Architecture
The isomeric substitution on the benzoic acid monomer is a key determinant of the resulting polymer's chain geometry, packing efficiency, and intermolecular interactions. These factors, in turn, govern macroscopic properties such as thermal stability, mechanical strength, and solubility.
A critical concept to grasp is the "ortho effect," where a substituent at the ortho position relative to the carboxylic acid group can cause steric hindrance. This forces the carboxyl group to twist out of the plane of the benzene ring, which can impact polymerization and the final properties of the polymer.[1][2][3][4] In contrast, para-substituted monomers generally lead to more linear and rigid polymer chains, promoting efficient packing and strong intermolecular forces. Meta-substitution offers an intermediate between these two extremes.
Comparative Performance Analysis: A Data-Driven Look at Benzoic Acid-Based Polymers
To illustrate the impact of monomer choice, this section presents a comparative analysis of the performance of polyamides and polyesters synthesized from isomeric aminobenzoic acids and hydroxybenzoic acids.
Thermal Properties: A Tale of Three Isomers
The thermal stability of a polymer is paramount for many applications, dictating its processing window and operational temperature limits. The arrangement of functional groups on the benzoic acid monomer plays a significant role in determining the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) of the resulting polymer.
| Polymer Type | Monomer Isomer | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10) (°C) | Reference(s) |
| Aromatic Polyamide | p-Aminobenzoic Acid | ~350 | >500 | [5] |
| Aromatic Polyamide | m-Aminobenzoic Acid | 237–254 | ~400 | [6] |
| Aromatic Polyamide | o-Aminobenzoic Acid | Lower than meta and para isomers | Lower than meta and para isomers | [7] |
| Aromatic Polyester | p-Hydroxybenzoic Acid | ~350 (highly crystalline) | >450 | [6][8] |
| Aromatic Polyester | m-Hydroxybenzoic Acid | 146-190 | >450 | [9] |
| Aromatic Polyester | o-Hydroxybenzoic Acid | Lower than meta and para isomers | Lower than meta and para isomers | Inferred from steric hindrance principles |
Key Insights:
-
Para-isomers for Maximum Thermal Stability: Polymers derived from para-substituted benzoic acids consistently exhibit the highest thermal stability. The linear and rigid nature of the polymer chains allows for strong intermolecular hydrogen bonding (in polyamides) and efficient chain packing, requiring more energy to induce chain mobility (higher Tg) and to break the polymer down (higher Td).[5][10]
-
Meta-isomers for Processability: The kinked structure introduced by meta-isomers disrupts the chain packing, leading to lower glass transition temperatures and often improved solubility compared to their para-counterparts. This can be advantageous for melt processing.[6][9]
-
Ortho-isomers and Steric Hindrance: The ortho-substitution often leads to polymers with lower thermal stability due to steric hindrance that can inhibit high molecular weight polymer formation and disrupt regular chain packing.[1]
Mechanical Properties: The Balance of Strength and Flexibility
The mechanical performance of a polymer, including its tensile strength and modulus, is intrinsically linked to the monomer's structure and the resulting polymer morphology.
| Polymer Type | Monomer Isomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Reference(s) |
| Aromatic Polyamide | p-Aminobenzoic Acid based | High (e.g., Kevlar®) | High (e.g., Kevlar®) | [10] |
| Copolyester | p-Hydroxybenzoic Acid | ~10,000 psi (~69 MPa) | - | [8] |
| Copolyester | m-Hydroxybenzoic Acid | ~10,000 psi (~69 MPa) | - | [8] |
Key Insights:
-
Rigidity from Para-Substitution: The rigid, rod-like chains of polymers from para-isomers lead to high tensile strength and modulus, as seen in high-performance fibers like Kevlar®, which is based on para-substituted monomers.[10]
-
Flexibility from Meta-Substitution: The introduction of meta-linkages can increase the flexibility of the polymer chain, potentially leading to higher elongation at break, though this may come at the cost of ultimate tensile strength and modulus.[8]
Solubility: A Key to Processability
The solubility of a polymer is a critical factor for its processing, particularly for solution-based techniques like film casting and fiber spinning.
-
Para-isomers: Often exhibit poor solubility in common organic solvents due to their high crystallinity and strong intermolecular forces.[6]
-
Meta-isomers: Generally show improved solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) due to their less regular chain structure.[6][11]
-
Ortho-isomers: The irregular polymer chains resulting from ortho-isomers can further enhance solubility.[12]
Experimental Protocols: A Self-Validating Approach
To ensure scientific integrity, the following section provides detailed, step-by-step methodologies for the synthesis of representative polymers from different benzoic acid monomers. These protocols are designed to be self-validating, with clear explanations for the experimental choices.
Protocol 1: Melt Polycondensation of 4-Hydroxybenzoic Acid
This protocol describes the synthesis of a high-molecular-weight aromatic polyester from 4-hydroxybenzoic acid, a common method for producing thermotropic liquid crystalline polymers.[13][14]
Causality of Experimental Choices:
-
Acetylation: 4-hydroxybenzoic acid is first acetylated to 4-acetoxybenzoic acid. This is a crucial step because direct polymerization of 4-hydroxybenzoic acid at high temperatures can lead to decarboxylation. The acetoxy group is a better leaving group than the hydroxyl group under the reaction conditions.
-
Melt Polycondensation: This solvent-free method is preferred for its efficiency and the ability to achieve high molecular weights. The reaction is driven by the removal of the acetic acid byproduct.
-
High Temperature and Vacuum: High temperatures are required to keep the polymer in a molten state and to provide the necessary activation energy for the transesterification reaction. A vacuum is applied to effectively remove the acetic acid byproduct, shifting the equilibrium towards the formation of a high-molecular-weight polymer.
Step-by-Step Methodology:
-
Monomer Preparation: Acetylate 4-hydroxybenzoic acid by reacting it with acetic anhydride in the presence of a catalyst (e.g., sodium acetate) to form 4-acetoxybenzoic acid. Purify the monomer by recrystallization.
-
Polymerization Setup: Charge the purified 4-acetoxybenzoic acid into a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove any oxygen and moisture.
-
Heating and Melting: Gradually heat the flask in a heating mantle while stirring. The monomer will melt at around 190-200°C.
-
Polycondensation: Slowly increase the temperature to 250-300°C. Acetic acid will begin to distill off.
-
Vacuum Application: Once the initial vigorous distillation of acetic acid subsides, gradually apply a vacuum to the system to remove the remaining byproduct and drive the polymerization to completion. The viscosity of the melt will increase significantly.
-
Polymer Recovery: After 2-4 hours under vacuum, cool the reactor to room temperature under a nitrogen atmosphere. The solid polyester can then be removed and ground for characterization.
Protocol 2: Solution Polycondensation of 3-Aminobenzoic Acid
This protocol details the synthesis of an aromatic polyamide from 3-aminobenzoic acid using the Yamazaki-Higashi phosphorylation reaction, a common method for preparing polyamides under milder conditions than melt polycondensation.[15]
Causality of Experimental Choices:
-
Solution Polycondensation: This method is suitable for monomers that may decompose at the high temperatures required for melt polycondensation. It also allows for better control over the reaction conditions.
-
Yamazaki-Higashi Reagent: The combination of triphenyl phosphite (TPP) and pyridine acts as a condensing agent, activating the carboxylic acid group for reaction with the amine group. This avoids the need to prepare highly reactive and moisture-sensitive acid chlorides.
-
NMP with LiCl: N-methyl-2-pyrrolidone (NMP) is a good solvent for both the monomer and the resulting polyamide. The addition of lithium chloride (LiCl) enhances the solubility of the aromatic polyamide by preventing chain aggregation through coordination with the amide groups.
Step-by-Step Methodology:
-
Reagent Preparation: Dry NMP over calcium hydride and distill under reduced pressure. Dry pyridine and TPP by standard methods.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 3-aminobenzoic acid and LiCl in NMP.
-
Reagent Addition: Add pyridine and then TPP to the stirred solution at room temperature.
-
Polymerization: Heat the reaction mixture to 100-120°C and maintain for 3-6 hours. The solution will become viscous as the polymer forms.
-
Polymer Precipitation: Cool the reaction mixture to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Filter the fibrous polymer, wash it thoroughly with hot methanol and water to remove residual solvent and salts, and then dry it in a vacuum oven at 80-100°C.
Application in Drug Delivery: Benzoic Acid-Based Poly(anhydride-esters)
Polymers derived from benzoic acid derivatives, particularly salicylic acid (2-hydroxybenzoic acid), have shown great promise in the field of controlled drug delivery. Poly(anhydride-esters) are a class of biodegradable polymers that can be designed to release a therapeutic agent as the polymer backbone degrades.[16][17][18]
The choice of benzoic acid monomer and its linkage within the polymer chain can significantly influence the drug release kinetics:
-
Hydrophobicity: More hydrophobic benzoic acid derivatives can slow down the rate of water penetration into the polymer matrix, leading to a slower degradation and drug release rate.[18]
-
Linker Chemistry: The type of chemical linker used to incorporate the benzoic acid derivative into the polymer backbone affects the lability of the bonds and, consequently, the release rate.
-
Isomeric Position: The position of the functional groups can influence the polymer's crystallinity and hydrophobicity, thereby affecting the degradation and release profile.
Case Study: Salicylic Acid-Based Poly(anhydride-esters)
Poly(anhydride-esters) containing salicylic acid chemically incorporated into the polymer backbone can provide sustained release of this anti-inflammatory drug. The degradation of these polymers typically follows a surface erosion mechanism, leading to a near zero-order release profile after an initial lag time.[17] The length of this lag period and the subsequent release rate can be tuned by altering the polymer composition.[17][19]
For example, a study on salicylate-based poly(anhydride-esters) demonstrated that by admixing small molecules like salicylic acid itself into the polymer matrix, the initial lag period could be eliminated, and a more immediate and constant release profile could be achieved.[19]
Conclusion
The performance of polymers derived from benzoic acid monomers is a testament to the power of subtle molecular design. By carefully selecting the isomeric form and functionalization of the benzoic acid building block, researchers can precisely tune the thermal, mechanical, and drug release properties of the resulting polymers. The para-isomers generally yield materials with superior thermal and mechanical stability, while meta- and ortho-isomers offer pathways to enhanced processability and solubility. In the realm of drug delivery, benzoic acid-based poly(anhydride-esters) provide a promising platform for the controlled release of therapeutic agents. This guide has provided a framework for understanding these structure-property relationships and has offered detailed experimental protocols to serve as a foundation for your own research and development. By leveraging this knowledge, you are well-equipped to design and synthesize the next generation of high-performance polymers tailored to your specific application needs.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids | MDPI [mdpi.com]
- 18. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tunable drug release profiles from salicylate-based poly(anhydride-ester) matrices using small molecule admixtures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 4-(Ethoxycarbonyl)benzoic Acid Synthesis by Mass Spectrometry
Introduction
4-(Ethoxycarbonyl)benzoic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and advanced materials. The precise validation of its synthesis is paramount to ensure the purity, identity, and safety of the final products. Among the arsenal of analytical techniques available, mass spectrometry (MS) stands out for its exceptional sensitivity, selectivity, and ability to provide detailed structural information.[1][2][3] This guide provides a comparative overview of mass spectrometry-based workflows for the comprehensive validation of this compound synthesis, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, presenting self-validating protocols and supporting data to ensure scientific integrity.
Synthesis Overview: Fischer-Speier Esterification
A common and efficient method for synthesizing this compound is the Fischer-Speier esterification of 4-carboxybenzoic acid with ethanol, catalyzed by a strong acid like sulfuric acid. Understanding the reaction pathway is crucial for anticipating potential impurities and designing an effective validation strategy.
Caption: Fischer-Speier esterification of 4-carboxybenzoic acid.
Core Principles of Mass Spectrometry in Small Molecule Validation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For a successful validation, understanding the fundamentals of ionization and mass analysis is key.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids.[4][5] In negative ion mode, it typically generates deprotonated molecules, [M-H]⁻. In positive ion mode, protonated molecules, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺, are commonly observed.[6][7][8] The choice between positive and negative mode depends on the analyte's structure and the mobile phase composition. For carboxylic acids, negative mode ESI is often preferred due to the acidic proton.[9][10]
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.[11] This is a critical step in confirming the identity of the synthesized product and distinguishing it from potential isobaric impurities.
Comparative Analysis of Mass Spectrometry Workflows
The choice of a mass spectrometry workflow depends on the specific analytical question, whether it's a quick confirmation of product formation, a detailed purity assessment, or an unambiguous structural elucidation.
Workflow 1: Direct Infusion-MS for Rapid Screening
Direct infusion-MS is a fast and straightforward method for the initial confirmation of the target molecule in a reaction mixture.
Caption: Workflow for Direct Infusion-Mass Spectrometry.
Expected Results: The resulting mass spectrum should prominently feature the ion corresponding to this compound. In negative ion mode, this would be the [M-H]⁻ ion at an m/z of 193.0501.
Data Presentation:
| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| [M-H]⁻ | 193.0501 | 193.0503 | 1.0 |
| [M+Na-2H]⁻ | 215.0320 | 215.0322 | 0.9 |
Pros:
-
Speed: Very rapid analysis time.
-
Simplicity: Minimal sample preparation required.
Cons:
-
Lack of Separation: Inability to distinguish between isomers or resolve the product from impurities with different masses.
-
Ion Suppression: The presence of high concentrations of other components can suppress the signal of the analyte of interest.[10]
Workflow 2: LC-MS for Purity Assessment and Impurity Profiling
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for assessing the purity of a synthesized compound and identifying potential byproducts.[12][13][14][15] The chromatographic separation step is crucial for resolving the target molecule from starting materials, reagents, and side-products.
Caption: Workflow for Liquid Chromatography-Mass Spectrometry.
Expected Results: The output will be a chromatogram showing peaks for each separated component. The mass spectrometer provides the m/z for each eluting peak, allowing for identification. The peak area of the product relative to the total peak area gives an estimate of purity.
Data Presentation:
| Retention Time (min) | Observed m/z ([M-H]⁻) | Proposed Identity |
| 2.5 | 165.0193 | 4-Carboxybenzoic acid (starting material) |
| 4.8 | 193.0502 | This compound (product) |
| 6.2 | 221.0814 | Diethyl terephthalate (byproduct) |
Pros:
-
High Resolution: Separation of complex mixtures.
-
Quantitative Information: Can be used for accurate quantification of the product and impurities.[12]
-
Enhanced Sensitivity: Separation from the sample matrix can reduce ion suppression.
Cons:
-
Longer Analysis Time: Compared to direct infusion.
-
Method Development: Requires optimization of chromatographic conditions.
Workflow 3: Tandem MS (MS/MS) for Unambiguous Structural Confirmation
Tandem mass spectrometry (MS/MS) provides definitive structural information by fragmenting a selected precursor ion and analyzing the resulting product ions.[7][8][16][17] This technique is invaluable for distinguishing between isomers and confirming the connectivity of atoms within the molecule.
References
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. imtakt.com [imtakt.com]
- 16. clinicalpub.com [clinicalpub.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Efficiency in the Synthesis of 4-(Ethoxycarbonyl)benzoic Acid
The selective synthesis of 4-(ethoxycarbonyl)benzoic acid, a key intermediate in the production of pharmaceuticals and specialty polymers, presents a significant challenge in organic chemistry. The primary route to this monoester is the esterification of terephthalic acid with ethanol. The core difficulty lies in achieving high selectivity for the monoester while minimizing the formation of the diester byproduct, diethyl terephthalate. This guide provides an in-depth comparison of various catalytic systems, offering experimental data and procedural insights to aid researchers in selecting the optimal catalyst for their specific needs.
Evaluating Catalytic Performance: Key Metrics
The efficiency of a catalytic system for this synthesis is not solely determined by the final product yield. A comprehensive evaluation must consider the following metrics:
-
Yield (%) : The amount of desired product obtained relative to the theoretical maximum.
-
Selectivity (%) : The proportion of the desired monoester formed compared to the total amount of products (monoester and diester).
-
Conversion (%) : The percentage of the limiting reactant (terephthalic acid) that has been consumed during the reaction.
-
Reaction Conditions : Temperature, pressure, and reaction time, which directly impact energy consumption and process costs.
-
Catalyst Loading : The amount of catalyst required, affecting the overall cost and atom economy.
-
Turnover Number (TON) / Turnover Frequency (TOF) : Measures of catalyst activity and longevity, particularly relevant for expensive or complex catalysts.
Catalytic Strategies for Monoesterification
The synthesis of this compound can be broadly categorized by the type of catalyst employed: homogeneous, heterogeneous, and other novel systems. Each approach offers a distinct set of advantages and disadvantages.
Homogeneous Acid Catalysis: The Conventional Approach
The Fischer-Speier esterification, utilizing strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (p-TSA), is the most traditional method. These catalysts are highly effective at protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.
Mechanism of Action: The reaction proceeds via a protonated carboxylic acid intermediate, which enhances its electrophilicity. The reversible nature of the reaction necessitates strategies to shift the equilibrium towards the product, such as using an excess of the alcohol or removing the water byproduct.
Caption: Fischer-Speier Esterification Mechanism.
Performance Data:
| Catalyst | Alcohol/Acid Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfuric Acid | 10:1 (Ethanol) | Reflux (~78) | Several | ~80 (Diester) | |
| p-TSA | N/A | 60-80 | 1-5 | Good |
Note: Data often pertains to diester synthesis; achieving high monoester selectivity requires careful control of stoichiometry and reaction time.
Challenges: While effective, homogeneous catalysts suffer from significant drawbacks. They are corrosive, difficult to separate from the reaction mixture, and generate acidic waste streams, posing environmental concerns. Furthermore, the strong acidity can promote side reactions, such as the dehydration of ethanol to form diethyl ether.
Heterogeneous Catalysis: A Greener Alternative
Heterogeneous catalysts, such as solid acids, offer a compelling solution to the problems associated with homogeneous systems. These catalysts are easily separated by filtration, can often be regenerated and reused, and typically result in cleaner reaction profiles.
A. Alumina (Al₂O₃): Bifunctional alumina catalysts have shown promise in the selective monoesterification of dicarboxylic acids. The selectivity is attributed to a balance of acidic and basic sites on the catalyst surface. One proposed mechanism involves the chemisorption of the dicarboxylic acid onto the alumina surface via one carboxyl group, leaving the other free to react.
B. Zeolites: Zeolites, with their well-defined pore structures and tunable acidity, are excellent candidates for shape-selective catalysis. For the esterification of terephthalic acid with methanol, β-Zeolite has demonstrated high yields. The constrained environment within the zeolite pores can favor the formation of the less bulky monoester.
C. Metal Oxides: Various metal oxides, such as zinc oxide (ZnO) and antimony oxide (Sb₂O₃), have been explored as esterification catalysts. These catalysts are generally milder than strong acids, which can reduce the formation of byproducts like ethers. Mixed oxide systems, such as Sb₂O₃ combined with ZnO, have been shown to provide higher conversion rates than either component alone.
Performance Data:
| Catalyst | Alcohol/Acid Ratio | Temperature (°C) | Time (h) | Yield/Conversion | Selectivity (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Alumina (bifunctional) | 2 mL MeOH / 50 mg catalyst / mmol acid | 25 | 48 | ~70-80 (Yield) | ~90 | | | β-Zeolite | 30:1 (Methanol, v/w) | 200 | 8 | 94.1 (Yield) | N/A | | | ZnO + Sb₂O₃ | 10-26 (Methanol, molar) | 240-300 | N/A | 95.8 (Conversion) | N/A | |
Advantages: The primary advantage of heterogeneous catalysts is their ease of separation and potential for reuse, which simplifies downstream processing and reduces waste. They are also generally less corrosive than liquid acids.
Caption: Experimental workflow for heterogeneous catalysis.
Experimental Protocols
Protocol 1: Homogeneous Catalysis with p-Toluenesulfonic Acid (p-TSA)
This protocol is a representative procedure for Fischer-Speier esterification.
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add terephthalic acid (1.0 eq), absolute ethanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of p-TSA (e.g., 5 mol%).
-
Reaction : Heat the mixture to reflux (approximately 78°C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to maximize the formation of the monoester and minimize the diester.
-
Work-up : Once the desired conversion is reached, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Neutralization : Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst. Caution: CO₂ evolution.
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to isolate this compound.
Protocol 2: Heterogeneous Catalysis with Alumina
This protocol is adapted from procedures for selective monoesterification of dicarboxylic acids.
-
Catalyst Activation : Activate the alumina catalyst by heating it under vacuum to remove adsorbed water, if necessary.
-
Reaction Setup : In a sealed vial, combine terephthalic acid (1.0 eq), activated alumina (e.g., 50 mg per mmol of acid), and methanol or ethanol.
-
Reaction : Stir the suspension at the desired temperature (e.g., room temperature or elevated) for the specified time (e.g., 24-48 hours).
-
Catalyst Separation : After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Catalyst Regeneration : Wash the recovered catalyst with a suitable solvent and dry it for potential reuse.
-
Product Isolation : Evaporate the solvent from the filtrate to obtain the crude product mixture.
-
Purification : Analyze the crude product for conversion and selectivity. Purify the this compound from unreacted starting material and the diester byproduct by appropriate methods such as crystallization or chromatography.
Comparative Analysis and Recommendations
| Feature | Homogeneous Catalysis (e.g., H₂SO₄, p-TSA) | Heterogeneous Catalysis (e.g., Alumina, Zeolites) |
| Activity | Generally high | Varies, can be high under optimized conditions |
| Selectivity | Difficult to control for monoester | Can be high due to surface properties or pore structure |
| Catalyst Separation | Difficult (requires neutralization/extraction) | Easy (filtration) |
| Reusability | Not reusable | Often reusable |
| Corrosiveness | High | Low |
| Waste Generation | Significant acidic waste | Minimal |
| Operating Conditions | Often requires reflux temperatures | Can operate at milder temperatures |
Choosing the Right Catalyst:
The optimal choice of catalyst is highly dependent on the specific requirements of the application.
Caption: Decision guide for catalyst selection.
-
For rapid, small-scale synthesis where downstream processing is less of a concern , traditional homogeneous catalysts like p-TSA may be suitable.
-
For large-scale industrial production and applications prioritizing green chemistry principles , heterogeneous catalysts are strongly recommended. Their reusability and the simplification of the purification process offer significant economic and environmental advantages. Systems like bifunctional alumina demonstrate excellent potential for achieving the high selectivity required for producing this compound.
Future research will likely focus on developing novel heterogeneous catalysts with enhanced activity at lower temperatures and even greater selectivity to further improve the efficiency and sustainability of this important chemical transformation.
Safety Operating Guide
A Guide to the Proper Disposal of 4-(Ethoxycarbonyl)benzoic Acid for Laboratory Professionals
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work not only effectively but also safely. The proper management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the disposal of 4-(Ethoxycarbonyl)benzoic acid, moving beyond a simple checklist to explain the critical reasoning behind each procedure. Adherence to these guidelines is essential for ensuring regulatory compliance and protecting personnel.
Hazard Profile and Immediate Safety Precautions
Before handling this compound for disposal, a thorough understanding of its hazard profile is non-negotiable. This compound is a skin, eye, and respiratory irritant.[1] All handling and disposal operations must be predicated on the principle of minimizing exposure.
The primary route of disposal for this compound is through an approved hazardous waste disposal facility.[1][2][3] Under no circumstances should this chemical be discarded in regular trash or flushed down the sanitary sewer system, as it can be harmful to aquatic life and is not designed for treatment by municipal water systems.[2][4][5]
Table 1: Hazard Classification and Required Personal Protective Equipment (PPE)
| GHS Hazard Statement | Hazard Description | Mandatory PPE & Engineering Controls |
| H315 | Causes skin irritation.[1][4] | Gloves: Chemical-resistant gloves (e.g., nitrile). Clothing: Lab coat. |
| H319 / H318 | Causes serious eye irritation/damage.[1][4] | Eye Protection: Chemical safety goggles or a face shield. |
| H335 | May cause respiratory irritation.[1] | Ventilation: Use only in a well-ventilated area or a chemical fume hood.[1] |
| H302 | Harmful if swallowed.[6] | General: Do not eat, drink, or smoke when using this product.[7] |
| H402 / H412 | Harmful to aquatic life.[4] | Controls: Do not allow the product to enter drains or waterways.[1] |
The Core Principle: Segregation and Containment
The most critical step in chemical waste management is proper segregation at the point of generation.[3] The rationale is twofold: to prevent dangerous chemical reactions within a waste container and to ensure the waste stream can be processed safely by the disposal facility.
This compound is incompatible with strong oxidizing agents and strong bases.[8][9] Mixing these can lead to vigorous, exothermic, or otherwise hazardous reactions.
Your waste must be segregated into the following distinct streams:
-
Solid Waste: Unused or expired this compound, contaminated weigh papers, and disposable items like gloves or wipers that have come into direct contact with the solid chemical.[5]
-
Liquid Waste (Non-halogenated): Solutions where this compound has been dissolved in non-halogenated solvents (e.g., ethanol, ethyl acetate). This stream must be kept separate from halogenated solvent waste.[3][8]
-
Contaminated Labware: Reusable items like glassware. These must be decontaminated before being returned to general use. Glassware should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous liquid waste.[5]
Experimental Protocol: Waste Disposal Procedure
This protocol provides a self-validating system for the safe journey of this compound waste from the laboratory bench to its final collection point.
Step 1: Waste Minimization
-
Before beginning an experiment, carefully calculate the required amounts of this compound to avoid generating excess waste.[3] This is the most effective and economical method of waste management.
Step 2: Don Personal Protective Equipment (PPE)
-
Before handling the chemical for disposal, put on all PPE as specified in Table 1. Ensure you are working in a chemical fume hood or a well-ventilated area, especially if there is a risk of generating dust.[5]
Step 3: Containerization
-
Select an appropriate, chemically compatible waste container. For solid waste, a clearly labeled, sealable container (e.g., a wide-mouthed plastic jug) is suitable. For liquid waste, use a designated solvent waste container.
-
Whenever possible, it is best practice to leave unused chemicals in their original containers for disposal.[10]
Step 4: Labeling
-
As soon as the first particle of waste is added, the container must be labeled. This is a strict regulatory requirement. The label must include:
-
The words "Hazardous Waste" .[3]
-
The full chemical name: "this compound" .[3] If it's a solution, list all constituents and their approximate percentages.
-
The specific hazards associated with the contents (e.g., "Irritant," "Eye Irritant").[3]
-
The "Accumulation Start Date" (the date the first drop of waste was added).[3]
-
The name of the Principal Investigator and the laboratory location.[3]
-
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated SAA within your laboratory.[3]
-
The SAA must be at or near the point of waste generation.[3]
-
The waste container must be stored within a secondary containment unit, such as a chemical-resistant tray or bin, to contain any potential leaks.[3]
-
Keep the waste container securely closed at all times, except when actively adding waste.[3]
Step 6: Arranging for Final Disposal
-
Once the waste container is full or has reached the maximum allowable accumulation time (per your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[3] Do not remove the waste from the laboratory yourself.
Emergency Procedures: Spill and Exposure Management
Small Spill Cleanup:
-
Evacuate non-essential personnel from the immediate area.[9]
-
Wearing full PPE, prevent the generation of dust.[7] If the spill is a solid, you can gently moisten it with water before cleanup, but do not flush it into a sewer.[9]
-
Carefully sweep or vacuum (using a HEPA-filter vacuum) the spilled material.[2][9]
-
Place the collected material and all contaminated cleaning supplies into a new, properly labeled hazardous waste container.[1][2][11]
-
Clean the affected area and ventilate it thoroughly.[9]
First Aid Exposure:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If they feel unwell, call a POISON CENTER or doctor.[1]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[1]
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-[(Ethoxycarbonyl)oxy]benzoic acid | C10H10O5 | CID 20463509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alpharesources.com [alpharesources.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. nj.gov [nj.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
